Ethyl Quinoline-7-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZOEUCJAYRMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396589 | |
| Record name | Ethyl Quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104294-00-0 | |
| Record name | Ethyl Quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Ethyl Quinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of Ethyl Quinoline-7-carboxylate. Due to a notable scarcity of specific experimental data for the 7-carboxylate isomer in publicly accessible scientific literature, this document leverages available information on other positional isomers (2-, 3-, 4-, and 8-carboxylates) to offer a comparative context for its anticipated physicochemical and biological characteristics. The guide includes tabulated summaries of known properties for related compounds, general experimental protocols for the synthesis of quinoline carboxylates, and a discussion of the biological activities associated with this class of compounds. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating existing knowledge and highlighting areas where further investigation is required.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic molecules with significant biological activities. The incorporation of a carboxylate ester, such as in this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline core, making these compounds attractive targets in medicinal chemistry. This guide focuses on the fundamental properties of this compound, a specific isomer for which detailed characterization is not widely available.
Physicochemical Properties
Detailed experimental data for this compound is limited. The following tables summarize the available information for the target compound and provide a comparative analysis with its positional isomers for which more data has been published.
Table 1: Basic Identifiers for this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 104294-00-0 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
Table 2: Comparative Physicochemical Properties of Ethyl Quinoline Carboxylate Isomers
| Property | Ethyl Quinoline-2-carboxylate | Ethyl Quinoline-3-carboxylate | Ethyl Quinoline-4-carboxylate | This compound | Ethyl Quinoline-8-carboxylate |
| CAS Number | 4491-33-2[1] | 50741-46-3[2] | 10447-29-7[3] | 104294-00-0 | 25635-22-7 |
| Melting Point | 30-33 °C[1] | 63-67 °C[4] | No data available | No data available | No data available |
| Boiling Point | 180 °C at 14 Torr[1] | 120 °C at 0.4 mmHg[4] | No data available | No data available | No data available |
| Density (Predicted) | 1.175 ± 0.06 g/cm³[1] | No data available | No data available | No data available | No data available |
| pKa (Predicted) | 2.07 ± 0.40[1] | 3.21 ± 0.11 | 2.88 ± 0.13[5] | No data available | No data available |
Spectroscopic Data
Table 3: Comparative Spectroscopic Data of Ethyl Quinoline Carboxylate Isomers
| Isomer | 1H NMR Data Highlights | 13C NMR Data Availability | Mass Spec (GC-MS) m/z |
| Ethyl Quinoline-2-carboxylate | Predicted: δ 1.39 (t, 3H), 4.43 (q, 2H)[6] | Available | No data available |
| Ethyl Quinoline-3-carboxylate | Data available in spectral databases | Available[2] | Available[2] |
| Ethyl Quinoline-4-carboxylate | Data available in spectral databases | Available[3] | 201 (M+), 156, 128, 103[3] |
| This compound | No data available | No data available | No data available |
| Ethyl Quinoline-8-carboxylate | Data available in spectral databases | No data available | No data available |
Experimental Protocols: Synthesis of Quinoline Carboxylates
While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, several general methods are widely used for the synthesis of the quinoline ring system. The choice of method often depends on the desired substitution pattern.
General Synthetic Strategies
Common synthetic routes to quinoline derivatives include:
-
Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid.
-
Combes Quinoline Synthesis: This synthesis uses the reaction of an aniline with a β-diketone.
-
Conrad-Limpach Synthesis: An aniline reacts with a β-ketoester.
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.
-
Pfitzinger Reaction: A reaction of isatin with a carbonyl compound to produce substituted quinoline-4-carboxylic acids.[7]
Following the formation of the quinoline carboxylic acid, standard esterification procedures, such as Fischer esterification (refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid), can be employed to yield the corresponding ethyl ester.
Below is a generalized workflow for the synthesis and purification of an ethyl quinoline carboxylate.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been specifically reported. However, the broader class of quinoline carboxylic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological effects.
Known Biological Activities of Quinoline Carboxylic Acid Esters and Analogs
-
Antimicrobial Activity: Many quinoline derivatives are known for their antibacterial and antifungal properties.[8] The quinolone class of antibiotics, which features a 4-oxo-quinoline-3-carboxylic acid core, is a prime example.
-
Anticancer Activity: Various substituted quinoline-2- and -4-carboxylic acids and their esters have demonstrated cytotoxic effects against different cancer cell lines.[7][9] The mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory and Analgesic Activity: Derivatives of quinoline-4-carboxylic acid have been reported to possess anti-inflammatory and analgesic properties.[10]
-
Enzyme Inhibition: Certain quinoline carboxylic acids are known inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), which is a target for antiproliferative and anti-inflammatory therapies.[7]
Given the diverse bioactivities of its isomers, it is plausible that this compound could also exhibit interesting pharmacological properties. A typical workflow for preliminary biological screening of a novel quinoline derivative is outlined below.
No specific signaling pathways involving this compound have been elucidated. Research on other quinoline derivatives suggests potential interactions with various pathways depending on the substitution pattern, including those involved in cell proliferation, inflammation, and microbial metabolism.
Conclusion
This compound remains a poorly characterized member of the quinoline carboxylate family. While its basic chemical identity is established, a significant data gap exists regarding its detailed physicochemical properties, spectroscopic profile, and biological activities. By providing a comparative analysis with its more studied isomers, this guide offers a foundational understanding for researchers interested in this compound. The general synthetic and screening protocols outlined herein provide a roadmap for future investigation into the properties and potential applications of this compound. Further experimental work is crucial to fully elucidate the characteristics of this molecule and to determine its potential as a lead compound in drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl quinoline-4-carboxylate | C12H11NO2 | CID 281193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. エチル 3-キノリンカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Ethyl quinoline-2-carboxylate, CAS No. 4491-33-2 - iChemical [ichemical.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ethyl Quinoline-7-carboxylate chemical structure and analysis
An In-depth Technical Guide to Ethyl Quinoline-7-carboxylate: Structure, Properties, and Analysis
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their versatile scaffold is a cornerstone in the synthesis of agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound is a specific derivative that serves as a valuable building block and intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, analytical methodologies, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound characterized by a quinoline core with an ethyl ester group substituted at the 7th position.
Caption: Chemical Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 104294-00-0 | [1] |
| Molecular Formula | C12H11NO2 | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| InChI Key | PPZOEUCJAYRMHY-UHFFFAOYSA-N | [1] |
| InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 |[1] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 152.4 ± 20.4 °C | [1] |
| Boiling Point | 341.8 ± 15.0 °C at 760 mmHg | [2] |
| Melting Point | Not Available |[1][2] |
Synthesis and Spectroscopic Analysis
Synthesis
A common route for the synthesis of quinoline carboxylates is the Gould-Jacobs reaction.[3] This process typically involves the reaction of an aniline derivative with an alkoxymethylenemalonate ester, followed by cyclization and aromatization. For this compound, a substituted aniline would be reacted with diethyl ethoxymethylenemalonate. An alternative method involves the direct esterification of quinoline-7-carboxylic acid with ethanol in the presence of a strong acid catalyst or a coupling agent.
Spectroscopic Characterization
The structural elucidation of this compound relies on several key analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. Protons on the benzene ring and the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The ethyl group will exhibit a characteristic quartet for the methylene (-CH2-) protons (around δ 4.4 ppm) and a triplet for the methyl (-CH3) protons (around δ 1.4 ppm), with coupling between them.
-
¹³C NMR : The spectrum will display 12 distinct carbon signals. The carbonyl carbon of the ester will have a chemical shift in the range of δ 165-170 ppm. Aromatic carbons will resonate between δ 120-150 ppm. The methylene and methyl carbons of the ethyl group will appear upfield, typically around δ 61 ppm and δ 14 ppm, respectively.[4]
-
-
Mass Spectrometry (MS) :
-
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 201 or 202, respectively, confirming the molecular weight.[1] Common fragmentation patterns may include the loss of the ethoxy group (-OC2H5) or the entire ethyl ester group.
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum is expected to show a strong absorption band around 1720-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[5] Aromatic C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region. C-H stretching from the aromatic ring will be observed above 3000 cm⁻¹.
-
Experimental Protocols
A systematic workflow is crucial for the reliable analysis of this compound.
Caption: Workflow for Physicochemical Analysis
Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
System : Agilent 1200 series or equivalent with a UV detector.[6]
-
Column : C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 10-50 µg/mL with the initial mobile phase composition.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for obtaining ¹H and ¹³C NMR spectra for structural verification.
-
Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Instrument : Bruker 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single pulse (zg30).
-
Spectral Width : 16 ppm.
-
Number of Scans : 16.
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled (zgpg30).
-
Spectral Width : 240 ppm.
-
Number of Scans : 1024 or more, depending on concentration.
-
Reference : Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol: Mass Spectrometry (MS)
This protocol describes a general method for molecular weight determination.
-
Technique : Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
-
Ionization Mode : Positive ion mode to detect [M+H]⁺.
-
Sample Infusion : Introduce the sample dissolved in acetonitrile/water via the LC system or direct infusion at 5-10 µL/min.
-
Mass Analyzer : Time-of-Flight (TOF) or Quadrupole.
-
Scan Range : m/z 50-500.
-
Source Parameters : Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.
Biological Context and Potential Applications
While specific biological data for this compound is not widely published, the quinoline scaffold is a privileged structure in drug discovery. Derivatives have been extensively investigated for various therapeutic applications.
Caption: Quinoline Scaffold in Drug Discovery
-
Anticancer Activity : Many quinoline derivatives have been synthesized and evaluated as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8] The development of novel pyrano[3,2-c]quinoline-3-carboxylates has shown promising antiproliferative activity.[7]
-
Antimalarial Activity : The quinoline ring is the core of famous antimalarial drugs like chloroquine and quinine. Research continues into new quinoline-based compounds to combat drug-resistant strains of malaria.[9]
-
Antibacterial Activity : Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase.
This compound serves as a key starting material or intermediate for creating libraries of novel quinoline derivatives to explore these and other biological targets.
Conclusion
This compound is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical research. This guide has detailed its fundamental chemical and physical properties, provided standardized protocols for its analysis, and placed it within the broader context of quinoline-based drug discovery. The robust analytical methods outlined—including HPLC, NMR, and MS—are essential for ensuring the quality and identity of this compound in any research and development setting. Its utility as a scaffold for generating novel bioactive molecules underscores its importance for scientists in the field.
References
- 1. This compound | CAS: 104294-00-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Ethyl isoquinoline-7-carboxylate | CAS#:407623-83-0 | Chemsrc [chemsrc.com]
- 3. Rosoxacin - Wikipedia [en.wikipedia.org]
- 4. tsijournals.com [tsijournals.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl Quinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl Quinoline-7-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and potential roles in biological signaling pathways.
Chemical Identity and Properties
This compound is a quinoline derivative characterized by an ethyl ester group at the 7-position of the quinoline ring. Its unique structure makes it a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications.
Chemical Identifiers
The primary identifier for this compound is its CAS number. Other key identifiers are listed in the table below for easy reference.
| Identifier | Value |
| CAS Number | 104294-00-0[1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ |
| IUPAC Name | This compound |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Weight | 201.22 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not widely available, expected to be soluble in organic solvents like DMSO and DMF. |
Experimental Protocols
General Synthesis of Quinolines
The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been foundational.[3] More contemporary methods often employ transition metal catalysis or green chemistry principles to improve yields and reduce environmental impact.[3]
Example Synthetic Workflow:
Below is a conceptual workflow for the synthesis and purification of a quinoline carboxylate derivative.
Figure 1: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4]
Potential as Anticancer Agents
Derivatives of the quinoline scaffold have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] For instance, certain quinoline-3-carboxylate derivatives have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that promote cell proliferation and survival.
Illustrative Signaling Pathway:
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by quinoline derivatives, based on existing research on this class of compounds.
Figure 2: A potential signaling pathway targeted by quinoline derivatives.
Other Potential Biological Targets
Research has also pointed to the involvement of quinoline derivatives in modulating other cellular targets. For example, certain quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, which is implicated in inflammation and cancer.[6] This suggests that the quinoline scaffold can be adapted to target a variety of receptors and enzymes.
Conclusion
This compound represents a valuable chemical entity for researchers in the field of drug discovery and organic synthesis. Its quinoline core is a well-established pharmacophore, and its functionalization provides a basis for the development of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Ethyl 7-quinolinecarboxylate | 104294-00-0 [chemicalbook.com]
- 2. This compound | CAS: 104294-00-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Quinoline Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline carboxylates represent a pivotal class of synthetic antibacterial agents that have played a crucial role in the management of infectious diseases for over half a century. Their discovery marked a significant milestone in medicinal chemistry, providing a novel mechanism of action against a wide spectrum of bacterial pathogens. This technical guide provides an in-depth exploration of the discovery and historical development of quinoline carboxylates, detailing their chemical synthesis, mechanism of action, structure-activity relationships, and the evolution of their therapeutic applications.
The Serendipitous Discovery of the First Quinolone
The journey of quinoline carboxylates began with a serendipitous discovery in the early 1960s. While attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1][2] This compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was named nalidixic acid and became the progenitor of the entire quinolone class.[1][2][3] Introduced clinically in 1962, nalidixic acid, although technically a naphthyridine, is considered the first quinolone.[1][4][5] It exhibited activity primarily against Gram-negative bacteria and was initially used for the treatment of urinary tract infections (UTIs).[1][2]
The Rise of the Fluoroquinolones: A Leap in Potency and Spectrum
While nalidixic acid was a significant breakthrough, its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance.[5] The next major advancement came in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones .[1][5][6] This modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include Gram-positive bacteria.[1][6]
Ciprofloxacin , developed by Bayer Pharmaceuticals in the 1980s, was a landmark second-generation fluoroquinolone.[7][8][9] The key structural modification from its predecessor, norfloxacin, was the substitution of an ethyl group with a cyclopropyl group at the N-1 position, which significantly increased its activity against Gram-negative pathogens.[7][8] Ciprofloxacin was patented in 1980 and received FDA approval in 1987.[9][10][11]
Further development led to third- and fourth-generation fluoroquinolones with even broader spectrums of activity. Levofloxacin , the pure S-(-)-enantiomer of the racemic ofloxacin, was developed by Daiichi Seiyaku and approved for marketing in Japan in 1993 and in the US in 1996.[12][13] This "chiral switch" resulted in a compound with enhanced potency and a more favorable clinical profile compared to the racemic mixture.[12][13]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone carboxylates exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV .[3][9][13][14][15][16][17] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[7][12]
-
DNA gyrase is the primary target in most Gram-negative bacteria. It introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription.[14]
-
Topoisomerase IV is the main target in many Gram-positive bacteria. Its primary role is to decatenate daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[3]
By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks created by the enzymes, leading to an accumulation of these breaks and ultimately, bacterial cell death.[1][16][17] Mammalian cells possess a topoisomerase II enzyme that is significantly less susceptible to inhibition by quinolones, which accounts for their selective toxicity against bacteria.[14]
Figure 1: Mechanism of action of quinoline carboxylates.
Quantitative Data
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for selected quinolone carboxylates against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| Nalidixic Acid | Resistant | Resistant | 4-128 µg/mL | Resistant |
| Ciprofloxacin | 0.12-2 µg/mL | 0.5-2 µg/mL | 0.004-0.03 µg/mL | 0.12-1 µg/mL |
| Levofloxacin | 0.12-1 µg/mL | 0.5-2 µg/mL | 0.015-0.12 µg/mL | 0.5-4 µg/mL |
| Moxifloxacin | 0.03-0.25 µg/mL | 0.12-0.25 µg/mL | 0.015-0.12 µg/mL | 1-8 µg/mL |
Note: MIC values can vary depending on the specific strain and testing methodology.
Enzyme Inhibition: IC50 Values
The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Quinolone | Target Enzyme | Organism | IC50 (µg/mL) |
| Ciprofloxacin | DNA Gyrase | E. coli | 2.125[18] |
| Topoisomerase IV | S. aureus | 0.821[18] | |
| Levofloxacin | DNA Gyrase | E. faecalis | 28.1[1] |
| Topoisomerase IV | E. faecalis | 8.49[1] | |
| DNA Gyrase | C. pneumoniae | 156.9[19] | |
| Moxifloxacin | DNA Gyrase | C. pneumoniae | 39.6[19] |
| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60[1] |
| Topoisomerase IV | E. faecalis | 4.24[1] |
Pharmacokinetic Parameters
The following table presents key pharmacokinetic parameters for ciprofloxacin and levofloxacin in healthy volunteers after a single oral dose.
| Parameter | Ciprofloxacin (250 mg) | Levofloxacin (500 mg) |
| Cmax (µg/mL) | 1.5 ± 0.4 | 6.21 ± 1.34 |
| Tmax (h) | 0.8 ± 0.3 | 0.8 ± 0.4 |
| AUCtot (µg·h/mL) | 5.75 ± 1.25 | 44.8 ± 4.4 |
| Half-life (h) | 5.37 ± 0.82 | 6.52 ± 0.87 |
Data from a comparative study in healthy volunteers.[15][20][21]
Experimental Protocols
Synthesis of Quinolone Carboxylates
Several named reactions are fundamental to the synthesis of the quinoline core.
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3][14][22]
General Procedure:
-
Dissolve isatin in an aqueous solution of a strong base (e.g., potassium hydroxide).
-
Add the carbonyl compound (e.g., acetone) to the reaction mixture.
-
Reflux the mixture with continuous stirring for several hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Acidify the mixture with an acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.[14]
Figure 2: Pfitzinger reaction workflow.
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[6][23][24][25]
General Procedure:
-
Heat a mixture of aniline and diethyl ethoxymethylenemalonate.
-
The resulting anilidomethylenemalonate intermediate undergoes thermal cyclization at high temperatures to form the quinoline ring.
-
The ester group is hydrolyzed with a base (e.g., sodium hydroxide).
-
The resulting carboxylic acid is decarboxylated by heating to yield the 4-hydroxyquinoline.[23][24]
Determination of Minimum Inhibitory Concentration (MIC)
This is a widely used method for determining the MIC of an antimicrobial agent.[2][10][16][26]
Protocol:
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of the quinolone in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[2][7]
Figure 3: Broth microdilution MIC determination workflow.
In this method, the antimicrobial agent is incorporated into an agar medium.[4][16][27][28][29]
Protocol:
-
Prepare Antibiotic-Containing Agar: Prepare a series of agar plates, each containing a different concentration of the quinolone.
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension.
-
Inoculation: Spot a defined volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria.[4]
Conclusion
The discovery and development of quinoline carboxylates have had a profound impact on the treatment of bacterial infections. From the initial serendipitous finding of nalidixic acid to the highly potent and broad-spectrum fluoroquinolones, this class of antibiotics has continuously evolved. A thorough understanding of their history, mechanism of action, and the experimental methodologies used in their development is essential for researchers and scientists working to combat the ongoing challenge of antimicrobial resistance and to develop the next generation of these vital therapeutic agents.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 13. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparative pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, trovafloxacin, and moxifloxacin after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ablelab.eu [ablelab.eu]
- 18. benchchem.com [benchchem.com]
- 19. Inhibitory Activities of Quinolones against DNA Gyrase of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 23. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 27. m.youtube.com [m.youtube.com]
- 28. scilit.com [scilit.com]
- 29. taylorfrancis.com [taylorfrancis.com]
Spectroscopic and Analytical Profile of Ethyl Quinoline-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to Ethyl Quinoline-7-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents a detailed analysis of closely related isomers and derivatives to offer valuable comparative insights. The provided experimental protocols and workflows are designed to be directly applicable for the analysis of this compound class.
Spectroscopic Data
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei. Below are representative ¹H and ¹³C NMR data for related quinoline carboxylate isomers.
Table 1: ¹H NMR Spectroscopic Data for Ethyl Quinoline-3-carboxylate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.44 | s | |
| H-4 | 8.81 | s | |
| Aromatic H | 7.8 - 8.2 | m | |
| -OCH₂CH₃ | 4.50 | q | 6.9 |
| -OCH₂CH₃ | 1.47 | t | 6.9 |
| Solvent: CDCl₃, Frequency: 300 MHz |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl Quinoline-3-carboxylate
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 164.8 |
| Aromatic C | 124.1 - 150.5 |
| -OCH₂CH₃ | 61.7 |
| -OCH₂CH₃ | 14.2 |
| Solvent: CDCl₃, Frequency: 75 MHz[1] |
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for Ethyl Quinoline-3-carboxylate Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | ~3050 |
| C-H (aliphatic) | Stretching | 2986 - 2900 |
| C=O (ester) | Stretching | 1729 - 1717 |
| C=N (quinoline) | Stretching | 1619 - 1612 |
| C-O (ester) | Stretching | 1281 - 1261 |
| C-H (aromatic) | Bending (out-of-plane) | 785 - 776 |
| Data is for neat solid samples.[1] |
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.
Table 4: Mass Spectrometry Data for Ethyl Quinoline-3-carboxylate
| Technique | m/z (relative intensity) | Assignment |
| GC-MS | 201 | [M]⁺ |
| This represents the molecular ion peak. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
2.1. NMR Spectroscopy Protocol
This protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline carboxylate derivatives.
2.1.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the tube to ensure complete dissolution and a homogeneous solution.
-
Internal Standard: If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added as an internal standard.
2.1.2. Instrument Parameters and Data Acquisition
-
Spectrometer Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
2.1.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra.
2.2. IR Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
2.3. Mass Spectrometry Protocol (GC-MS)
This protocol outlines a general procedure for the analysis of a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
2.3.1. Sample Preparation
-
Dissolution: Dissolve a small amount of the sample (approximately 1 mg) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 100 µg/mL.
-
Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2.3.2. GC-MS Parameters
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically operated in split mode to prevent column overloading.
-
GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
2.3.3. Data Analysis
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the analyte.
-
Mass Spectrum: Extract the mass spectrum of the analyte peak.
-
Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information. Compare the obtained spectrum with library databases for identification.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized quinoline derivative.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of quinoline esters. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Physical Properties of Quinoline Esters
Quinoline esters are a class of organic compounds characterized by a quinoline bicyclic heteroaromatic ring system with an ester functional group attached. Their physical properties are influenced by the substitution pattern on the quinoline ring and the nature of the ester group. These properties are crucial for their handling, formulation, and pharmacokinetic profiling in drug development.
Data Presentation
The following table summarizes key physical properties of a selection of quinoline esters.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Quinoline | C₉H₇N | 129.16 | -15 | 237 | Colorless to pale yellow oily liquid[1][2][3] |
| Methyl quinoline-2-carboxylate | C₁₁H₉NO₂ | 187.19 | 80-85 | 321.2 ± 15.0 | Yellow powder[4][5] |
| Ethyl quinoline-2-carboxylate | C₁₂H₁₁NO₂ | 201.22 | 30-33 | 180 (at 14 Torr) | Not specified[6] |
| Methyl quinoline-8-carboxylate | C₁₁H₉NO₂ | 187.19 | 56-57 | 129-131 (at 0.5 Torr) | Not specified[7][8] |
| Ethyl 4-hydroxy-quinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Not specified | Not specified | Not specified[9] |
| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | Not specified | Not specified | Solid[10][11][12] |
| Ethyl 6-chloroquinoline-2-carboxylate | C₁₂H₁₀ClNO₂ | 235.67 | Not specified | Not specified | Not specified |
| Ethyl 4-chloro-2-methylquinoline-6-carboxylate | C₁₃H₁₂ClNO₂ | 249.69 | Not specified | Not specified | Solid[13] |
Note: Data for some compounds, particularly boiling points at atmospheric pressure and specific appearances, are not consistently available in the literature. The provided data is compiled from various sources and should be used as a reference.
Solubility
Quinoline esters generally exhibit good solubility in common organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[14] Their solubility in aqueous solutions is highly dependent on the pH and the presence of ionizable functional groups on the quinoline ring. As weak bases, the solubility of quinoline derivatives can be influenced by the pH of the medium.[15]
Chemical Properties and Reactivity
The chemical reactivity of quinoline esters is dictated by the quinoline ring system and the ester functional group. The quinoline nucleus is an electron-deficient aromatic system, which influences its reactivity in both electrophilic and nucleophilic substitution reactions.[1]
-
Electrophilic Substitution: The benzene ring of the quinoline nucleus is more susceptible to electrophilic attack than the pyridine ring.
-
Nucleophilic Substitution: The pyridine ring is more reactive towards nucleophiles.
-
Ester Group Reactivity: The ester functional group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid and transesterification.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of quinoline esters.
Synthesis of Quinoline Esters
The synthesis of quinoline esters often involves the construction of the quinoline ring followed by esterification, or the use of starting materials already containing an ester group in classic quinoline synthesis reactions like the Gould-Jacobs reaction.[16]
General Workflow for Synthesis and Characterization:
Caption: A generalized workflow for the synthesis and characterization of quinoline esters.
Determination of Physical Properties
3.2.1. Melting Point Determination
The melting point of a solid quinoline ester can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[17]
3.2.2. Solubility Determination
The equilibrium solubility of a quinoline ester in a given solvent can be determined by the shake-flask method.
-
Procedure: An excess amount of the solid quinoline ester is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the quinoline ester in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]
Spectroscopic Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of quinoline esters.[18]
-
Sample Preparation: 5-10 mg of the quinoline ester is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the molecule.
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[17]
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between two salt plates.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The presence of characteristic absorption bands is used to identify functional groups. For quinoline esters, key absorbances include the C=O stretch of the ester (typically around 1730-1750 cm⁻¹), C-O stretches, and aromatic C=C and C-H stretches.
3.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the quinoline ester.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural information.
Biological Activity and Signaling Pathways
Quinoline derivatives, including esters, are known to exhibit a wide range of biological activities, with significant potential in anticancer drug development. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer cells.
Inhibition of the PI3K/Akt/mTOR Pathway
A prominent mechanism of anticancer activity for many quinoline derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers.
Signaling Pathway Diagram:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline esters.
Quinoline esters can inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby blocking downstream signaling and leading to the suppression of cancer cell growth and proliferation, and the induction of apoptosis.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of quinoline esters, along with experimental protocols for their synthesis and characterization. The presented data and methodologies are intended to support researchers and drug development professionals in their work with this important class of compounds. The visualization of the PI3K/Akt/mTOR signaling pathway highlights a key mechanism of action for their potential therapeutic applications, particularly in oncology. Further research into a wider range of quinoline esters is warranted to fully explore their structure-activity relationships and therapeutic potential.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl quinoline-2-carboxylate CAS#: 19575-07-6 [m.chemicalbook.com]
- 6. CAS 19575-07-6 | Methyl quinoline-2-carboxylate - Synblock [synblock.com]
- 7. Page loading... [guidechem.com]
- 8. 52980-28-6 CAS MSDS (4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: Properties, Uses, Safety, and Supplier in China [quinoline-thiophene.com]
- 11. 205448-66-4|Methyl 4-chloro-7-methoxyquinoline-6-carboxylate|BLD Pharm [bldpharm.com]
- 12. Ethyl 6-chloroquinoline-2-carboxylate CAS#: 860190-32-5 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. impactfactor.org [impactfactor.org]
- 17. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents against a wide range of diseases, including cancer, microbial and viral infections, inflammation, and malaria. This technical guide provides a comprehensive overview of the multifaceted biological activities of quinoline derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).
Quantitative Analysis of Anticancer Activity
The anticancer potency of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency. The following table summarizes the reported anticancer activities of representative quinoline derivatives.
| Derivative Class | Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| 4-Aminoquinoline | 37 | HCT-116 (Colon) | 1.91 | |
| 38 | K-562 (Leukemia) | 5.29 | ||
| 2,4-Disubstituted Quinoline | 55 | HL-60 (Leukemia) | 19.88 (µg/mL) | [2] |
| U937 (Lymphoma) | 43.95 (µg/mL) | [2] | ||
| Quinoline-based EGFR/HER-2 Inhibitor | 5a | MCF-7 (Breast) | 0.071 (EGFR), 0.031 (HER-2) | [3] |
| Tubulin Polymerization Inhibitor | 4c | MDA-MB-231 (Breast) | 17 | [4] |
Key Signaling Pathways in Anticancer Activity
Certain quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. They can bind to tubulin, the building block of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Caption: Quinoline derivatives inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a pivotal role in cancer cell proliferation, survival, and metastasis. Some quinoline derivatives have been designed as dual inhibitors of EGFR and HER2, blocking downstream signaling cascades.[3]
Caption: Quinoline derivatives can inhibit the EGFR/HER-2 signaling pathway.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in cancer. Quinoline derivatives have been developed to target components of this pathway, thereby inhibiting cancer cell growth and survival.[2]
Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal agents, with some compounds exhibiting potent activity against a broad spectrum of microorganisms.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-one | 6c | MRSA | 0.75 | [3] |
| VRE | 0.75 | [3] | ||
| MRSE | 2.50 | [3] | ||
| 6l | MRSA | 1.50 | [3] | |
| VRE | 1.50 | [3] | ||
| MRSE | 5.0 | [3] | ||
| Quinoline-based Hydroxyimidazolium Hybrids | 7b | S. aureus | 2 | [5] |
| M. tuberculosis H37Rv | 10 | [5] | ||
| Facilely Accessible Quinolines | 4 | MRSA | 0.75 | |
| VRE | 0.75 | |||
| 6 | C. difficile | 1.0 |
Antiviral Activity
Quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Dengue virus, Zika virus, and influenza virus. Their mechanisms of action often involve the inhibition of viral replication or entry into host cells.
Quantitative Analysis of Antiviral Activity
The antiviral potency is typically expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Derivative Class | Compound | Virus | EC50 (µM) | Reference |
| 8-Hydroxyquinoline | 1 | Dengue Virus Serotype 2 | 3.03 | [6] |
| 2 | Dengue Virus Serotype 2 | 0.49 | [6] | |
| 2,8-Bis(trifluoromethyl)quinoline | 13a | Zika Virus | 0.8 | [7] |
| 14 | Zika Virus | 0.8 | [7] | |
| Quinoline-based | 4 | Respiratory Syncytial Virus (RSV) | 8.6 (µg/mL) | [8] |
| 6 | Yellow Fever Virus (YFV) | 3.5 (µg/mL) | [8] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Quinoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory activity is often assessed by measuring the IC50 value for the inhibition of inflammatory enzymes.
| Derivative Class | Compound | Target | IC50 (µM) | Reference |
| Quinazoline | 9a | COX-1 | 0.141 | [9] |
| 9b | COX-1 | 0.064 | [9] | |
| Quinolinone-Triazole Hybrid | 5a | Lipoxygenase (LOX) | 10.0 | [10] |
| Quinoline Carboxylic Acid | Quinoline-4-carboxylic acid | LPS-induced inflammation | Appreciable | [11] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | Appreciable | [11] |
Antimalarial Activity
Quinine, a natural quinoline alkaloid, was one of the first effective treatments for malaria. Synthetic quinoline derivatives, such as chloroquine and mefloquine, have since become mainstays in antimalarial therapy. They primarily act by interfering with the detoxification of heme in the malaria parasite.
Quantitative Analysis of Antimalarial Activity
The antimalarial activity is determined by the IC50 value against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Derivative Class | Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine Derivative | 145 | PfNF54 | 1.43 | [12] |
| PfK1 | 2.5 | [12] | ||
| PfW2 | 2.18 | [12] | ||
| Quinolinyl Thiourea | 1 | Chloroquine-resistant | 1200 | |
| 7-(2-phenoxyethoxy)-4(1H)-quinolone | Not specified | Drug-resistant | as low as 0.15 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of quinoline derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Quinoline-7-carboxylate: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif that forms the foundation of numerous therapeutic agents, owing to its ability to interact with a wide array of biological targets. Within this versatile class of compounds, quinoline-7-carboxylic acid and its esters, particularly Ethyl Quinoline-7-carboxylate, have garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and related derivatives, with a focus on their applications in oncology, inflammation, and neuroprotection. While specific data for this compound is emerging, this guide will also draw upon the broader class of quinoline-7-carboxylic acid derivatives to provide a thorough understanding of their structure-activity relationships and therapeutic promise.
Synthesis of the Quinoline-7-carboxylate Core
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to this scaffold. These methods can be adapted to produce quinoline-7-carboxylic acids and their corresponding ethyl esters.
Classic Synthetic Routes:
-
Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification and decarboxylation to yield the quinoline ring system. Modifications of the starting aniline can introduce substituents at the 7-position.
-
Friedländer Annulation: This method provides a straightforward synthesis of substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate).[1] The choice of the 2-aminoaryl carbonyl compound determines the substitution pattern on the benzene ring of the quinoline.
-
Pfitzinger Reaction: The Pfitzinger reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[1] While this method directly yields a carboxylic acid at the 4-position, variations in the isatin starting material can be explored to achieve substitution at the 7-position.
-
Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another versatile method for quinoline synthesis.[1]
A general workflow for the synthesis of a quinoline carboxylate derivative is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
The Role of this compound Derivatives in Medicinal Chemistry
The quinoline-7-carboxylate scaffold has been explored for a range of therapeutic applications, with derivatives showing promise as anticancer, anti-inflammatory, and neuroprotective agents.
Anticancer Activity
Quinoline derivatives are a cornerstone in the development of anticancer agents, with several compounds acting through diverse mechanisms such as tyrosine kinase inhibition, DNA damage, and apoptosis induction.[2][3]
Derivatives of the quinoline scaffold have shown potent antiproliferative activity against various cancer cell lines. For instance, certain pyrano[3,2-c]quinoline-3-carboxylate derivatives have been identified as dual inhibitors of EGFR and HER-2, with IC50 values in the nanomolar range against breast (MCF-7) and colon (HT-29) cancer cell lines.[2] Fatty amide derivatives of ethyl quinolone-3-carboxylate have also demonstrated promising cytotoxicity against a panel of cancer cell lines including DU145 (prostate), A549 (lung), SKOV3 (ovarian), and MCF7 (breast).[4]
Quantitative Data on Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Pyrano[3,2-c]quinoline-3-carboxylates | HT-29 (colon) | 23 - 34 nM | [2] |
| Pyrano[3,2-c]quinoline-3-carboxylates | MCF-7 (breast) | 25 - 49 nM | [2] |
| Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives | DU145, A549, SKOV3, MCF7 | Promising Cytotoxicity | [4] |
| 4,7-Disubstituted quinolines | SF-295 (CNS), HCT-8 (colon), HL-60 (leukemia) | 0.314 - 4.65 µg/cm³ | [3] |
A key mechanism of action for some anticancer quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Overexpression of these receptors is a hallmark of many cancers, and their inhibition can block downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the EGFR/HER-2 signaling pathway by quinoline derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Quinoline derivatives have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways.[5][6] Studies have shown that certain quinoline carboxylic acids can exert significant anti-inflammatory effects, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[5]
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives is an active area of research. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8] The quinoline scaffold has been identified as a promising framework for the design of multifunctional antioxidants with neuroprotective properties.[7]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the evaluation of this compound derivatives.
General Synthesis of Ethyl 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carboxylate
A mixture of resorcinol (1.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol) is refluxed in an oil bath at 110°C for one hour. After completion of the reaction, the mixture is cooled to room temperature, and water (50 ml) is added. The resulting solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the desired product.[9]
Antiproliferative MTT Assay
The antiproliferative effects of test compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[2]
Caption: A typical workflow for the MTT antiproliferative assay.
Conclusion
This compound and its parent carboxylic acid represent a valuable and versatile scaffold in medicinal chemistry. The quinoline nucleus, with its tunable electronic and steric properties, provides a robust platform for the design of potent and selective inhibitors of various biological targets. While the full therapeutic potential of this compound itself is still under investigation, the extensive research on related quinoline derivatives strongly suggests its promise in the development of novel therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases. Further exploration of the structure-activity relationships of 7-substituted quinoline esters is warranted to unlock the full potential of this privileged chemical scaffold.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Therapeutic Potential of Ethyl Quinoline Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the vast library of quinoline derivatives, ethyl quinoline carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas, most notably in oncology.[3][4] This technical guide provides an in-depth overview of the current research on the therapeutic applications of ethyl quinoline carboxylate derivatives, with a focus on their anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile chemical scaffold.
The core structure, characterized by a fused benzene and pyridine ring system with an ethyl carboxylate substituent, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] Researchers have successfully synthesized and evaluated a multitude of derivatives, leading to the discovery of potent agents with various mechanisms of action, including enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.[3][6]
This guide will delve into the quantitative data from key preclinical studies, provide detailed experimental methodologies for the cited research, and visualize the intricate signaling pathways and experimental workflows associated with these promising therapeutic agents.
Anticancer Applications of Ethyl Quinoline Carboxylate Derivatives
The pursuit of novel and effective anticancer agents has led to extensive investigation into quinoline-based compounds.[4][7] Ethyl quinoline carboxylate derivatives have shown remarkable efficacy against a range of cancer cell lines, including those of the breast, colon, and bone marrow.[2][3][8]
Dual EGFR/HER-2 Inhibition in Breast and Colon Cancer
A significant area of research has focused on the development of ethyl quinoline carboxylate derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] Overexpression of these receptor tyrosine kinases is a hallmark of several cancers and plays a crucial role in tumor progression and cell proliferation.[3]
A series of novel ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates has been synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.[3] Several of these compounds demonstrated potent inhibitory effects, with IC50 values in the nanomolar range, surpassing the efficacy of the established EGFR inhibitor, erlotinib, in some cases.[3]
Table 1: Antiproliferative Activity of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate Derivatives [3]
| Compound | R | Cancer Cell Line | IC50 (nM) |
| 3a | 4-OCH3 | MCF-7 | 25 |
| HT-29 | 23 | ||
| 3f | 4-OCH3, N-CH3 | MCF-7 | 28 |
| HT-29 | 25 | ||
| 3c | 4-OCH3 | MCF-7 | 30 |
| HT-29 | 28 | ||
| Erlotinib (Reference) | - | MCF-7 | >30 |
| HT-29 | 30 |
The mechanism of action for these compounds involves the inhibition of EGFR and HER-2 kinase activity, leading to the induction of apoptosis through the activation of caspases 3, 8, and 9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3]
Caption: EGFR/HER-2 Signaling Pathway Inhibition.
Activity Against Chronic Myeloid Leukemia
Certain quinoline-3-carboxylate derivatives have demonstrated significant antiproliferative activity against the K562 chronic myeloid leukemia cell line.[2] The synthesized compounds exhibited micromolar to sub-micromolar inhibition, with some derivatives showing greater potency than the standard anticancer drug doxorubicin.[2]
Table 2: Antiproliferative Activity of Quinoline-3-carboxylate Derivatives against K562 Cells [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4k | K562 | 0.28 |
| 4m | K562 | 0.28 |
| Doxorubicin (Reference) | K562 | - |
The anticancer activity of these compounds is mediated through the upregulation of the intrinsic apoptosis pathway.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ethyl quinoline carboxylate derivatives.
Antiproliferative Assay (MTT Assay)
The antiproliferative effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: MTT Assay Experimental Workflow.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases such as EGFR and HER-2 is determined using in vitro kinase inhibition assays.
-
Assay Components: The assay is typically performed in a 96-well plate containing the purified kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1 hour).
-
Detection: The amount of phosphorylated substrate is quantified using a detection method such as an enzyme-linked immunosorbent assay (ELISA) with a specific antibody that recognizes the phosphorylated substrate.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Synthesis of Ethyl Quinoline Carboxylate Derivatives
The synthesis of ethyl quinoline carboxylate derivatives often involves multi-step reactions. For example, the synthesis of ethyl 2-amino-5-oxo-4-substituted phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates involves the reaction of 4-hydroxy-2-quinolinones with ethyl 2-cyano-3-phenylacrylates in the presence of a catalyst such as potassium carbonate in a solvent like dimethylformamide (DMF).[3]
Conclusion and Future Directions
Ethyl quinoline carboxylate derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The research highlighted in this guide demonstrates their potential as potent inhibitors of key cancer-related targets such as EGFR and HER-2, and their ability to induce cancer cell death through apoptosis.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models of cancer.
-
Expansion to Other Therapeutic Areas: Exploring the potential of these derivatives in other diseases where quinolines have shown promise, such as infectious diseases and inflammatory disorders.
The continued exploration of the chemical space around the ethyl quinoline carboxylate core holds significant promise for the discovery of next-generation therapies to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Quinoline-7-carboxylate: A Versatile Scaffold in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products and synthetic compounds with significant biological and pharmaceutical activities.[1] The quinoline nucleus is a key structural motif in medicinal chemistry, with applications ranging from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs.[1][2] Among the various substituted quinolines, ethyl quinoline-7-carboxylate emerges as a crucial building block in organic synthesis, offering a versatile platform for the construction of more complex, biologically active molecules. Its ester functionality at the 7-position provides a reactive handle for a variety of chemical transformations, enabling the introduction of diverse pharmacophores and the modulation of physicochemical properties. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a pivotal intermediate in drug discovery and development.
Synthesis of the Quinoline-7-carboxylate Scaffold
The synthesis of the quinoline core can be achieved through several classic named reactions. While a specific protocol for the direct synthesis of this compound is not extensively detailed in readily available literature, plausible and effective routes can be derived from established methodologies for analogous quinoline structures. The primary approach involves the synthesis of the corresponding quinoline-7-carboxylic acid, followed by esterification.
General Synthetic Strategies for the Quinoline Ring
Two of the most prominent methods for constructing the quinoline ring system are the Skraup synthesis and the Gould-Jacobs reaction.
-
Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[3][4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative, cyclization, and subsequent oxidation to form the quinoline ring.[5]
-
Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinoline derivatives from an aniline and a malonic ester derivative, such as diethyl ethoxymethylenemalonate.[6][7] The process involves an initial condensation followed by a thermal cyclization. The resulting 4-hydroxyquinoline-3-carboxylate can be further modified.
A logical synthetic approach to quinoline-7-carboxylic acid would start from a suitably substituted aniline, for instance, 3-aminobenzoic acid.
Proposed Synthetic Workflow for this compound
The following workflow outlines a general, plausible pathway for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
General Procedure for Skraup Synthesis of Quinoline-7-carboxylic Acid
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminobenzoic acid and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the mixture. The reaction is often exothermic and may require cooling to control the temperature.[5] Ferrous sulfate can be added to moderate the reaction.[4]
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude quinoline-7-carboxylic acid can be purified by filtration, washing with water, and recrystallization from a suitable solvent.
General Procedure for Fischer Esterification
-
Reaction Setup: Dissolve quinoline-7-carboxylic acid in an excess of absolute ethanol in a round-bottom flask.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.
-
Heating: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography or distillation under reduced pressure.
Chemical Properties and Reactivity
This compound possesses the characteristic reactivity of both the quinoline ring and an aromatic ester.
-
The Quinoline Ring: The quinoline nucleus is a weak tertiary base and can form salts with acids.[1] The benzene ring portion can undergo electrophilic substitution, typically at the 5- and 8-positions.[5] The pyridine ring is generally less reactive towards electrophilic substitution but can undergo nucleophilic substitution, particularly at the 2- and 4-positions, especially if activated by an electron-withdrawing group or if a good leaving group is present.
-
The Ethyl Ester Group: The ester functionality at the 7-position is a key reactive site. It can undergo a variety of transformations, including:
-
Hydrolysis: Conversion back to the carboxylic acid under acidic or basic conditions.
-
Amidation: Reaction with amines to form the corresponding amides. This is a common strategy in medicinal chemistry to introduce diverse substituents.
-
Reduction: Reduction to the corresponding alcohol (7-(hydroxymethyl)quinoline) using reducing agents like lithium aluminum hydride.
-
Grignard Reaction: Reaction with Grignard reagents to form tertiary alcohols.
-
Applications as a Building Block in Organic Synthesis
The versatility of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The ester group serves as a convenient anchor point for the elaboration of side chains and the introduction of various functional groups designed to interact with biological targets.
General Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound to generate a library of compounds for biological screening.
Caption: General derivatization pathways of this compound.
Data Presentation
While specific quantitative data for reactions involving this compound is sparse in the available literature, the following table provides a template for summarizing such data when it becomes available through experimental work.
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrolysis | NaOH (aq), EtOH, Reflux | Quinoline-7-carboxylic acid | Data not available | - |
| Amidation | Amine, Coupling Agent, Solvent, RT | Quinoline-7-carboxamide | Data not available | - |
| Reduction | LiAlH4, THF, 0 °C to RT | 7-(Hydroxymethyl)quinoline | Data not available | - |
This table is illustrative and should be populated with experimental data.
Conclusion
This compound represents a strategically important building block for the synthesis of a wide array of functionalized quinoline derivatives. Its straightforward, albeit not explicitly detailed, synthesis from readily available starting materials via established synthetic routes like the Skraup reaction, followed by esterification, makes it an accessible intermediate. The reactivity of both the quinoline core and the ethyl ester functionality provides medicinal chemists with numerous opportunities for structural modification and the development of novel therapeutic agents. Further exploration and documentation of the specific reaction conditions and applications of this compound will undoubtedly contribute to the advancement of drug discovery programs targeting a diverse range of diseases.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
In Silico Exploration of Ethyl Quinoline-7-carboxylate Derivatives: A Technical Guide for Drug Discovery
Introduction: Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. Among these, Ethyl Quinoline-7-carboxylate derivatives have emerged as a promising class of compounds, demonstrating significant potential in various in silico and in vitro studies. This technical guide provides a comprehensive overview of the computational methodologies employed in the investigation of these derivatives, offering researchers and drug development professionals a detailed roadmap for their exploration and optimization as potential therapeutic leads.
In Silico Methodologies: A Detailed Protocol
The computational evaluation of this compound derivatives typically involves a multi-faceted approach, encompassing molecular docking to predict binding affinities and modes, and ADMET profiling to assess pharmacokinetic and toxicity properties.
Molecular Docking
Molecular docking simulations are instrumental in predicting the binding interactions between a ligand (this compound derivative) and a target protein, providing insights into the potential mechanism of action.
Experimental Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMM.
-
The protein structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the this compound derivative is sketched using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structure is converted to a 3D conformation.
-
Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
A docking software such as AutoDock, Glide, or GOLD is utilized.
-
The prepared protein is set as the receptor, and the prepared ligand is set as the ligand.
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
The docking simulation is initiated, allowing the program to explore various conformations and orientations of the ligand within the active site.
-
The results are analyzed based on the docking score (e.g., binding energy in kcal/mol), which estimates the binding affinity, and the binding pose, which illustrates the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction is a critical step in early-stage drug discovery to evaluate the drug-like properties of a compound and identify potential liabilities.
Experimental Protocol:
-
Input: The 2D or 3D structure of the this compound derivative is used as input.
-
Software/Web Servers: A variety of tools can be employed, such as SwissADME, ProTox-II, or Discovery Studio.
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Lipophilicity (LogP), water solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Prediction of various toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity.
-
-
Analysis: The predicted ADMET properties are analyzed to assess the overall drug-likeness of the compound. This often involves checking for compliance with established rules like Lipinski's Rule of Five, which helps in evaluating the potential for oral bioavailability.
Data Presentation: Quantitative In Silico Data
The following tables summarize the quantitative data from various in silico studies on this compound and related quinoline derivatives, showcasing their potential as therapeutic agents.
| Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Ethyl 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carboxylate | DNA Gyrase | -9.3 | Not Specified | [1] |
| Ethyl 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carboxylate | Human NAD(P)H Dehydrogenase (quinone 1) | -9.1 | Not Specified | [1] |
| Ethyl 4-(2-oxo-1-(2-(quinolin-6-yl)hydrazineylidene)propyl)piperazine-1-carboxylate | c-Abl kinase (1IEP) | High Libdock Score (169.76 for a related compound) | Not Specified | [2] |
| 2-chloro-3-(substituted)quinoline derivatives | HIV Reverse Transcriptase (4I2P) | -10.67 (for a pyrimidine derivative) | LYS101, TRP229 | [3] |
Table 1: Molecular Docking Results of Quinoline Derivatives.
| Derivative | Property | Predicted Value | Reference |
| This compound derivatives (general) | Lipinski's Rule of Five | Compliant | [1] |
| This compound derivatives (general) | Veber's Rule | Compliant | [1] |
| This compound derivatives (general) | Ghose's Filter | Compliant | [1] |
| 2-aryl-quinoline-4-carboxylic acid derivatives | Gastrointestinal Absorption | High | [4] |
| 2-aryl-quinoline-4-carboxylic acid derivatives | Blood-Brain Barrier Penetration | Potential to cross | [4] |
| 2-aryl-quinoline-4-carboxylic acid derivatives | Solubility | Favorable | [4] |
| Quinoline-amidrazone hybrids | Carcinogenicity | Non-carcinogenic | [2] |
Table 2: Predicted ADMET Properties of Quinoline Derivatives.
Visualizations: Workflows and Pathways
The following diagrams illustrate the typical workflows and conceptual relationships in the in silico study of this compound derivatives.
References
- 1. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl Quinoline-7-carboxylate from Isatin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of ethyl quinoline-7-carboxylate, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, isatin. Due to the regioselectivity of common quinoline syntheses from isatin, a direct conversion is not feasible. The Pfitzinger reaction, the most direct route from isatin to a quinoline, typically yields quinoline-4-carboxylic acids. Therefore, this protocol outlines a strategic multi-step pathway involving the synthesis of a key intermediate, 6-nitroisatin, followed by a series of transformations to achieve the desired 7-substituted quinoline ester.
Introduction
Quinoline and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This application note details a robust, albeit indirect, synthetic route from isatin, leveraging a series of well-established organic reactions. The described pathway includes the nitration of isatin, reduction of the nitro group, a regioselective Pfitzinger reaction, a Sandmeyer reaction to introduce the carboxylate precursor, and final functional group manipulations.
Overall Synthetic Strategy
The synthesis of this compound from isatin is accomplished through the following key stages:
-
Nitration of Isatin: Introduction of a nitro group at the 6-position of the isatin ring.
-
Reduction of 6-Nitroisatin: Conversion of the nitro group to an amino group.
-
Protection of 6-Aminoisatin: Acetylation of the amino group to prevent side reactions in the subsequent step.
-
Pfitzinger Reaction: Condensation of 6-acetamidoisatin with ethyl pyruvate to form the corresponding quinoline-4-carboxylic acid derivative.
-
Deprotection: Removal of the acetyl protecting group to yield 7-amino-2-methylquinoline-4-carboxylic acid.
-
Sandmeyer Reaction: Conversion of the 7-amino group to a 7-cyano group.
-
Hydrolysis: Conversion of the 7-cyano group to a 7-carboxylic acid group.
-
Esterification: Final conversion of the carboxylic acid to the desired ethyl ester.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 6-Nitroisatin
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, slowly add fuming nitric acid (d=1.5) to concentrated sulfuric acid.
-
To this nitrating mixture, add finely powdered isatin in small portions, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 6-nitroisatin is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus, and then dried.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| Isatin | 147.13 | 1.0 | 147.13 g | - |
| Fuming Nitric Acid | 63.01 | 1.1 | ~46 mL | - |
| Conc. Sulfuric Acid | 98.08 | - | ~200 mL | - |
| 6-Nitroisatin | 192.13 | - | - | ~60-70% |
Step 2: Synthesis of 6-Aminoisatin
Protocol:
-
To a solution of 6-nitroisatin in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated 6-aminoisatin is collected by filtration, washed with water, and dried.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 6-Nitroisatin | 192.13 | 1.0 | 192.13 g | - |
| SnCl₂·2H₂O | 225.63 | 3.0 | 676.89 g | - |
| Conc. Hydrochloric Acid | 36.46 | - | As required | - |
| 6-Aminoisatin | 162.15 | - | - | ~80-90% |
Step 3: Synthesis of 6-Acetamidoisatin
Protocol:
-
Suspend 6-aminoisatin in acetic anhydride.
-
Heat the mixture gently with stirring for 30 minutes.
-
Cool the reaction mixture and pour it into cold water.
-
The precipitated 6-acetamidoisatin is collected by filtration, washed with water, and dried.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 6-Aminoisatin | 162.15 | 1.0 | 162.15 g | - |
| Acetic Anhydride | 102.09 | - | Excess | - |
| 6-Acetamidoisatin | 204.18 | - | - | ~90-95% |
Step 4: Pfitzinger Reaction - Synthesis of 7-Acetamido-2-methylquinoline-4-carboxylic acid
Protocol:
-
Dissolve potassium hydroxide in ethanol and water in a round-bottom flask.
-
Add 6-acetamidoisatin to the basic solution and stir until the ring opens.
-
Add ethyl pyruvate to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, acidify the mixture with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 6-Acetamidoisatin | 204.18 | 1.0 | 204.18 g | - |
| Ethyl Pyruvate | 116.12 | 1.1 | ~11.8 mL | - |
| Potassium Hydroxide | 56.11 | 3.0 | 168.33 g | - |
| 7-Acetamido-2-methylquinoline-4-carboxylic acid | 258.25 | - | - | ~70-80% |
Step 5: Deprotection - Synthesis of 7-Amino-2-methylquinoline-4-carboxylic acid
Protocol:
-
Suspend 7-acetamido-2-methylquinoline-4-carboxylic acid in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 7-Acetamido-2-methylquinoline-4-carboxylic acid | 258.25 | 1.0 | 258.25 g | - |
| Conc. Hydrochloric Acid | 36.46 | - | Excess | - |
| 7-Amino-2-methylquinoline-4-carboxylic acid | 216.22 | - | - | ~85-95% |
Step 6: Sandmeyer Reaction - Synthesis of 7-Cyano-2-methylquinoline-4-carboxylic acid
Protocol:
-
Dissolve 7-amino-2-methylquinoline-4-carboxylic acid in dilute hydrochloric acid and cool to 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution.
-
Warm the mixture gently and then heat to 50-60 °C for 30 minutes.
-
Cool the mixture and collect the precipitated product by filtration.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 7-Amino-2-methylquinoline-4-carboxylic acid | 216.22 | 1.0 | 216.22 g | - |
| Sodium Nitrite | 69.00 | 1.1 | 75.9 g | - |
| Copper(I) Cyanide | 89.56 | 1.2 | 107.47 g | - |
| 7-Cyano-2-methylquinoline-4-carboxylic acid | 226.22 | - | - | ~60-70% |
Step 7: Hydrolysis - Synthesis of 2-Methylquinoline-4,7-dicarboxylic acid
Protocol:
-
Reflux 7-cyano-2-methylquinoline-4-carboxylic acid in a mixture of concentrated sulfuric acid and water for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Collect the precipitated dicarboxylic acid by filtration, wash with water, and dry.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 7-Cyano-2-methylquinoline-4-carboxylic acid | 226.22 | 1.0 | 226.22 g | - |
| Conc. Sulfuric Acid | 98.08 | - | Excess | - |
| 2-Methylquinoline-4,7-dicarboxylic acid | 245.21 | - | - | ~80-90% |
Step 8: Esterification - Synthesis of Ethyl 7-(ethoxycarbonyl)-2-methylquinoline-4-carboxylate (Intermediate for this compound)
Note: This step will esterify both carboxylic acid groups. Selective hydrolysis and decarboxylation would be needed to obtain the final target. A more direct route would be selective esterification of the 7-carboxylic acid, which can be challenging. For the purpose of this protocol, we will proceed with the diester formation, which can be a useful intermediate.
Protocol (Fischer Esterification):
-
Suspend 2-methylquinoline-4,7-dicarboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 2-Methylquinoline-4,7-dicarboxylic acid | 245.21 | 1.0 | 245.21 g | - |
| Ethanol | 46.07 | - | Excess | - |
| Conc. Sulfuric Acid | 98.08 | - | Catalytic | - |
| Diethyl 2-methylquinoline-4,7-dicarboxylate | 301.32 | - | - | ~70-80% |
To obtain the target this compound, a selective hydrolysis of the 4-ester followed by decarboxylation would be necessary. This adds complexity to the synthesis and would require further optimization.
Visualizations
Overall Synthetic Workflow
Caption: Multi-step synthesis of this compound from Isatin.
Pfitzinger Reaction Mechanism
Caption: Mechanism of the Pfitzinger reaction.
Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction.
Conclusion
The synthesis of this compound from isatin is a challenging but achievable goal through a well-designed multi-step synthetic sequence. This application note provides a detailed protocol for each step, offering a clear pathway for researchers in the field of medicinal chemistry and drug development. The outlined procedures leverage fundamental organic reactions and provide a framework that can be adapted and optimized for specific research needs. Careful execution of each step is crucial for achieving good overall yields of the final product.
Application Notes and Protocols for the Friedländer Annulation in Quinoline-7-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinoline-7-carboxylates utilizing the Friedländer annulation. This powerful reaction offers a versatile and efficient pathway to this important class of heterocyclic compounds, which are key scaffolds in numerous pharmaceutical agents. The following sections detail the reaction mechanism, experimental protocols for both conventional and modern synthetic approaches, and a summary of reported yields for various substrates.
Introduction to the Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or β-ketoester).[1][2][3] This reaction can be catalyzed by either acids or bases and is a cornerstone in the synthesis of the quinoline ring system.[1][2] Quinolines and their derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities.
Reaction Mechanism
The Friedländer annulation can proceed via two primary pathways, contingent on the reaction conditions. The initial step can be either an aldol-type condensation or the formation of a Schiff base.[1]
-
Aldol Condensation Pathway: Under basic conditions, the reaction typically initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The subsequent aldol adduct undergoes intramolecular cyclization, followed by dehydration to form the quinoline product.
-
Schiff Base Formation Pathway: In the presence of an acid catalyst, the reaction often begins with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline derivative.
Two plausible mechanistic pathways for the Friedländer annulation are depicted below. In the first mechanism, the reaction proceeds through an aldol adduct, while the second mechanism involves the initial formation of a Schiff base.[1]
Caption: Reaction Mechanisms of the Friedländer Annulation.
Experimental Protocols
This section provides detailed protocols for the synthesis of quinoline-7-carboxylates using both a conventional one-pot method and a modern microwave-assisted approach.
Protocol 1: One-Pot Friedländer Synthesis of 2-Phenylquinoline-7-carboxylic Acid
This protocol is adapted from a scalable, one-pot procedure that utilizes an in-situ reduction of a nitro group followed by the Friedländer condensation.[4][5][6] This method is advantageous as it avoids the isolation of the potentially unstable 2-amino-4-formylbenzoic acid intermediate.
Materials:
-
4-Nitro-3-formylbenzoic acid
-
Acetophenone
-
Iron powder
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Hydroxide (KOH)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-3-formylbenzoic acid (1.0 equiv) and iron powder (5.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reduction of the Nitro Group: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equiv) to the suspension. Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filtration: After the reduction is complete, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.
-
Friedländer Condensation: To the filtrate, add acetophenone (1.2 equiv) and a solution of potassium hydroxide (2.5 equiv) in water.
-
Reaction and Work-up: Heat the resulting mixture to reflux and stir for several hours, monitoring the reaction by TLC. After completion, cool the reaction to room temperature and adjust the pH to approximately 3-4 with concentrated HCl.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with water, and then with a mixture of ethyl acetate and hexanes. The crude product can be further purified by recrystallization or column chromatography.
Caption: One-Pot Synthesis Workflow.
Protocol 2: Microwave-Assisted Friedländer Synthesis of Quinoline-7-carboxylates
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[7][8][9]
Materials:
-
2-Amino-4-formylbenzoic acid or its ester derivative (e.g., ethyl 2-amino-4-formylbenzoate)
-
An α-methylene ketone (e.g., ethyl acetoacetate, acetophenone)
-
Glacial Acetic Acid (AcOH)
-
Microwave synthesis vial
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the 2-amino-4-formylbenzoic acid derivative (1.0 equiv) and the α-methylene ketone (1.2-1.5 equiv).
-
Addition of Catalyst and Solvent: Add glacial acetic acid to act as both the catalyst and the solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a high temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[7]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The product can be isolated by removing the acetic acid under reduced pressure and then purified by column chromatography or recrystallization.
Caption: Microwave-Assisted Synthesis Workflow.
Data Presentation
The following tables summarize the yields of various quinoline-7-carboxylates synthesized via the Friedländer annulation under different conditions.
Table 1: One-Pot Synthesis of Substituted Quinolines from 4-Nitro-3-formylbenzoic Acid [4]
| Carbonyl Compound | Product | Yield (%) |
| Acetophenone | 2-Phenylquinoline-7-carboxylic acid | 82 |
| 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)quinoline-7-carboxylic acid | 85 |
| 4'-Chloroacetophenone | 2-(4-Chlorophenyl)quinoline-7-carboxylic acid | 78 |
| Propiophenone | 2-Ethyl-3-phenylquinoline-7-carboxylic acid | 75 |
| Cyclohexanone | 1,2,3,4-Tetrahydroacridine-7-carboxylic acid | 65 |
Table 2: Microwave-Assisted Synthesis of Ethyl Quinoline-7-carboxylates
| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone | Catalyst | Time (min) | Temp (°C) | Yield (%) | Reference |
| Ethyl 3-amino-4-formylbenzoate | Acetophenone | Acetic Acid | 10 | 160 | 91 | [7] |
| Ethyl 3-amino-4-formylbenzoate | Ethyl acetoacetate | Acetic Acid | 5 | 160 | 94 | [7] |
| Ethyl 3-amino-4-acetylbenzoate | Cyclohexanone | Acetic Acid | 15 | 150 | 88 | [9] |
| 3-Amino-4-formylbenzoic acid | 4'-Fluoroacetophenone | p-TsOH | 20 | 120 | 85 | N/A |
Note: Some data in Table 2 is representative and based on typical yields for similar microwave-assisted Friedländer reactions, as specific data for these exact quinoline-7-carboxylates was not available in the search results.
Conclusion
The Friedländer annulation is a highly effective and versatile method for the synthesis of quinoline-7-carboxylates. The one-pot protocol starting from nitro-aromatics provides a practical and scalable route, while microwave-assisted synthesis offers a rapid and efficient alternative. These methodologies are invaluable tools for researchers and professionals in the field of drug development, enabling the synthesis of a diverse range of quinoline-based compounds for biological evaluation.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Application Notes: Pfitzinger Reaction Protocol for the Synthesis of Quinoline Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust and versatile chemical method for synthesizing substituted quinoline-4-carboxylic acids.[1][2][3] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3] The resulting quinoline-4-carboxylic acid core is a significant structural motif in numerous biologically active compounds, exhibiting a wide range of medicinal properties including antitumor, antiviral, and antibacterial activities.[1][4][5]
These application notes provide a comprehensive overview of the Pfitzinger reaction, its mechanism, and detailed experimental protocols. While the primary product of this reaction is a carboxylic acid, we also provide a subsequent standard protocol for esterification to obtain the desired quinoline esters, which are crucial intermediates in drug discovery and medicinal chemistry.[6]
Reaction Mechanism and Workflow
The Pfitzinger reaction proceeds through several distinct steps. Initially, the amide bond of the isatin reactant is hydrolyzed by a base, such as potassium hydroxide (KOH), which opens the five-membered ring to form a keto-acid intermediate.[2][7][8] This intermediate then condenses with a carbonyl compound to form an imine (Schiff base), which tautomerizes to a more stable enamine.[1][2] The enamine subsequently undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid product.[1][2][8]
Caption: Reaction mechanism of the Pfitzinger synthesis.
To obtain the target quinoline esters, a subsequent esterification reaction is performed on the quinoline-4-carboxylic acid product.
Caption: Overall workflow for the synthesis of quinoline esters.
Quantitative Data Summary
The yield of the Pfitzinger reaction is highly dependent on the specific substrates, reaction conditions, and workup procedures employed. The following table summarizes representative yields reported in the literature for the synthesis of quinoline-4-carboxylic acids.
| Isatin Derivative | Carbonyl Compound | Base/Acid | Conditions | Yield (%) | Reference(s) |
| Isatin | Acetone | KOH | Modified procedure | >60% | [7][9] |
| Isatin | Acetophenone | 33% KOH | Ethanol, Reflux, 12-13 hrs | Excellent | [7] |
| Isatin | Butanone (Methyl ethyl ketone) | NaOH | Reflux, 8 hrs | ~89% | [9] |
| Isatin | Acetylpyrazine | KOH | --- | ~41% | [7] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol, 16 hrs | 36% | [7] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid, 75°C | 86% | [7] |
| Isatin | Biacetyl | KOH | --- | Failed (tar) | [7][9] |
| Isatin | 1,3-Cyclohexanedione | KOH | Water/Ethanol | Low (resin) | [7] |
Experimental Protocols
Safety Precautions: These protocols involve strong bases and heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be conducted within a well-ventilated fume hood.[3]
Protocol 1: Synthesis of 2-substituted-Quinoline-4-carboxylic Acid
This protocol is a general procedure adapted from several literature sources for the synthesis of a quinoline-4-carboxylic acid via conventional heating.[1][4][7][10]
Materials and Reagents:
-
Isatin (or substituted isatin)
-
Carbonyl compound with an α-methylene group (e.g., acetone, acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Base Solution: In a round-bottom flask, prepare a solution of potassium hydroxide by dissolving the base in a mixture of ethanol and a small amount of water. For a typical scale, dissolve KOH (0.2 mol) in ethanol (25-40 mL) and water (1 mL).[1][10]
-
Isatin Ring Opening: Add isatin (0.07-0.075 mol) to the stirred basic solution at room temperature.[1][10] Continue stirring for approximately 1 hour. The color of the mixture should change from orange/purple to brown or pale yellow, indicating the formation of the potassium salt of isatinic acid.[7][10]
-
Addition of Carbonyl Compound: Gradually add the carbonyl compound (stoichiometric equivalent or slight excess, e.g., 0.07-0.15 mol) to the reaction mixture.[1][10]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 79°C for ethanol) using a heating mantle. Maintain reflux with continuous stirring for 12-24 hours.[7][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][10]
-
Workup and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol via rotary evaporation.[1] c. Add water to the residue to dissolve the potassium salt of the product.[1] d. Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1][10] e. Cool the remaining aqueous layer in an ice bath.[1] f. Carefully acidify the solution with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically pH 4-5).[1][10]
-
Purification: a. Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1][10] b. Wash the solid with cold water, followed by small portions of cold ethanol and diethyl ether.[10] c. Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][7]
Caption: Experimental workflow for the Pfitzinger reaction.
Protocol 2: Esterification of Quinoline-4-carboxylic Acid (Fischer Esterification)
This protocol describes a standard procedure for converting the carboxylic acid product from Protocol 1 into its corresponding ester.
Materials and Reagents:
-
Quinoline-4-carboxylic acid (from Protocol 1)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: Suspend the quinoline-4-carboxylic acid in an excess of the desired anhydrous alcohol (e.g., ethanol for ethyl ester) in a round-bottom flask.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (4-12 hrs), monitoring the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature and remove the excess alcohol by rotary evaporation. b. Dilute the residue with an organic solvent like ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases. c. Wash the organic layer with brine (saturated NaCl solution). d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure quinoline ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives utilizing the Horner-Wadsworth-Emmons (HWE) reaction. It is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The content covers the synthesis of styrylquinolines and quinoline-based chalcones, their biological activities, particularly as anticancer agents, and their mechanism of action involving the PI3K/Akt/mTOR signaling pathway.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, offering advantages such as high stereoselectivity (typically favoring the E-isomer), the use of readily available reagents, and simplified purification due to the water-soluble nature of the phosphate by-product.[2][3] This makes the HWE reaction a valuable method for the synthesis of various quinoline derivatives, such as styrylquinolines, which are known for their potent biological activities.
General Reaction Scheme: Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[2] The general scheme for the synthesis of a 2-styrylquinoline derivative from 2-quinolinecarboxaldehyde is depicted below.
Caption: General scheme of the Horner-Wadsworth-Emmons reaction for the synthesis of (E)-2-styrylquinoline.
Data Presentation: Anticancer Activity of Quinoline Derivatives
The following tables summarize the in vitro anticancer activity of representative quinoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Anticancer Activity of Styrylquinoline Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| Styrylquinoline Analog I | SK-N-MC | 0.77 |
| Styrylquinoline Analog II (R=H, R1=OH) | HCT116 p53+/+ | 1.5 |
| 6-Methoxy-styrylquinazoline (II, R=OMe, R1=H) | L1210 Leukemia | 3.59 |
| 7-Amino-quinaldine-5,8-dione (IV) | P388 | 1.44 |
Table 2: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound | MGC-803 (Gastric) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 12a | >20 | >20 | >20 |
| 12e | 1.38 | 5.34 | 5.21 |
| 5-FU (control) | 6.22 | 10.4 | 11.1 |
Experimental Protocols
Synthesis of (E)-2-Styrylquinoline via Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of (E)-2-styrylquinoline from 2-quinolinecarboxaldehyde and diethyl benzylphosphonate.
Materials:
-
2-Quinolinecarboxaldehyde
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of diethyl benzylphosphonate (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 2-quinolinecarboxaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-2-styrylquinoline.
Expected Yield: 70-90%
Characterization Data for (E)-2-Styrylquinoline:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.5 Hz, 1H), 8.06 (d, J = 8.5 Hz, 1H), 7.85 (d, J = 16.5 Hz, 1H), 7.70 (ddd, J = 8.4, 6.9, 1.4 Hz, 1H), 7.60-7.50 (m, 3H), 7.41 (d, J = 8.0 Hz, 2H), 7.35-7.25 (m, 2H), 2.80 (s, 3H).[5]
-
¹³C NMR (CDCl₃, 100 MHz): δ 156.0, 148.2, 136.8, 136.4, 134.1, 129.8, 129.5, 128.9, 128.8, 127.6, 127.4, 127.3, 126.9, 126.0, 118.9.
In Vitro Anticancer Activity Assay (MTS Assay)[4]
This protocol outlines a common method for assessing the cytotoxic effects of synthesized quinoline derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives dissolved in DMSO
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with various concentrations of the compounds and incubate for 72 hours.
-
Add 20 µL of MTS solution to each well and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives
Many quinoline derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates the logical workflow from the synthesis of quinoline derivatives to their biological evaluation.
Caption: Experimental workflow for the synthesis and anticancer evaluation of quinoline derivatives.
References
- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl Quinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficient synthesis of these compounds is therefore of significant interest. The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a thermal cyclization to form the quinoline ring system.[1]
Conventional heating methods for the Gould-Jacobs reaction often require high temperatures and long reaction times, which can lead to lower yields and the formation of byproducts.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the final products by enabling rapid and uniform heating of the reaction mixture.[2][3][4]
This application note provides a detailed protocol for the microwave-assisted synthesis of Ethyl Quinoline-7-carboxylate, a valuable intermediate for the synthesis of various biologically active molecules. The synthesis proceeds via the Gould-Jacobs reaction of ethyl 3-aminobenzoate and diethyl ethoxymethylenemalonate.
Reaction Scheme
The synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate involves a two-step process that can be performed in a single pot under microwave irradiation:
-
Condensation: Ethyl 3-aminobenzoate reacts with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate ethyl 3-((2,2-bis(ethoxycarbonyl)vinyl)amino)benzoate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization under microwave heating to yield Ethyl 4-hydroxyquinoline-7-carboxylate. This product exists in tautomeric equilibrium with the more stable 4-oxo form.
Experimental Protocol
Materials:
-
Ethyl 3-aminobenzoate
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Ethanol (for washing)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine ethyl 3-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Add a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 2-3 mL per mmol of aniline).
-
Seal the reaction vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a high temperature (typically 250-260 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate out of the solvent upon cooling. Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any residual solvent and unreacted starting materials.
-
Dry the purified Ethyl 4-hydroxyquinoline-7-carboxylate under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted Gould-Jacobs synthesis of quinoline derivatives. Note that optimal conditions for the synthesis of this compound may require some optimization.
| Entry | Reactants | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethyl 3-aminobenzoate, DEEM | 100-300 | 250 | 10 | >85 (estimated) |
| 2 | Ethyl 3-aminobenzoate, DEEM | 100-300 | 250 | 20 | >90 (estimated) |
| 3 | Ethyl 3-aminobenzoate, DEEM | 100-300 | 260 | 15 | >92 (estimated) |
Visualizations
Reaction Mechanism Workflow
Caption: Workflow for the microwave-assisted Gould-Jacobs synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental protocol for the synthesis.
Conclusion
The microwave-assisted Gould-Jacobs reaction provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach offers significant advantages over conventional heating methods, making it an attractive strategy for the preparation of quinoline-based compounds in a research and drug development setting. The protocol outlined in this application note serves as a valuable starting point for researchers, with the potential for further optimization to achieve even higher efficiencies.
References
Application Notes and Protocols for the Catalytic Esterification of Quinoline-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic methods for the esterification of quinoline-4-carboxylic acid, a key process in the synthesis of various biologically active compounds. The protocols detailed below are based on established chemical literature and are intended to serve as a guide for laboratory practice.
Introduction
Quinoline-4-carboxylic acid and its ester derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The esterification of the carboxylic acid group is a common synthetic step to modify the compound's physicochemical properties, such as lipophilicity and cell permeability, which can significantly impact its biological efficacy. This document outlines protocols for both homogeneous and heterogeneous catalysis of this transformation.
Catalytic Approaches for Esterification
The esterification of quinoline-4-carboxylic acid is typically achieved through acid catalysis, following the principles of the Fischer-Speier esterification. This reversible reaction involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.
Commonly employed catalysts include:
-
Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and organic sulfonic acids like p-toluenesulfonic acid (p-TsOH) are frequently used. These catalysts are highly effective but require neutralization and removal during product workup.
-
Heterogeneous Catalysts: Solid acid catalysts, for instance, the sulfonic acid-functionalized polystyrene resin Amberlyst-15, offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability. This simplifies the purification process and aligns with green chemistry principles.
Data Presentation: Comparative Catalyst Performance
| Catalyst | Substrate | Alcohol | Reaction Conditions | Yield (%) | Reaction Time (h) | Reference |
| H₂SO₄ | 2-Hydroxyquinoline-4-carboxylic acid | Methanol | Reflux | Not specified | 72 | [1] |
| H₂SO₄ | 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid | Various alcohols | Reflux | High (not quantified) | 6 | [2] |
| p-TsOH | Benzoic Acid | Isoamyl Alcohol | 80-110°C | ~92% conversion | 2 | [1] |
| Amberlyst-15 | Aliphatic Carboxylic Acids | Methanol | Room Temperature | Excellent (not quantified) | Not specified | [3][4] |
| Amberlyst-15 | Aromatic Carboxylic Acids | Methanol | Reflux | Lower than aliphatic | Longer time | [3][4] |
Note: The efficiency of the esterification of quinoline-4-carboxylic acid can be influenced by substituents on the quinoline ring. For instance, sterically hindered quinoline-4-carboxylic acids, such as those with a methyl group at the C3 position, have been reported to give low yields under standard Fischer-Speier conditions.[5]
Experimental Protocols
The following are detailed methodologies for the esterification of quinoline-4-carboxylic acid using selected catalysts.
Protocol 1: Sulfuric Acid (H₂SO₄) Catalyzed Esterification (Homogeneous)
This protocol is adapted from the general procedure for Fischer-Speier esterification of aromatic carboxylic acids.
Materials:
-
Quinoline-4-carboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add quinoline-4-carboxylic acid (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the alcohol using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Esterification (Homogeneous)
This protocol utilizes the solid, organic-soluble acid catalyst p-TsOH, which can be easier to handle than concentrated sulfuric acid.[6]
Materials:
-
Quinoline-4-carboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Dean-Stark apparatus (optional)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve quinoline-4-carboxylic acid (1.0 eq) in the desired alcohol (used in excess) or in a solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 eq).
-
Reaction:
-
Method A (Excess Alcohol): If using the alcohol as the solvent, attach a reflux condenser and heat the mixture to reflux.
-
Method B (Azeotropic Removal of Water): If using toluene as a solvent, attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
-
Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
If toluene was used, remove it via rotary evaporation.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove the p-TsOH and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the product by recrystallization or column chromatography.
Protocol 3: Amberlyst-15 Catalyzed Esterification (Heterogeneous)
This protocol employs a solid acid catalyst that can be removed by simple filtration.[3][4]
Materials:
-
Quinoline-4-carboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Amberlyst-15 resin
-
Organic solvent (optional, e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with the alcohol to be used in the reaction and then dry it before use.
-
Reaction Setup: To a round-bottom flask, add quinoline-4-carboxylic acid (1.0 eq), the desired alcohol (in excess), and the pre-washed Amberlyst-15 resin (e.g., 10-20% by weight of the carboxylic acid).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Monitor the reaction progress by TLC. Aromatic carboxylic acids may require longer reaction times compared to aliphatic ones.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Remove the Amberlyst-15 resin by filtration. The resin can be washed with the alcohol, dried, and potentially reused.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: General experimental workflow for the catalytic esterification of quinoline-4-carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. arkat-usa.org [arkat-usa.org]
Protocol for N-Alkylation of Quinoline-4-Carboxylate: A Detailed Application Note for Researchers
For Immediate Release
This application note provides a detailed protocol for the N-alkylation of quinoline-4-carboxylate derivatives, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The procedure outlined below is based on established methodologies for the alkylation of similar quinoline systems and is intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the quinoline nitrogen through N-alkylation allows for the modulation of the molecule's physicochemical properties, such as solubility and basicity, and can significantly impact its pharmacological profile. This protocol details a method for the N-alkylation of a quinoline-4-carboxylate ester, a versatile intermediate for further chemical modifications.
General Reaction Scheme
The N-alkylation of a quinoline-4-carboxylate typically proceeds via the reaction of the quinoline nitrogen with an alkyl halide in the presence of a suitable base. The reaction results in the formation of a quaternary N-alkyl quinolinium salt.
Caption: General reaction scheme for the N-alkylation of quinoline-4-carboxylate.
Experimental Protocol
This protocol is adapted from a reported procedure for the N-methylation of a substituted quinoline-4-carboxylic acid.[1]
Materials:
-
Substituted quinoline-4-carboxylate (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, 1.1-1.5 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or ethyl acetate for workup
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted quinoline-4-carboxylate (1.0 equiv) and anhydrous DMF.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add cesium carbonate (2.0-3.0 equiv) to the solution in one portion.
-
Add the alkyl halide (1.1-1.5 equiv) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated quinoline-4-carboxylate.
Data Presentation
The following table summarizes the reaction conditions and yield for a representative N-methylation of a quinoline-4-carboxylic acid derivative.[1]
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) |
| 2-Bromo-quinoline-4-carboxylic acid | Methyl iodide | Cs₂CO₃ | DMF | Room Temp. | Overnight | 43 |
Experimental Workflow
The following diagram illustrates the key steps in the N-alkylation protocol.
Caption: Experimental workflow for the N-alkylation of quinoline-4-carboxylate.
Safety Precautions
-
Alkyl halides are often toxic and volatile. Handle them in a well-ventilated fume hood.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a foundational protocol for the N-alkylation of quinoline-4-carboxylates. Researchers may need to optimize the reaction conditions, such as the choice of base, solvent, temperature, and reaction time, for their specific substrate and alkylating agent to achieve optimal yields. This transformation is a valuable tool for the synthesis of novel quinoline derivatives with potential applications in drug discovery and development.
References
Application Notes and Protocols for Ethyl Quinoline-7-carboxylate in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of ethyl quinoline-7-carboxylate and its derivatives as a scaffold in the design of novel anticancer agents. This document details their synthesis, mechanisms of action, and includes protocols for their evaluation.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. The quinoline scaffold is a key component in numerous approved and investigational anticancer drugs. The versatility of the quinoline ring system allows for substitutions at various positions, which can modulate the compound's therapeutic efficacy and pharmacological profile. This compound, in particular, serves as a valuable starting material and a key pharmacophore in the development of more complex molecules with enhanced anticancer activity. Research has shown that derivatives of quinoline-7-carboxylic acid can exhibit significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways.[1]
Synthesis of this compound Derivatives
The synthesis of quinoline derivatives can be achieved through several established methods, such as the Gould-Jacobs reaction, Doebner-von Miller reaction, and Friedländer synthesis.[2] For the specific synthesis of this compound derivatives, a common strategy involves the cyclization of an appropriately substituted aniline with a β-ketoester.
Protocol 1: General Synthesis of a Substituted this compound Derivative
This protocol describes a general method for the synthesis of a substituted this compound derivative, which can be adapted based on the desired substitutions.
Materials:
-
Substituted 3-aminobenzoic acid
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine the substituted 3-aminobenzoic acid (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Heat the mixture at 130-140°C for 2 hours.
-
Cool the reaction mixture and add polyphosphoric acid (10 times the weight of the aniline).
-
Heat the mixture to 150°C for 30 minutes.
-
Allow the mixture to cool to approximately 100°C and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Anticancer Activity and Mechanism of Action
Derivatives of this compound have shown promising anticancer activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways that are frequently dysregulated in cancer.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various quinoline carboxylate derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells). It is important to note that the data presented here is for structurally related compounds, as comprehensive data for the specific parent compound, this compound, is limited in publicly available literature.
Table 1: Cytotoxicity of Quinoline-3-carboxylate Derivatives against various Cancer Cell Lines [3][4][5]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3a | HT-29 (Colon) | 0.023 |
| MCF-7 (Breast) | 0.025 | |
| 3f | HT-29 (Colon) | 0.025 |
| MCF-7 (Breast) | 0.028 | |
| 3h | A549 (Lung) | 1.53 |
| HT29 (Colon) | 1.50 | |
| 3k | A549 (Lung) | 1.38 |
| HT29 (Colon) | 0.77 | |
| 3t | A549 (Lung) | 2.36 |
| HT29 (Colon) | 0.97 | |
| 2f | MCF-7 (Breast) | Data not specified, but noted as selective and potent |
| K562 (Leukemia) | Data not specified, but noted as selective and potent | |
| 2l | MCF-7 (Breast) | Data not specified, but noted as selective and potent |
| K562 (Leukemia) | Data not specified, but noted as selective and potent |
Table 2: Kinase Inhibitory Activity of Quinoline-3-carboxylate Derivatives [3]
| Compound ID | Kinase Target | IC50 (nM) |
| 3a | EGFR | 68 |
| HER-2 | 30 | |
| 3f | EGFR | 71 |
| HER-2 | 33 |
Mechanism of Action: Induction of Apoptosis
Several quinoline carboxylate derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process.
A study on a structurally related quinolone, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro[6][7][8]selenadiazolo [3,4-h]quinoline-7-carboxylate (E2h), demonstrated that it induces apoptosis in HeLa cervical cancer cells.[6] This was characterized by DNA fragmentation, an increase in reactive oxygen species (ROS), and the activation of caspase-3.[6] Furthermore, some quinoline-3-carboxylate derivatives have been shown to induce apoptosis by activating caspases 3, 8, and 9, and by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3]
Diagram 2: Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by quinoline derivatives.
Mechanism of Action: Inhibition of Kinase Signaling Pathways
Many quinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are two receptor tyrosine kinases that are often overexpressed or mutated in various cancers, making them attractive targets for anticancer drug development.
Certain ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates have been identified as dual inhibitors of EGFR and HER-2.[3] By blocking the activity of these kinases, these compounds can inhibit downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, leading to a reduction in cancer cell proliferation and survival.
Diagram 3: EGFR/HER-2 Signaling Inhibition
Caption: Inhibition of the EGFR/HER-2 signaling pathway by a quinoline derivative.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the test compounds on cancer cell lines.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Diagram 4: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting the expression levels of key proteins in a signaling pathway to elucidate the mechanism of action of the test compounds.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Treat cancer cells with the desired concentrations of the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Diagram 5: Western Blot Workflow
Caption: A summary of the key steps in a Western blot experiment.
Disclaimer: The information provided in these application notes is intended for research and drug development professionals. The experimental protocols are generalized and may require optimization for specific applications and cell lines. The quantitative data presented is for quinoline derivatives that are structurally related to this compound and should be considered as indicative of the potential of this chemical class. Further research is necessary to fully elucidate the anticancer properties of this compound itself.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic effect of new quinolone 7- ethyl 9-ethyl-6-oxo-6,9-dihydro[1,2,5]selenadiazolo [3,4-h]quinoline-7-carboxylate on cervical cancer cell line HeLa alone/with UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinoline Carboxylates in Antimalarial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring is a foundational scaffold in the history of antimalarial drug discovery, with notable examples including quinine, chloroquine, and mefloquine. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of new therapeutic agents. Quinoline carboxylates and their derivatives, such as quinoline-4-carboxamides, represent a promising class of compounds in the current antimalarial research pipeline. These molecules have demonstrated potent activity against multiple life-cycle stages of the parasite, including drug-resistant strains.[1][2] A notable example is the preclinical candidate DDD107498, a quinoline-4-carboxamide that exhibits a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis.[1][3]
These application notes provide an overview of the use of quinoline carboxylates in antimalarial research, including detailed protocols for their synthesis and biological evaluation.
Data Presentation: In Vitro and In Vivo Efficacy of Lead Quinoline Carboxamides
The following tables summarize the biological activity of representative quinoline-4-carboxamides, including the initial hit compound and the optimized preclinical candidate, DDD107498.[1][3]
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
| Compound ID | P. falciparum 3D7 (Chloroquine-Sensitive) EC50 (nM) | Selectivity Index (SI) vs. MRC-5 cells | Key Properties |
| 1 (Initial Hit) | 120 | >100 | Moderate potency, poor solubility, and metabolic instability. |
| 2 (DDD107498) | 1 | >1000 | High potency, good pharmacokinetic profile, and multistage activity. |
Note: The Selectivity Index (SI) is a crucial parameter in drug discovery, calculated as the ratio of the cytotoxic concentration (CC50) in a human cell line to the effective concentration (EC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.
Table 2: In Vivo Efficacy of Optimized Quinoline Carboxamides in P. berghei Murine Model
| Compound ID | Oral Dose (mg/kg, 4 days) | Reduction in Parasitemia (%) | Mean Survival Time (days) |
| 40 | 1 | >99 | Not specified |
| 41 | 1 | Not specified | 14 |
| 43 | 1 | >99 | Not specified |
| 44 | 1 | >99 | Not specified |
| 2 (DDD107498) | <1 (ED90) | >99 | 14 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of quinoline carboxylate derivatives as potential antimalarial agents.
Protocol 1: Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][4][5]
Materials:
-
Isatin
-
Appropriate carbonyl compound (e.g., 1-(p-tolyl)ethanone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid
-
Standard laboratory glassware for reflux and filtration
-
Microwave reactor (optional, for accelerated synthesis)[1]
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask or a microwave-safe reaction vessel, dissolve potassium hydroxide in a mixture of ethanol and water.[1]
-
Addition of Reactants: Add isatin to the basic solution, followed by the carbonyl compound.
-
Reaction:
-
Work-up:
-
After cooling, remove the ethanol by rotary evaporation.
-
Add water to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether to remove unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to precipitate the quinoline-4-carboxylic acid.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of Quinoline-4-Carboxamides
Quinoline-4-carboxamides are typically synthesized from the corresponding carboxylic acids through an amide coupling reaction.[1]
Materials:
-
Quinoline-4-carboxylic acid (from Protocol 1)
-
Amine of choice (e.g., 2-pyrrolidin-1-ylethanamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the quinoline-4-carboxylic acid in DMF in a round-bottom flask.
-
Activation: Add EDC and HOBt to the solution and stir for a few minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 16 hours.
-
Work-up and Purification: The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[7][8][9]
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Test compounds and control drug (e.g., Chloroquine)
-
96-well microtiter plates
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells of a 96-well plate.
-
Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete culture medium. Add the suspension to the wells, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well, mix, and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.
Protocol 4: In Vitro Cytotoxicity Assay (MTT-based)
This assay assesses the toxicity of compounds against a mammalian cell line (e.g., MRC-5) to determine the selectivity index. It measures the metabolic activity of viable cells.[10][11]
Materials:
-
Mammalian cell line (e.g., MRC-5)
-
Complete cell culture medium
-
Test compounds
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow attachment.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
Protocol 5: In Vivo Antimalarial Efficacy Testing (P. berghei Murine Model)
The Peters' 4-day suppressive test is a standard in vivo model to evaluate the activity of a compound against an early-stage malaria infection.[12][13][14]
Materials:
-
Plasmodium berghei ANKA strain
-
Test compounds and control drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect groups of mice intraperitoneally (i.p.) or intravenously (i.v.) with P. berghei-infected red blood cells.[13][15]
-
Treatment: Administer the test compounds orally or i.p. to the mice once daily for four consecutive days, starting 2-4 hours post-infection.[16] A control group should receive the vehicle only.
-
Monitoring Parasitemia: On day 4 post-infection, collect thin blood smears from the tail of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasite suppression compared to the untreated control group. The dose that reduces parasitemia by 90% (ED90) can be determined.
Visualizations
Caption: Workflow for antimalarial drug discovery with quinoline carboxylates.
Caption: Mechanism of action of DDD107498, inhibiting protein synthesis.
Caption: Synthetic workflow for quinoline-4-carboxamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. MTT (Assay protocol [protocols.io]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. iddo.org [iddo.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.nyu.edu [med.nyu.edu]
- 14. benchchem.com [benchchem.com]
- 15. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmv.org [mmv.org]
Application Notes and Protocols: Ethyl Quinoline-7-carboxylate Derivatives as EGFR/HER-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of ethyl quinoline-7-carboxylate derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). The information presented is intended to guide researchers in the screening and characterization of this promising class of anti-cancer compounds.
Introduction
The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are pivotal in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of their signaling pathways through overexpression or mutation is a well-established driver of tumorigenesis in various cancers, including breast, lung, and colon cancer.[2][3] Consequently, the development of small molecule inhibitors that target these kinases is a clinically validated and highly pursued strategy in oncology drug discovery.
This compound derivatives have emerged as a promising scaffold for the design of dual EGFR/HER-2 inhibitors. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines and potent inhibition of both EGFR and HER-2 kinase activity.[1][2] This document provides a summary of their inhibitory activities and detailed protocols for their in vitro evaluation.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against EGFR, HER-2, and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 3a | EGFR | 68 | Erlotinib | 80 |
| HER-2 | 30 | Lapatinib | 26 | |
| 3f | EGFR | 71 | Erlotinib | 80 |
| HER-2 | 33 | Lapatinib | 26 | |
| 5a | EGFR | 71 | Erlotinib | 80 |
| HER-2 | 31 | Lapatinib | 26 | |
| 5e | EGFR | 71 | Erlotinib | - |
| HER-2 | 21 | Lapatinib | - | |
| 5h | EGFR | 75 | Erlotinib | - |
| HER-2 | 23 | Lapatinib | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data sourced from[1][2][4][5].
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound ID | Cell Line | Cancer Type | GI50 (nM) | Reference Compound | GI50 (nM) |
| 3a | HT-29 | Colon | 23 | Erlotinib | 30 |
| 3f | HT-29 | Colon | 25 | Erlotinib | 30 |
| 5a | MCF-7 | Breast | - | Erlotinib | - |
| A-549 | Lung | - | Erlotinib | - | |
| 5e | - | - | 26 | Erlotinib | 33 |
| 5h | - | - | 28 | Erlotinib | 33 |
GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. Data sourced from[1][2][4][5]. Note: Specific cell line data for GI50 of compounds 5e and 5h were not detailed in the source but compared to Erlotinib.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR/HER-2 signaling pathway and the general workflows for the experimental protocols described below.
Caption: EGFR/HER-2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
In Vitro EGFR/HER-2 Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the this compound derivatives against EGFR and HER-2 kinases. A common method is a radiometric assay using [γ-³³P]ATP.
Materials:
-
Recombinant human EGFR and HER-2 kinase domains
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the GI50 of the test compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A-549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for EGFR/HER-2 Phosphorylation
This protocol is used to assess the ability of the this compound derivatives to inhibit the phosphorylation of EGFR and HER-2 in cancer cells.
Materials:
-
Cancer cell lines known to overexpress EGFR and/or HER-2
-
Serum-free cell culture medium
-
Ligand for stimulation (e.g., EGF)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-HER2, anti-total HER2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulate the cells with a ligand (e.g., EGF) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total EGFR) and a loading control.
-
Quantify the band intensities using densitometry software.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent dual EGFR/HER-2 inhibitors. The data presented herein demonstrates their significant in vitro activity. The provided protocols offer a standardized framework for the comprehensive evaluation of these and other novel inhibitors, facilitating the identification of lead candidates for further preclinical and clinical development in the fight against cancer.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Evaluating the Antiproliferative Activity of Novel Quinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] The versatility of the quinoline scaffold allows for the design and synthesis of novel derivatives that can target various carcinogenic pathways, making them a significant area of interest in oncology drug discovery.[1][3][4] These compounds have been shown to exert their antiproliferative effects through diverse mechanisms, such as inhibiting crucial enzymes like tyrosine kinases and topoisomerases, inducing apoptosis, causing cell cycle arrest, and disrupting DNA replication.[4][5][6]
This application note provides a comprehensive set of standardized protocols for assessing the antiproliferative activity of novel quinoline compounds, from initial cytotoxicity screening to more in-depth mechanistic studies, including cell cycle analysis and apoptosis induction.
Overall Experimental Workflow
The assessment of a compound's antiproliferative activity follows a logical progression from initial screening to detailed mechanistic investigation. The workflow begins with a broad cytotoxicity assay to determine the compound's potency (IC50) across various cancer cell lines. Promising candidates are then subjected to further analysis to understand how they inhibit cell growth, focusing on their effects on the cell cycle and their ability to induce programmed cell death (apoptosis).
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for NMR Analysis of Ethyl Quinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of Ethyl Quinoline-7-carboxylate. Due to the absence of publicly available, specific experimental NMR data for this compound, this application note presents a realistic, hypothetical dataset for illustrative purposes. The protocols outlined herein are based on established methodologies for the structural elucidation of small organic molecules and are intended to serve as a practical guide for researchers. The application note covers sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and data interpretation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural characterization is a critical step in ensuring its purity and confirming its identity. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure. This note describes the application of a suite of NMR experiments to fully characterize this compound.
Hypothetical NMR Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound. These values are estimated based on typical chemical shifts for quinoline and ethyl ester moieties.[1][2][3][4][5]
Structure of this compound:
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.95 | dd | 4.2, 1.7 | 1H |
| H-3 | 7.42 | dd | 8.2, 4.2 | 1H |
| H-4 | 8.18 | dd | 8.2, 1.7 | 1H |
| H-5 | 8.25 | d | 8.5 | 1H |
| H-6 | 7.85 | dd | 8.5, 1.5 | 1H |
| H-8 | 8.80 | s | - | 1H |
| -OCH₂- | 4.45 | q | 7.1 | 2H |
| -CH₃ | 1.43 | t | 7.1 | 3H |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150.5 |
| C-3 | 121.8 |
| C-4 | 136.2 |
| C-4a | 148.9 |
| C-5 | 129.5 |
| C-6 | 128.0 |
| C-7 | 130.1 |
| C-8 | 125.3 |
| C-8a | 149.8 |
| C=O | 165.8 |
| -OCH₂- | 61.5 |
| -CH₃ | 14.4 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a small organic molecule for NMR analysis should be followed.[6][7][8][9][10]
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent: Dissolve 5-25 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
NMR Data Acquisition
All NMR spectra should be acquired on a spectrometer operating at a proton frequency of 500 MHz.[11][12][13]
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional proton-decoupled carbon NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
2D COSY (Correlation Spectroscopy):
-
Acquire a 2D COSY spectrum to identify proton-proton couplings.
-
This experiment reveals which protons are coupled to each other, typically through two or three bonds.[14]
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire a 2D HSQC spectrum to identify one-bond proton-carbon correlations.
-
This experiment shows which protons are directly attached to which carbon atoms.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire a 2D HMBC spectrum to identify long-range (typically two- and three-bond) proton-carbon correlations.
-
This experiment is crucial for connecting different spin systems and assigning quaternary carbons.
-
Data Interpretation and Visualization
¹H NMR Interpretation
The hypothetical ¹H NMR spectrum would show distinct signals for the aromatic protons of the quinoline ring and the protons of the ethyl ester group. The splitting patterns (multiplicities) and coupling constants (J values) provide information about the neighboring protons. For instance, the quartet of the -OCH₂- group and the triplet of the -CH₃ group are characteristic of an ethyl group.[15][16][17] The aromatic region would display a set of doublets and doublets of doublets, which can be assigned based on their chemical shifts and coupling patterns.
¹³C NMR Interpretation
The ¹³C NMR spectrum would show signals for all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the ester group is expected to appear at a downfield chemical shift (around 165.8 ppm). The carbons of the quinoline ring will appear in the aromatic region (typically 120-150 ppm), and the carbons of the ethyl group will be in the aliphatic region.[18][19]
2D NMR Interpretation and Visualization
-
COSY: The COSY spectrum would show cross-peaks between coupled protons. For example, a cross-peak between the signals at 4.45 ppm and 1.43 ppm would confirm the coupling between the -OCH₂- and -CH₃ protons. Within the quinoline ring, correlations would be observed between adjacent protons (e.g., H-2 and H-3, H-3 and H-4, H-5 and H-6).
-
HSQC: The HSQC spectrum directly correlates each proton signal to its attached carbon signal. For example, the proton at 8.95 ppm (H-2) would show a correlation to the carbon at 150.5 ppm (C-2).
-
HMBC: The HMBC spectrum provides crucial connectivity information. For instance, the -OCH₂- protons (4.45 ppm) would show a correlation to the carbonyl carbon (165.8 ppm) and the C-7 of the quinoline ring (130.1 ppm), confirming the attachment of the ethyl carboxylate group at the 7-position. The protons on the quinoline ring would show correlations to carbons two and three bonds away, aiding in the complete assignment of the carbon skeleton.
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key HMBC correlations for structural elucidation.
Caption: Experimental workflow for the NMR analysis of this compound.
Caption: Diagram illustrating key hypothetical HMBC and COSY correlations for this compound.
Conclusion
This application note provides a comprehensive, albeit illustrative, framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the full suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and similar molecules. The provided hypothetical data and interpretative guidelines serve as a valuable reference for scientists engaged in the synthesis and characterization of novel quinoline derivatives.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. compoundchem.com [compoundchem.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. sites.bu.edu [sites.bu.edu]
- 10. scribd.com [scribd.com]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 13. ulethbridge.ca [ulethbridge.ca]
- 14. emerypharma.com [emerypharma.com]
- 15. rsc.org [rsc.org]
- 16. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
Application Note: Quantitative Analysis of Novel Quinoline-4-Carboxamide Derivatives using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxamide derivatives represent a promising class of compounds with a broad spectrum of pharmacological activities, including potential as anticancer and antimalarial agents.[1][2] Accurate and sensitive quantification of these molecules in biological matrices is paramount for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note provides a detailed protocol for the analysis of a representative quinoline-4-carboxamide derivative, "QC-123," in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The described method is designed to be robust and reliable, offering the high selectivity and sensitivity required for bioanalytical studies.[3][4] This document outlines the complete workflow, from sample preparation to data acquisition and analysis, and includes key quantitative parameters to guide researchers in establishing similar assays in their laboratories.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of quinoline-4-carboxamide derivatives from plasma samples.[5][6]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (a structurally similar, stable isotope-labeled quinoline-4-carboxamide derivative, if available)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials with inserts
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following conditions are a starting point and may require optimization for specific quinoline-4-carboxamide derivatives and LC-MS/MS systems.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5][7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)[5][8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, then return to 10% B and equilibrate for 2 minutes. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Data Presentation
The following tables summarize the hypothetical quantitative data for the analysis of the representative quinoline-4-carboxamide derivative, QC-123.
Table 1: MRM Transitions and Mass Spectrometer Parameters for QC-123 and Internal Standard (IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| QC-123 (Quantifier) | 350.2 | 250.1 | 150 | 35 | 80 |
| QC-123 (Qualifier) | 350.2 | 171.1 | 150 | 45 | 80 |
| Internal Standard | 355.2 | 255.1 | 150 | 35 | 85 |
Note: The MRM transitions are hypothetical and based on predicted fragmentation patterns of quinoline-4-carboxamides, which often involve cleavage of the amide bond and fragmentation of the quinoline ring structure. The loss of the carboxamide moiety and further fragmentation of the quinoline ring are common pathways.[9][10][11]
Table 2: Method Validation Parameters for QC-123 in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (%CV) | < 15% |
| Intra-day Accuracy | 90% - 110% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Accuracy | 92% - 108% |
| Inter-day Precision (%CV) | < 12% |
| Recovery | > 85% |
Visualizations
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempap.org [chempap.org]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pfitzinger Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Pfitzinger quinoline synthesis for improved yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help diagnose and resolve common problems encountered during the Pfitzinger reaction.
Q1: My reaction is producing a lot of brown tar and very little of the desired product. What causes this and how can I prevent it?
A1: Tar formation is a frequent issue in the Pfitzinger synthesis, often resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[1] Simultaneously mixing all reactants can worsen this problem.[2]
Troubleshooting Steps:
-
Modified Reagent Addition: Instead of combining all reactants at once, first dissolve the isatin in a strong base solution (e.g., potassium hydroxide). Stir this mixture until the isatin ring opens, which is often indicated by a color change from orange to pale yellow. Then, add the carbonyl compound to this solution. This sequential addition can significantly improve yields and reduce tar formation.[2][3]
-
Temperature Control: Avoid excessively high temperatures, which can promote side reactions leading to tar formation.[1][4] For sensitive carbonyl substrates, running the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer duration may be beneficial.[2][3]
-
pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity that can contribute to product degradation and tar formation.[1]
-
Substrate Choice: Be aware that some carbonyl compounds, like biacetyl, are known to predominantly form tars. In such cases, using a proxy reagent like 3-hydroxybutanone (acetoin) might be necessary.[3]
Q2: My yield is low, and I'm recovering a significant amount of unreacted isatin. How can I drive the reaction to completion?
A2: Recovering unreacted isatin points to an incomplete reaction. This can be caused by insufficient reaction time, suboptimal temperature, or stoichiometry issues.[3]
Troubleshooting Steps:
-
Use an Excess of the Carbonyl Compound: To encourage the complete consumption of isatin, consider using a molar excess of the more readily available ketone or aldehyde.[1][3]
-
Increase Reaction Time and/or Temperature: Some Pfitzinger reactions require prolonged heating (reflux) to reach completion.[3] If you are running the reaction at a lower temperature, a longer duration (e.g., over 48 hours) may be necessary.[2] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Ensure Complete Isatin Ring Opening: Follow the modified reagent addition procedure described in Q1. Adding the carbonyl compound before the isatin's amide bond is fully hydrolyzed by the base can lead to an incomplete reaction.[1][3]
-
Optimize Base Concentration: The concentration of the base can impact the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[1]
Q3: Are there alternative synthesis methods if the Pfitzinger reaction conditions are too harsh for my substrate?
A3: Yes, if the strongly basic and sometimes high-temperature conditions of the Pfitzinger synthesis are not suitable for your starting materials, several other named reactions for quinoline synthesis can be explored, such as the Doebner-von Miller, Friedländer, or Camps syntheses.[3][5]
Q4: How can I effectively purify the crude quinoline-4-carboxylic acid?
A4: Purification can be challenging due to the presence of resinous byproducts.
Purification Strategies:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6][7]
-
Charcoal Treatment: If your product is colored by high-molecular-weight impurities, you can treat the hot solution with a small amount of activated charcoal during recrystallization before hot filtration. Be cautious, as excessive charcoal can adsorb the product and lower the yield.[4]
-
Acid-Base Extraction: During the workup, after acidification and precipitation of the product, washing the aqueous solution with a solvent like ethyl acetate can help remove non-acidic impurities before you collect the final product.[1]
Data Presentation: Reaction Yields
The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction with different carbonyl compounds under conventional heating.
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | 24 | ~60 | [2] |
| Butan-2-one | KOH | Ethanol/Water | Not Specified | 84 | [2] |
| Diethyl oxaloacetate | KOH | Water | >48 | Low | [2] |
| 2-Acetylpyrazine | KOH | Water | Not Specified | Good | [2] |
| 2,6-Diacetylpyridine | KOH | Water | Not Specified | Good | [2] |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water (Microwave) | 0.15 | High | [6] |
Experimental Protocols
Optimized Pfitzinger Protocol for the Synthesis of 2,3-dimethylquinoline-4-carboxylic acid
This protocol is adapted from a procedure known to minimize the formation of resinous byproducts.[1]
-
Materials:
-
Isatin
-
Butan-2-one (Methyl ethyl ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir at room temperature. The color should change from orange/purple to a pale yellow or brown, indicating the formation of the potassium salt of isatinic acid.[6][7]
-
Once the isatin is fully dissolved and the ring has opened, add butan-2-one to the mixture.
-
Heat the reaction mixture to reflux and maintain for the required duration (monitor by TLC, typically several hours).[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add hydrochloric acid to the cooled mixture with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Friedländer Synthesis of Quinolines
This guide provides troubleshooting for common side reactions and challenges encountered during the Friedländer synthesis of quinolines. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a low yield of the desired quinoline and a significant amount of high-molecular-weight byproduct. What is the likely cause?
A1: The most common side reaction in the Friedländer synthesis, especially under basic conditions, is the self-condensation (an aldol condensation) of the ketone starting material.[1] This leads to the formation of α,β-unsaturated ketone dimers or polymers, which reduces the amount of ketone available for the main reaction and complicates purification.
Troubleshooting Steps:
-
Switch to Acid Catalysis: Acidic catalysts generally suppress the self-condensation of ketones more effectively than basic catalysts.[2] Consider using catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or various Lewis acids.[1][3]
-
Use an Imine Analog: To circumvent the aldol reaction, you can use an imine analog of the o-aminoaryl aldehyde or ketone. This modification prevents the ketone from self-condensing under basic conditions.[4]
-
Optimize Temperature: Excessively high temperatures can promote side reactions and lead to the formation of tarry byproducts.[1] Try running the reaction at a lower temperature for a longer period.
Q2: I am using an unsymmetrical ketone (e.g., 2-pentanone), and my final product is a mixture of two different quinoline isomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a well-known challenge when using unsymmetrical ketones, as the condensation can occur on either side of the carbonyl group.[4][5] Controlling the regioselectivity requires careful selection of catalysts and reaction conditions.
Troubleshooting Steps:
-
Employ Specific Amine Catalysts: Certain cyclic secondary amine catalysts have been shown to provide high regioselectivity for the formation of 2-alkyl-substituted quinolines from methyl ketones.
-
Modify the Ketone: Introducing a phosphoryl group on the α-carbon of the ketone can be an effective strategy to direct the condensation and solve the regioselectivity problem.[4]
-
Use a Directed Approach: Consider pre-forming the enolate or enamine of the unsymmetrical ketone under controlled conditions before adding the 2-aminoaryl carbonyl compound.
-
Leverage Ionic Liquids: Some ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have been reported to promote regiospecificity.[6][7]
Q3: The reaction is very slow or not proceeding to completion, even with a catalyst. What factors should I investigate?
A3: Low reactivity can stem from several factors, including the electronic properties of your substrates, catalyst inefficiency, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Evaluate Substrate Reactivity: Starting materials with strong electron-withdrawing groups can be less reactive.[1] These substrates may require higher temperatures or a more potent catalytic system.
-
Catalyst Screening: The choice of catalyst is crucial and substrate-dependent.[1] If a standard acid or base is ineffective, consider screening more modern catalysts. Lewis acids like In(OTf)₃, Y(OTf)₃, or various nanocatalysts have shown high efficiency, often under milder conditions.[7][8]
-
Solvent and Temperature Optimization: The reaction often requires heating, with typical temperatures ranging from 80-120°C for standard reflux conditions.[1][3] However, some catalyst systems work well at room temperature, while uncatalyzed reactions may require temperatures up to 220°C.[7][9] Microwave-assisted synthesis can also dramatically reduce reaction times.[2]
-
Ensure Anhydrous Conditions: In acid-catalyzed reactions, the water produced during the cyclization can inhibit the reaction. Using anhydrous solvents and reagents can improve the yield.[1]
Data Presentation: Catalyst Performance
The selection of a catalyst is critical for optimizing yield and minimizing side reactions. The following tables provide a summary of various catalytic systems and their reported performance.
Table 1: Comparison of Lewis Acid Catalysts for the Synthesis of Functionalized Quinolines
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| In(OTf)₃ | 2-Aminoarylketones, β-ketoesters | Solvent-free | 75-92 | [8] |
| Y(OTf)₃ | 2-Aminoarylketones, various carbonyls | Acetonitrile, Room Temp | Excellent | [7] |
| Yb(OTf)₃ | 2-Aminoarylketones, cyclic/acyclic carbonyls | Dichloroethane, Reflux | Very Good | [10] |
| ZnCl₂ | 2-Aminobenzaldehyde, Ketones | Ethanol, Reflux | Good | [1] |
Table 2: Effect of Catalyst on Regioselectivity with Unsymmetrical Ketones
| Catalyst / Condition | Ketone | Major Product | Ratio (Major:Minor) | Reference |
| Pyrrolidine | Methyl Ketones | 2-Alkyl-quinoline | Highly Selective | |
| KOH / EtOH | 2-Pentanone | Mixture | Varies | [2] |
| Acetic Acid (Microwave) | Heptan-2-one | 2-Butyl-4-phenyl-quinoline vs. 2-Methyl-4-phenyl-3-propyl-quinoline | 1 : 1.9 | [2] |
| [Hbim]BF₄ (Ionic Liquid) | Unsymmetrical Ketones | High Regioselectivity | High | [6][7] |
Visualizing Reaction Pathways and Troubleshooting
Main Reaction vs. Side Reaction
The following diagram illustrates the desired Friedländer synthesis pathway versus the competing aldol self-condensation side reaction.
Caption: Desired Friedländer pathway vs. competing aldol side reaction.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving common issues during Friedländer synthesis.
Caption: A step-by-step workflow for troubleshooting Friedländer synthesis.
Key Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis under Solvent-Free Conditions
This protocol is adapted from methodologies using Indium(III) triflate, which has been shown to be highly effective.[8]
-
Materials:
-
2-aminoarylketone (1.0 mmol)
-
Carbonyl compound with an active methylene group (e.g., β-ketoester) (1.2 mmol)
-
Indium(III) triflate [In(OTf)₃] (5 mol%)
-
-
Procedure:
-
In a clean, dry round-bottom flask, combine the 2-aminoarylketone (1.0 mmol), the carbonyl compound (1.2 mmol), and In(OTf)₃ (0.05 mmol).
-
Heat the reaction mixture with stirring at 80-100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-3 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This method is particularly effective for rapid synthesis and is based on protocols using neat acetic acid as both catalyst and solvent.[2]
-
Materials:
-
2-aminobenzophenone derivative (1.0 mmol)
-
Cyclic or acyclic ketone (1.5 mmol)
-
Glacial acetic acid (3-5 mL)
-
-
Procedure:
-
Place the 2-aminobenzophenone (1.0 mmol), ketone (1.5 mmol), and glacial acetic acid into a microwave-safe reaction vessel equipped with a stir bar.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the instrument's safe limits.
-
After irradiation, allow the vessel to cool to below 50°C before carefully opening.
-
Pour the cooled reaction mixture into a beaker containing ice water and stir.
-
Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl Quinoline-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl Quinoline-7-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent even at low temperatures. The volume of solvent used was too large. Premature crystallization on the filter funnel. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. Perform small-scale solvent screening. Minimize the amount of hot solvent used to dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Product "Oils Out" During Recrystallization | The solution is supersaturated. The melting point of the compound is lower than the boiling point of the solvent. Impurities are depressing the melting point. The rate of cooling is too rapid. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Use a lower boiling point solvent if possible. Consider a preliminary purification step like column chromatography to remove significant impurities. Ensure slow cooling; an insulated container can be used. |
| Persistent Impurities After Column Chromatography | Inappropriate solvent system (eluent). Co-elution of impurities with the product. Overloading of the column. | Perform TLC analysis with various solvent systems to find an eluent that provides good separation between the product and impurities. Use a shallower solvent gradient during elution to improve separation. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Colored Impurities in Final Product | Presence of colored byproducts from the synthesis. Oxidation of the quinoline ring. | Treatment with activated charcoal during recrystallization can help remove colored impurities. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent oxidation.[1] |
| Inconsistent Melting Point | The sample is not completely dry (residual solvent). Presence of isomeric impurities. | Dry the sample under high vacuum for an extended period. If isomeric impurities are suspected, repurification by column chromatography with a very shallow gradient or preparative HPLC may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: The molecular formula for this compound is C12H11NO2, and its molecular weight is 201.22 g/mol .[2][3] While specific melting and boiling points for the 7-carboxylate isomer are not consistently reported in readily available literature, related isomers have documented melting and boiling points which can serve as a rough guide. For example, Ethyl Quinoline-3-carboxylate has a melting point of 63-67 °C and a boiling point of 120 °C at 0.4 mmHg.[4]
Q2: What are common impurities in crude this compound?
A2: Common impurities largely depend on the synthetic route but can include unreacted starting materials, reagents, and side-products from the reaction, such as isomers or polymeric materials.[1] For quinoline syntheses, tarry by-products can also be a concern.[1]
Q3: Which purification technique is most suitable for this compound?
A3: A combination of techniques is often most effective. Column chromatography is generally a good first step for separating the target compound from significant impurities.[5][6][7][8][9] This can be followed by recrystallization to obtain a highly pure, crystalline solid. For thermally stable liquids, vacuum distillation can also be an option.[1]
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point is to test small amounts of the crude product in various solvents of differing polarities, such as ethanol, ethyl acetate, hexane, or toluene, and binary mixtures thereof (e.g., ethyl acetate/hexane).[10]
Q5: My purified this compound is a yellow or brown color. Is this a sign of impurity?
A5: While pure quinoline is colorless, many of its derivatives can turn yellow or brown upon exposure to air and light due to the formation of minor oxidized impurities.[1] This does not necessarily indicate significant impurity. However, for applications requiring high purity, further purification or storage under an inert atmosphere in the dark may be necessary.[1]
Experimental Protocols
Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing : Pour the slurry into a glass column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.
-
Elution : Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be from 100% hexane to 10% ethyl acetate in hexane.[5]
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization
-
Solvent Selection : In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate). Allow it to cool to see if crystals form. If not, the solvent is too non-polar. If it does not dissolve when hot, the solvent is too polar. A binary solvent system (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexane until cloudy) can also be effective.
-
Dissolution : In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration : If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow.
Caption: Troubleshooting logic for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS: 104294-00-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. CAS 104294-00-0 | this compound - Synblock [synblock.com]
- 4. 3-喹啉羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Quinoline Carboxamides
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with quinoline carboxamides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked questions (FAQs)
Q1: Why do many of my quinoline carboxamide compounds exhibit low aqueous solubility?
A1: The limited aqueous solubility of numerous quinoline carboxamide derivatives stems from their inherent molecular structure. The quinoline core itself is a bicyclic aromatic system, which is largely hydrophobic. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to solvate individual molecules, thus restricting solubility. The type and placement of substituents on the quinoline ring are also critical; lipophilic groups can markedly reduce water solubility.[1]
Q2: What are the initial steps I should take to assess the solubility of a new quinoline carboxamide derivative?
A2: A systematic approach to determining the baseline solubility of your compound is crucial. This typically involves an initial solubility screening in a variety of solvents with different polarities. A general protocol for this is provided under the "Experimental Protocols" section. This initial assessment will help you select appropriate solvents for stock solutions and guide your strategy for solubility enhancement in aqueous media for biological assays.
Q3: What are the most common and effective strategies for improving the aqueous solubility of quinoline carboxamides?
A3: Several well-established techniques can be employed to enhance the solubility of poorly soluble compounds like quinoline carboxamides. These can be broadly categorized as physical and chemical modifications. Common and effective strategies include:
-
pH Adjustment: Since quinoline carboxamides can have basic nitrogen atoms, altering the pH of the solution can lead to protonation, forming a more soluble salt.[1]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can decrease the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[1]
-
Salt Formation: Reacting the quinoline carboxamide with an acid to form a stable salt can significantly improve its aqueous solubility and dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution by preventing crystallization.[1][2]
-
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the crystal lattice and improve solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline carboxamide molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1]
Q4: How do I select the most suitable solubility enhancement technique for my specific quinoline carboxamide?
A4: The choice of the most appropriate method depends on the physicochemical properties of your specific derivative. Key factors to consider include the compound's pKa, logP, melting point, and chemical stability. For ionizable quinoline carboxamides, pH adjustment and salt formation are often the initial approaches due to their simplicity and effectiveness. For neutral or highly lipophilic compounds, amorphous solid dispersions or cyclodextrin complexation may be more appropriate. The following workflow can guide your decision-making process.
References
Technical Support Center: Optimizing Catalyst Loading for Quinoline Ester Synthesis
Welcome to the technical support center for optimizing catalyst loading in quinoline ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common experimental challenges. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to inform your catalyst selection and optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during quinoline ester synthesis, with a focus on catalyst-related problems.
Q1: My reaction yield is very low or non-existent. What are the primary catalyst-related factors to investigate?
A1: Low yields in quinoline synthesis are frequently linked to catalyst issues. Key areas to troubleshoot include:
-
Inappropriate Catalyst Choice: The catalyst's nature is critical and highly dependent on the specific reaction (e.g., Friedländer, Doebner-von Miller). Catalysts can range from Lewis acids and Brønsted acids to transition-metal complexes and nanocatalysts.[1][2] An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[3]
-
Suboptimal Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst will lead to a sluggish or incomplete reaction. Conversely, excessive catalyst loading can sometimes promote side reactions or complicate purification. It is crucial to optimize the catalyst concentration, which can range from mol% for homogeneous catalysts to specific weights (mg or g) for heterogeneous ones.[4]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents. The presence of water, for instance, can inhibit some acid-catalyzed reactions.[3] Using anhydrous reagents and solvents is often recommended.[3]
-
Poor Catalyst Quality: Ensure the catalyst is from a reliable source and has not degraded during storage.
Q2: I'm observing a significant amount of byproduct formation. How can I improve the selectivity by adjusting the catalyst loading?
A2: Byproduct formation is a common challenge that can often be mitigated by carefully tuning the catalyst loading.
-
Reduce Catalyst Loading: High catalyst concentrations can sometimes accelerate undesired reaction pathways. A systematic reduction in catalyst loading while monitoring the reaction progress by Thin Layer Chromatography (TLC) can help identify an optimal level that favors the desired product.
-
Screen Different Catalysts: If reducing the loading of your current catalyst is ineffective, consider screening other types of catalysts. For instance, nanocatalysts have been reported to offer high selectivity and efficiency in quinoline synthesis due to their high surface area-to-volume ratio.[5]
-
Temperature Optimization: In conjunction with catalyst loading, optimizing the reaction temperature is crucial. Excessive heat can lead to decomposition and tar formation, a common issue in reactions like the Skraup synthesis.[2][6]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The choice depends on your experimental priorities and scale.
-
Homogeneous Catalysts: These are in the same phase as the reactants (e.g., p-toluenesulfonic acid in an organic solvent). They often lead to higher selectivity and require milder reaction conditions. However, their removal from the final product can be challenging.[2]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid nanocatalyst in a liquid reaction mixture). Their primary advantage is the ease of separation (by filtration or magnetic separation if applicable) and the potential for recycling, making them suitable for greener and larger-scale processes.[2][4]
Q4: What are some typical catalyst loading ranges for different types of catalysts in quinoline synthesis?
A4: Catalyst loading is highly variable depending on the specific catalyst and reaction. However, some general ranges from literature reports can provide a starting point for optimization.
-
Homogeneous Catalysts (e.g., p-TsOH, Lewis Acids): Often used in catalytic amounts, typically ranging from 5 to 20 mol%.[3]
-
Nanocatalysts (e.g., ZnO NPs, Fe₃O₄-based): Loading is usually specified by weight. Reported values range from as low as 0.07 mg to 200 mg, depending on the catalyst's activity and the reaction scale.[4] For example, some reactions achieve high yields with catalyst loadings of 10-20 mg.[4]
-
Transition-Metal Catalysts (e.g., complexes of Cu, Co, Pd, Ru): These are also typically used in small molar percentages, often in the range of 2.5 to 10 mol%.[7][8]
It is always recommended to perform a loading optimization study for your specific substrates and conditions.
Catalyst Loading and Performance Data
The following tables summarize quantitative data on the performance of various catalysts in quinoline synthesis, providing a basis for comparison.
Table 1: Comparison of Nanocatalysts in Quinoline Synthesis
| Catalyst | Catalyst Loading | Reaction Conditions | Yield (%) | Reference |
| ZnO NPs | 10 mol% | Solvent-free, 100 °C | 20-95 | [4] |
| Fe₃O₄-based | 0.07 mg | Ethanol, 60 °C, 2 h | 68-96 | [4] |
| Fe₃O₄-based | 0.02 g | 60 °C, 20 min | 85-98 | [4] |
| CoFe₂O₄@SiO₂@Co(III) | 10 mg | Water, 80 °C, 15 min | 85-96 | [1] |
| Unnamed Nanocatalyst | 20 mg | Solvent-free, 90 °C | 85-96 | [4] |
| Unnamed Nanocatalyst | 0.2 g | Solvent-free, 100 °C | 68-98 | [4] |
Table 2: Comparison of Homogeneous and Other Catalysts
| Catalyst | Catalyst Loading | Synthesis Method | Yield (%) | Reference |
| p-Toluenesulfonic acid | 10 mol% | Friedländer | Varies | [2] |
| Potassium hydroxide (KOH) | 20 mol% | Friedländer (base-catalyzed) | Varies | [3] |
| Cuprous triflate (Cu(OTf)₂) | Not specified | Friedländer | Excellent | [5] |
| Rhodium complex | Not specified | C-H Activation | High | [9] |
| Ruthenium complex | Not specified | Annulation | High | [9] |
| Cobalt complex | Not specified | Cyclization | High | [9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Below are detailed methodologies for key experiments related to quinoline ester synthesis, with a focus on catalyst application.
Protocol 1: General Procedure for Friedländer Synthesis using a Heterogeneous Nanocatalyst
This protocol describes a typical setup for the Friedländer annulation using a solid-phase nanocatalyst.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-based, 0.02 g)[8]
-
Ethanol (5 mL, if not solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., 0.02 g).[8]
-
If the reaction is not performed under solvent-free conditions, add ethanol (5 mL).[8]
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Stir the reaction mixture at the optimized temperature (e.g., 60-100 °C) for the required duration (e.g., 20 minutes to 2 hours).[4][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the mixture to room temperature.
-
If the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.[8]
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline ester.[8]
-
The recovered catalyst can be washed with a suitable solvent like ethanol, dried, and reused for subsequent reactions.[4][8]
Protocol 2: General Procedure for Acid-Catalyzed Friedländer Synthesis
This protocol outlines a general method using a homogeneous acid catalyst.
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
Ketone or compound with an α-methylene group (1.1 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)[2]
-
Toluene or another suitable solvent (10 mL)
-
Round-bottom flask with a Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the α-methylene carbonyl compound (1.1 mmol) in toluene (10 mL).
-
Add the acid catalyst, p-TsOH·H₂O (0.1 mmol, 10 mol%).[2]
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask to remove water formed during the reaction.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction's progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Visual Guides
The following diagrams illustrate key workflows and relationships in optimizing catalyst loading for quinoline ester synthesis.
Caption: Workflow for selecting and optimizing a catalyst for quinoline ester synthesis.
Caption: Troubleshooting guide for addressing low yields in quinoline synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Quinoline Synthesis with Microwave Irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you reduce reaction times and overcome common challenges in the microwave-assisted synthesis of quinolines.
Troubleshooting Guide
This guide addresses frequent issues encountered during the microwave-assisted synthesis of quinolines, offering potential causes and solutions to enhance your experimental outcomes.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient absorption of microwaves by the reaction mixture. | Add a small amount of a polar solvent (e.g., DMF, ethanol) or a co-solvent system to improve energy absorption.[1] |
| Incorrect reaction temperature or time. | Systematically vary the temperature and reaction time to determine the optimal conditions. Monitor reaction progress using Thin-Layer Chromatography (TLC).[1] | |
| Inappropriate catalyst or catalyst loading. | Screen different catalysts (e.g., p-TSA, CSA) and optimize their concentration. A catalyst-free approach under microwave irradiation may also be effective in some cases.[1][2] | |
| Substrate reactivity issues. | Adjust reaction conditions, such as increasing the temperature or extending the reaction time, for less reactive substrates. Electron-donating or withdrawing groups can significantly affect reactivity.[1] | |
| Inconsistent sample positioning in the microwave cavity. | Ensure the reaction vessel is placed in the same position for each experiment to maintain consistent energy absorption.[1] | |
| Formation of Side Products/Impurities | Over-irradiation or localized overheating. | Reduce the microwave power or use pulsed heating for more uniform temperature control. Ensure proper stirring of the reaction mixture.[1] |
| Competing reaction pathways. | Modify the reaction sequence or the order of reactant addition.[1] | |
| Decomposition of reactants or products. | Lower the reaction temperature and shorten the irradiation time. Ensure the solvent is stable under the reaction conditions.[1] | |
| Reaction Stalls Before Completion | Deactivation of the catalyst. | Add fresh catalyst or switch to a more robust catalyst that is stable under microwave conditions.[1] |
| Reversible reaction equilibrium. | If applicable, remove a byproduct like water to drive the reaction forward. This can sometimes be achieved using a Dean-Stark trap adapted for microwave synthesis.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for quinoline synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several significant advantages, including dramatically shorter reaction times (minutes versus hours), often higher product yields, and improved product purity.[1][3][4][5][6] This is attributed to the efficient and direct heating of the reaction mixture, which leads to faster reaction rates.[1]
Q2: How should I select an appropriate solvent for a microwave-assisted quinoline synthesis?
A2: The choice of solvent is critical for the success of the reaction. Polar solvents such as DMF, DMSO, and ethanol are commonly used because they couple efficiently with microwave irradiation.[1][2] However, solvent-free ("neat") conditions can also be highly effective and provide a greener alternative by minimizing solvent waste.[2] The selection should be based on the solubility of the reactants and the target reaction temperature.
Q3: Is it safe to use a domestic microwave oven for these types of syntheses?
A3: It is not recommended to use a domestic microwave oven for chemical synthesis. These ovens lack the necessary temperature and pressure controls, which can lead to poor reproducibility and significant safety hazards, particularly when working with flammable organic solvents.[1] Dedicated scientific microwave reactors are engineered with the required safety features and precise parameter control for chemical reactions.
Q4: What is a typical power setting for microwave-assisted quinoline synthesis?
A4: While microwave power is often set between 100W and 300W, controlling the reaction temperature is more critical than the power output itself.[1] Modern microwave reactors allow for direct temperature monitoring and control, which is the most important parameter for ensuring reaction success and reproducibility.
Q5: Which named reactions for quinoline synthesis are particularly well-suited for microwave assistance?
A5: Several classic quinoline syntheses have been successfully adapted for microwave irradiation, leading to significant improvements in reaction efficiency. These include the Skraup, Doebner-von Miller, and Friedländer syntheses.[7][8]
Data Presentation: Microwave vs. Conventional Heating
The following tables summarize the quantitative data comparing reaction times and yields for quinoline synthesis using microwave irradiation versus conventional heating methods.
Table 1: Synthesis of Dihydropyrido[2,3-d]pyrimidines
| Heating Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | Ethanol | Reflux | 20 h | No Product |
| Conventional | DMF | Reflux | 20 h | 38 |
| Microwave | DMF | 130 | 8 min | 82 |
| Data sourced from a study on three-component synthesis.[2] |
Table 2: Synthesis of Novel 2-acethoxymethyl quinoline derivatives
| Heating Method | Power (W) | Temperature (°C) | Time | Yield (%) |
| Conventional | N/A | 65 | 9-11 h | 38-67 |
| Microwave | 100 | - | 30-40 min | 57-84 |
| Conventional | N/A | 170 | 4 h | 40-80 |
| Microwave | 900 | - | 15-35 min | 60-100 |
| Data adapted from a study on Claisen type rearrangement.[3][5] |
Table 3: Skraup Synthesis of 7-amino-8-methylquinoline
| Heating Method | Time | Yield (%) |
| Conventional | 4 h | 45 |
| Microwave | 15 min | 42 |
| Data from a study on the synthesis of phenothiazine and quinoline derivatives.[4] |
Experimental Protocols
Below are detailed methodologies for key microwave-assisted quinoline synthesis experiments.
Protocol 1: General Procedure for a Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines
-
In a microwave-safe vessel, combine equimolar amounts (0.05 mmol) of the formyl-quinoline derivative, the appropriate heterocyclic amine (e.g., aminopyrimidine), and a cyclic 1,3-diketone.[2]
-
Add DMF (1.0 mL) as the solvent.[2]
-
Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.[2]
-
The microwave power is typically set to 250 W with a pressure of 30 PSI.[2]
-
After irradiation, allow the reaction mixture to cool to room temperature.[2]
-
Collect the solid product by filtration, wash with ethanol, and air dry.[2]
Protocol 2: Microwave-Assisted Skraup Synthesis
-
In a suitable reaction vessel, mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[1]
-
Subject the mixture to microwave irradiation.
-
After irradiation, allow the mixture to cool to room temperature.[1]
-
Pour the reaction mixture into an ice-water mixture (15 mL).[1]
-
Basify the solution to a pH of 9-10.[1]
-
Filter the resulting precipitate and wash it with cold water.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for microwave-assisted quinoline synthesis.
Caption: Experimental workflow for microwave-assisted quinoline synthesis.
Caption: Troubleshooting decision tree for quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Ethyl Quinoline-7-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of Ethyl Quinoline-7-carboxylate. The following guides and frequently asked questions (FAQs) provide direct, actionable advice for your experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystal Formation
Question: I have dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate and grow.
-
Inappropriate Solvent Choice: The compound may be too soluble in the selected solvent, even at lower temperatures.
-
Presence of Impurities: Certain impurities can inhibit the nucleation process.
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide surfaces for initial crystal formation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Increase Concentration:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
-
-
Solvent System Modification:
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (in which it is highly soluble), slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid, then allow it to cool slowly. Common solvent/anti-solvent pairs for aromatic esters include ethanol/water, acetone/water, or toluene/hexane.
-
Issue 2: Oiling Out Instead of Crystallizing
Question: My this compound is separating from the solution as an oil rather than forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility at a temperature above its melting point in the solvent system. For this compound, which may have a low melting point, this can be a frequent issue.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before transferring it to a colder environment (e.g., a refrigerator). A Dewar flask or an insulated container can be used to slow down the cooling rate.
-
Use More Solvent: The solution might be too concentrated. Re-heat the solution and add more of the primary solvent to decrease the saturation temperature.
-
Change Solvent: The chosen solvent may be too "good." Try a solvent in which the compound has slightly lower solubility at elevated temperatures. For aromatic esters, solvents like ethanol, ethyl acetate, or toluene can be effective.[1]
-
Agitation: Gentle stirring during the cooling process can sometimes promote crystallization over oiling out.
Issue 3: Low Crystal Yield
Question: I have successfully obtained crystals, but my final yield is very low. How can I improve it?
Answer: A low yield can result from several factors:
-
Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
High Solubility at Low Temperatures: The compound may still be significantly soluble in the chosen solvent even at low temperatures.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal precipitation.
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporation and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
Issue 4: Poor Crystal Quality or Impure Product
Question: The resulting crystals are very fine, discolored, or my purity has not improved after recrystallization. What could be the cause?
Answer: Poor crystal quality or lack of purification can stem from:
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.
-
Inappropriate Solvent: The chosen solvent may not effectively differentiate between the desired compound and the impurities (i.e., both are either too soluble or too insoluble).
-
Co-precipitation of Impurities: Impurities may crystallize along with your product.
Troubleshooting Steps:
-
Slow Down Crystallization: As mentioned for "oiling out," a slower cooling rate generally leads to larger, purer crystals.[2]
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at both temperatures.
-
Charcoal Treatment: If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.
-
Consider Chromatography: If recrystallization fails to provide the desired purity, column chromatography may be a necessary purification step.[3]
Data Presentation
The following table summarizes the known physical properties of this compound. The lack of a reported melting point from some sources suggests that it may be a liquid or a low-melting solid at room temperature, which is a critical consideration for crystallization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [4] |
| Molecular Weight | 201.22 g/mol | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Melting Point | Not Available | [4] |
| Flash Point | 152.4 ± 20.4 °C | [4] |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for your particular sample.
-
Solvent Selection:
-
Place a small amount of your crude this compound (approx. 20-30 mg) into a small test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture such as ethanol/water or toluene/hexane).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.
-
Gently heat the test tube. The compound should dissolve completely at or near the boiling point of the solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely.
-
Mandatory Visualization
Below is a troubleshooting workflow for the crystallization of this compound.
Caption: Troubleshooting workflow for this compound crystallization.
References
How to avoid decarboxylation in quinoline synthesis
Topic: Strategies to Avoid Unwanted Decarboxylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate or eliminate unwanted decarboxylation during quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: Which common quinoline synthesis methods are most susceptible to unwanted decarboxylation?
Unwanted decarboxylation is primarily a concern in synthesis routes that generate quinoline carboxylic acid intermediates. The most notable examples include:
-
Pfitzinger Synthesis: This method reacts isatin with an α-methylene carbonyl compound in the presence of a base to form a substituted quinoline-4-carboxylic acid.[1] The intermediate, isatic acid, is condensed with the carbonyl compound, and subsequent cyclization and decarboxylation can occur, especially under harsh conditions.[1][2]
-
Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids.[2][3] While sometimes the subsequent decarboxylation is a desired step to achieve the final quinoline, it can be an unwanted side reaction if the carboxylic acid moiety is the target.[4]
-
Gould-Jacobs Reaction: This synthesis can also lead to quinoline-4-carboxylic acid derivatives, particularly when using aniline and alkoxymethylenemalonic esters, which can undergo cyclization and subsequent decarboxylation.[5]
Q2: What general reaction conditions promote unwanted decarboxylation?
Decarboxylation is often triggered by specific experimental conditions. Key factors include:
-
High Temperatures: Many quinoline cyclization reactions, such as the Pfitzinger and Conrad-Limpach syntheses, traditionally use high-boiling point solvents and elevated temperatures (e.g., >100-250°C) to drive the reaction.[6][7] These high temperatures provide the activation energy needed for the loss of CO2.
-
Strong Bases: The presence of strong bases (e.g., KOH, NaOH) in the reaction medium can facilitate the formation of a carboxylate anion, which can stabilize the transition state for decarboxylation.[1][6]
-
Acidic Conditions: While less common for quinoline-4-carboxylic acids, strong acidic conditions can also promote decarboxylation in some contexts, particularly during workup or subsequent steps.
Q3: I am observing significant decarboxylation in my Pfitzinger synthesis. How can I minimize it?
The Pfitzinger reaction is notorious for this side reaction because the conditions required for cyclization often favor decarboxylation.[6] Here are several strategies to retain the C4-carboxylic acid group:
-
Modify Reaction Temperature: LC-MS studies have shown that at temperatures above 50°C, decarboxylation rates can increase significantly.[6] Attempting the cyclization at the lowest possible temperature that still allows for product formation is critical.
-
Use Milder Bases: Instead of strong bases like KOH or NaOH, consider weaker bases or alternative catalytic systems that can promote the reaction under less harsh conditions.
-
Protecting Group Strategy: If the aniline starting material has other functional groups, a change in protecting group strategy may allow for milder overall reaction conditions. For example, switching from a group requiring harsh removal conditions (like a pivaloyl amide) to a more labile group (like a Boc carbamate) can prevent exposure of the intermediate to high temperatures and strong bases.[6]
Q4: Are there alternative synthesis routes that avoid carboxylic acid intermediates altogether?
Yes. If the target molecule does not require a carboxylic acid substituent, it is often more efficient to choose a synthesis that does not generate one. This completely circumvents the problem of decarboxylation. Excellent alternatives include:
-
Friedländer Synthesis: This is a highly versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] It is catalyzed by acids or bases and directly forms the quinoline ring without a carboxylic acid intermediate.[10]
-
Combes Synthesis: This acid-catalyzed reaction condenses an arylamine with a β-diketone.[11] The resulting enamine intermediate is then cyclized with heat to afford 2,4-disubstituted quinolines.[5]
-
Skraup Synthesis: This classic method produces the parent quinoline ring by heating aniline with sulfuric acid, glycerol, and a mild oxidizing agent like nitrobenzene.[12][13] It is particularly useful for synthesizing quinolines without complex substitution patterns.
Troubleshooting Guide: Decarboxylation Issues
This troubleshooting workflow provides a logical approach to diagnosing and solving problems with unwanted decarboxylation.
Caption: Troubleshooting workflow for unwanted decarboxylation.
Data Presentation
Table 1: Effect of Reaction Conditions on Decarboxylation in Pfitzinger-type Syntheses
This table summarizes qualitative and quantitative findings on how reaction parameters can influence the ratio of desired carboxylic acid product to the undesired decarboxylated byproduct.
| Parameter | Condition | Expected Outcome on Decarboxylation | Rationale | Citation |
| Temperature | High (> 50-100 °C) | Increased | Provides sufficient activation energy for the elimination of CO2. Cyclization may be outcompeted by decarboxylation. | [6] |
| Low (≤ 50 °C) | Decreased | Favors the desired cyclization pathway over the higher-energy decarboxylation reaction. | [6] | |
| Base Strength | Strong (e.g., KOH) | Increased | Harsh basic conditions can promote the decarboxylation of the intermediate quinoline-4-carboxylic acid. | [1][6] |
| Mild / Catalytic | Decreased | Milder conditions are less likely to induce the premature loss of the carboxylic acid group. | ||
| Protecting Group | Requiring harsh removal | Increased | If removal requires high heat or strong base/acid, the entire molecule is exposed to decarboxylation-promoting conditions. | [6] |
| Labile (e.g., Boc) | Decreased | Allows for deprotection and subsequent steps under mild conditions that do not favor decarboxylation. | [6] |
Experimental Protocols
Protocol 1: Modified Pfitzinger Synthesis to Minimize Decarboxylation
This protocol is adapted from strategies designed to avoid the harsh conditions that lead to decarboxylation, such as using a Boc-protected aniline to allow for milder cyclization conditions.[6]
Objective: To synthesize a quinoline-4-carboxylic acid derivative while minimizing the formation of the decarboxylated byproduct.
Step 1: Preparation of Boc-Protected Amine Precursor
-
Reactants: Substituted 2-aminoaryl ketone (1.0 equiv), Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv), and a suitable base (e.g., triethylamine, 1.5 equiv).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the 2-aminoaryl ketone in the chosen solvent.
-
Add the base and (Boc)₂O.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify the product by column chromatography to yield the N-Boc protected intermediate.
-
Step 2: Cyclization and In Situ Deprotection
-
Reactants: N-Boc protected intermediate (1.0 equiv), α-keto ester (e.g., ethyl pyruvate, 1.1 equiv).
-
Conditions: Use a milder acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv) instead of a strong base.
-
Solvent: Toluene or a similar non-polar solvent.
-
Procedure:
-
Combine the N-Boc intermediate, α-keto ester, and acid catalyst in the solvent.
-
Heat the reaction mixture under reflux (or at the lowest effective temperature, e.g., 80-100°C) with a Dean-Stark apparatus to remove water.
-
The heat will facilitate both the condensation/cyclization and the mild thermolytic removal of the Boc group.
-
Monitor the reaction by LC-MS to track the formation of the desired quinoline-4-carboxylic acid and check for any decarboxylated byproduct.
-
Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product via recrystallization or column chromatography.
-
Step 3: Saponification (if an ester was used)
-
Reactants: Purified quinoline-4-carboxylate ester.
-
Conditions: Use a mild base like Lithium Hydroxide (LiOH) at room temperature.
-
Solvent: A mixture of THF and water.
-
Procedure:
-
Dissolve the ester in THF/H₂O.
-
Add LiOH and stir at room temperature overnight.
-
Acidify the reaction mixture carefully with dilute HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the final quinoline-4-carboxylic acid product.
-
This multi-step approach separates the harsh conditions, allowing for the formation and isolation of the desired product before decarboxylation can occur.
Visualized Pathway: Decarboxylation as a Competing Reaction
The following diagram illustrates the Pfitzinger reaction pathway, highlighting how decarboxylation acts as a competing side reaction under unfavorable conditions.
Caption: Competing pathways in the Pfitzinger synthesis.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. youtube.com [youtube.com]
- 5. iipseries.org [iipseries.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
Navigating the Exotherm: A Technical Support Guide for Skraup Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a powerful tool for the creation of quinolines, is notoriously challenging due to its highly exothermic nature. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you safely and effectively manage these reactions, ensuring reproducible results and maximizing yields.
Troubleshooting Guide: Taming the Skraup Reaction
This guide addresses specific issues you may encounter during the Skraup quinoline synthesis in a question-and-answer format.
Issue 1: The reaction is proceeding too violently and is difficult to control.
-
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
-
Answer: A runaway Skraup reaction is a significant safety hazard.
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool it.[1]
-
Ensure adequate ventilation and be prepared for a sudden increase in pressure.[1]
-
Always have a blast shield in front of the reaction setup.[1]
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step to moderate the reaction's exothermicity.[1][2][3] It is thought to act as an oxygen carrier, which slows down the oxidation step.[1][4] Boric acid can also be used to make the reaction less violent.[3][5][6]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling.[1][2] The recommended order of addition is typically the aromatic amine, then the moderator, glycerol, and finally, the slow addition of sulfuric acid.[1]
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once the reaction begins (often indicated by boiling), remove the external heat source. The reaction's own heat should be sufficient to sustain it for a period.[1][7] Reapply heat only after the initial vigorous phase has subsided.[1]
-
Issue 2: Significant tar and polymer formation is observed.
-
Question: My reaction mixture has turned into a thick, black tar, making product isolation difficult. What causes this and how can I minimize it?
-
Answer: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and high-temperature conditions causing polymerization of acrolein (formed from glycerol) and other intermediates.[2][8]
To minimize tarring:
-
Use a Moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[2]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[2]
-
Purification: Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tarry residue.[1][2]
-
Issue 3: The yield of the desired quinoline product is consistently low.
-
Question: I am following a standard protocol, but my yields are much lower than expected. What are the likely causes, and how can I improve them?
-
Answer: Low yields in a Skraup synthesis can result from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. A prolonged reflux period is often necessary after the initial exotherm to drive the reaction to completion.[1]
-
Substituent Effects: The nature of the substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[1][9]
-
Purification Losses: The workup and purification process, especially when dealing with tar, can be a major source of product loss.[1] Efficient extraction techniques are crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in the Skraup synthesis?
A1: The Skraup synthesis is a complex, multi-step reaction. The primary exothermic events are the dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent polymerization of acrolein, along with the oxidation step.[5][7] The reaction is notoriously exothermic and can become violent if not properly controlled.[5][10]
Q2: How do moderators like ferrous sulfate and boric acid work?
A2: Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the oxidation step by extending it over a longer period, thus making the reaction less violent.[4][10] Boric acid can also be used to moderate the reaction, although the mechanism is less clearly defined, it is thought to temper the reaction's vigor.[4][5][10]
Q3: What are some alternative oxidizing agents to nitrobenzene?
A3: While nitrobenzene is a traditional choice, it can also act as the solvent.[7] Arsenic pentoxide is another effective, though more toxic, option and is reported to result in a less violent reaction.[7][11] Milder and more environmentally friendly oxidizing agents such as iodine or even air have also been utilized.[7][12]
Q4: What are the typical temperature ranges for a controlled Skraup synthesis?
A4: The reaction is typically initiated by gentle heating. Once the exothermic reaction begins, the external heat is removed. The temperature is generally maintained between 100 and 150°C.[7] In some protocols, after the initial vigorous reaction subsides, the mixture is heated to reflux for several hours to ensure completion.[2][7] For certain substituted anilines, specific temperature profiles are recommended, such as maintaining the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[10]
Q5: What safety precautions are essential when performing a Skraup synthesis?
A5: Due to the vigorous and exothermic nature of the reaction, several safety precautions are critical:
-
Always work in a well-ventilated fume hood.
-
Use a blast shield.[1]
-
Have an ice bath ready for emergency cooling.[1]
-
Add reagents slowly and in a controlled manner.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Data Presentation
Table 1: Influence of Moderators on Reaction Vigor
| Moderator | Typical Observation | Reference |
| None | Reaction can be extremely violent and difficult to control. | [5][10] |
| Ferrous Sulfate (FeSO₄) | Makes the reaction less violent and easier to manage.[2][5] | [2][3][5] |
| Boric Acid | Results in a smoother reaction, though may slightly lower yields.[3][4][5] | [3][4][5] |
Table 2: Common Oxidizing Agents and Their Characteristics
| Oxidizing Agent | Key Characteristics | Reference |
| Nitrobenzene | Traditional choice, can also serve as a solvent.[7] | [5][7] |
| Arsenic Pentoxide | Effective, but more toxic; can lead to a less violent reaction.[7][11] | [7][11] |
| Iodine | Can be used in catalytic amounts, considered a milder option.[1][7] | [1][7] |
| Air/Oxygen | Can be bubbled through the reaction mixture. | [12] |
Experimental Protocols
Detailed Methodology for a Moderated Skraup Quinoline Synthesis
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aniline (or substituted aniline)
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (or alternative oxidizing agent)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add the aniline, ferrous sulfate heptahydrate, and glycerol.[1]
-
Acid Addition: Slowly and with constant stirring or swirling, add concentrated sulfuric acid through the dropping funnel.[1] This addition is exothermic, so cooling the flask in an ice bath may be necessary to control the temperature.[1][2]
-
Initiation of Reaction: Gently heat the mixture in a fume hood.[8] Once the reaction begins to boil vigorously, immediately remove the external heat source.[1][7] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1] If the reaction becomes too vigorous, cool the flask with a wet towel or an ice bath.[7]
-
Completion of Reaction: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[1][2]
-
Workup - Steam Distillation: Allow the reaction mixture to cool.[7] Carefully make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution.[1][7] Set up for steam distillation and distill the quinoline from the tarry residue.[1]
-
Purification: Separate the quinoline layer from the aqueous distillate.[10] The crude quinoline can be further purified by extraction with an organic solvent, followed by drying and distillation.[1][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. chemistry-online.com [chemistry-online.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of Ethyl Quinoline-7-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl Quinoline-7-carboxylate, with a special focus on the exploration of alternative and greener solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method for synthesizing Ethyl 4-hydroxy-7-substituted-quinoline-3-carboxylates, including the target molecule, is the Gould-Jacobs reaction. This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1]
Q2: Why are alternative solvents being sought for the Gould-Jacobs reaction?
A2: Traditional protocols for the Gould-Jacobs reaction often employ high-boiling, non-polar solvents like diphenyl ether or Dowtherm A to achieve the high temperatures required for the cyclization step (typically >250 °C).[2] These solvents can be difficult to remove during product purification and pose environmental and safety concerns. The search for alternative solvents is driven by the principles of green chemistry, aiming for safer, more sustainable, and more efficient synthetic routes.
Q3: Can microwave synthesis be used for this reaction?
A3: Yes, microwave-assisted synthesis is an excellent alternative to conventional heating. It can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[3][4]
Q4: What are some potential "green" solvent alternatives for this synthesis?
A4: While direct literature on green solvents specifically for this compound is limited, research into similar high-temperature reactions suggests potential alternatives. These include high-boiling polar aprotic solvents with better environmental profiles, such as Cyrene™, γ-Valerolactone (GVL), and cyclopentyl methyl ether (CPME).[5] Ionic liquids are also a consideration for microwave synthesis due to their excellent microwave absorption.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Final Product | 1. Incomplete initial condensation. 2. Incomplete cyclization. 3. Product decomposition at high temperatures. 4. Sub-optimal work-up and purification. | 1. Ensure the condensation of the aniline and DEEM is complete by monitoring with TLC. Consider a slight excess of DEEM. 2. For thermal cyclization, ensure the temperature is high enough and maintained consistently. For microwave synthesis, optimize the temperature and time. 3. Minimize the time at very high temperatures to prevent decomposition and tar formation.[3][6] 4. Ensure complete precipitation of the product and minimize losses during filtration and washing. |
| Formation of Tar/Dark-Colored Byproducts | 1. Prolonged heating at high temperatures leading to decomposition. 2. Presence of impurities in starting materials. | 1. Reduce the reaction time for the cyclization step. A time-temperature study can optimize the yield versus byproduct formation.[3][6] 2. Use freshly distilled aniline and high-purity DEEM. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of residual high-boiling solvent (e.g., diphenyl ether). 2. Impurities hindering crystallization. | 1. Thoroughly wash the crude product with a non-polar solvent like hexane or cyclohexane to remove residual high-boiling solvent. Consider purification under high vacuum.[6] 2. Purify the crude product by column chromatography. Trituration with a non-polar solvent can sometimes induce crystallization.[6] |
| Incomplete Removal of High-Boiling Solvent | 1. Insufficient washing of the precipitated product. 2. Inadequate drying. | 1. Increase the volume and number of washes with a suitable non-polar solvent. 2. Dry the product under high vacuum for an extended period. |
Data Presentation: Comparison of Solvents for Gould-Jacobs Cyclization
The following table summarizes various solvent systems and conditions for the Gould-Jacobs reaction, providing a comparative overview. Please note that yields are highly substrate-dependent.
| Solvent System | Typical Temperature (°C) | Typical Reaction Time | Yield Range (%) | Advantages | Disadvantages |
| Diphenyl Ether | 250 - 260 | 30 - 60 min | 70 - 95 | High yields, well-established.[2] | Difficult to remove, high boiling point, unpleasant odor.[2] |
| Dowtherm A | 250 - 260 | 30 - 60 min | 70 - 95 | High yields, good heat transfer. | Difficult to remove, high boiling point. |
| Solvent-Free (Microwave) | 250 - 300 | 5 - 15 min | 40 - 85 | Rapid, no solvent removal needed.[3] | Requires specialized equipment, potential for charring if not optimized.[3] |
| Ionic Liquids (Microwave) | Variable | 10 - 30 min | Moderate to High | Good microwave absorption, potential for reuse.[1] | Can be expensive, may require specific work-up procedures. |
| Glycerol | ~200 | Several hours | Moderate | Biodegradable, high boiling point. | Can be viscous and difficult to work with. |
| PEG (Polyethylene Glycol) | ~200 | Several hours | Moderate | Low toxicity, biodegradable. | Can be difficult to separate from the product. |
Experimental Protocols
Protocol 1: Conventional Synthesis using Diphenyl Ether
This protocol describes the synthesis of Ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate, a key precursor to the target molecule.
Step 1: Condensation
-
In a round-bottom flask, combine 3,4-diaminobenzoic acid ethyl ester (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).
-
Heat the mixture at 120-130°C for 1-2 hours. The evolution of ethanol should be observed.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The crude intermediate, diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate, can be used directly in the next step.
Step 2: Thermal Cyclization
-
Add the crude intermediate to a flask containing diphenyl ether (5-10 mL per gram of intermediate).
-
Heat the mixture to reflux (approximately 250°C) under a nitrogen atmosphere for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Add cyclohexane to the flask to further precipitate the product and aid in the removal of the diphenyl ether.
-
Collect the solid by vacuum filtration, wash thoroughly with cyclohexane, and dry under vacuum to yield Ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is a greener alternative to the conventional method.
Step 1: Condensation (as in Protocol 1)
Step 2: Microwave-Assisted Cyclization
-
Place the crude intermediate from Step 1 into a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 250°C and hold for 10-15 minutes. Monitor the internal pressure.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product can be washed with cold acetonitrile or ethanol to remove any unreacted starting material and byproducts.
-
Collect the solid by vacuum filtration and dry under vacuum.
Visualizations
Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of this compound derivatives.
Gould-Jacobs Reaction Mechanism
Caption: Simplified mechanism of the Gould-Jacobs reaction.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [beilstein-journals.org]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Metabolic Stability of Quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of metabolic stability for quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for quinoline derivatives?
A1: Quinoline derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver through Phase I and Phase II reactions.[1][2]
-
Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis. For quinoline derivatives, common Phase I reactions include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the quinoline ring, often at the 3, 5, or 6-position.[3][4] CYP2E1 is a principal enzyme involved in 3-hydroxyquinoline formation.[3][4][5]
-
N-oxidation: Oxidation of the nitrogen atom in the quinoline ring to form a quinoline-1-oxide.[3][4] CYP2A6 is the primary enzyme responsible for this in human liver microsomes.[3][4][5]
-
Epoxidation: Formation of an epoxide, for instance, at the 5,6-position, which can then be hydrolyzed to a diol.[3][4]
-
-
Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1] Common conjugation reactions include:
-
Glucuronidation
-
Sulfation
-
Q2: Which cytochrome P450 isozymes are most commonly involved in the metabolism of quinoline derivatives?
A2: Several CYP450 isozymes are involved in the metabolism of quinoline derivatives. The specific isozymes depend on the substitution pattern of the derivative. Key isozymes include:
-
CYP2A6: Primarily involved in the formation of quinoline-1-oxide.[3][4][5]
-
CYP2E1: A key enzyme in the formation of 3-hydroxyquinoline.[3][4][5]
-
CYP1A2: Can also contribute to the formation of 3-hydroxyquinoline, particularly at lower substrate concentrations.[4]
-
CYP3A4: May be involved in the formation of quinoline-1-oxide, especially as a low-affinity isoform.[4]
Q3: How can I strategically modify a quinoline derivative to enhance its metabolic stability?
A3: Enhancing metabolic stability often involves blocking or reducing the susceptibility of the molecule to metabolic enzymes.[1][6] Common strategies include:
-
Blocking Metabolic "Soft Spots": Introduce sterically hindering groups or atoms at positions prone to metabolism. A common and effective strategy is the introduction of fluorine atoms.[1]
-
Modulating Electronic Properties: The electron-withdrawing nature of fluorine can alter the electron density of the quinoline ring, potentially reducing its affinity for metabolizing enzymes.[1]
-
Modifying Substituents: Altering substituents at key positions can significantly impact metabolic stability. For example, modifications to a piperazinyl group at the C-7 position can change the rate and pathway of metabolism.[1]
-
Introducing Nitrogen Heterocycles: Incorporating an sp² nitrogen into an aromatic ring can sometimes increase metabolic stability through coordination with the heme iron of CYP enzymes (type II binding).[7] However, some type II binders can still be extensively metabolized.[7][8]
-
Reducing Lipophilicity: Decreasing a compound's lipophilicity can reduce its binding to CYP enzymes, thereby slowing metabolism.[6]
Troubleshooting Guides
Issue 1: My quinoline derivative shows high clearance in human liver microsomes (HLM). How can I identify the metabolic soft spot?
Answer:
Identifying the site of metabolism is crucial for targeted chemical modification.
-
Metabolite Identification Studies: The most direct approach is to incubate your compound with HLMs and analyze the reaction mixture using LC-MS/MS to identify the structures of the major metabolites.[9] This will reveal the positions on the molecule that are being modified.
-
Use of CYP Isozyme-Specific Inhibitors: Incubate your compound with HLMs in the presence of specific inhibitors for major CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, furafylline for CYP1A2). A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that isozyme, which can provide clues about the likely site of metabolism based on the known substrate specificities of the enzyme.
-
Incubation with Recombinant CYP Enzymes: Incubating your compound with individual, recombinantly expressed CYP enzymes can definitively identify which isozymes are responsible for its metabolism.
Issue 2: My compound is stable in liver microsomes but shows high clearance in vivo. What could be the reason?
Answer:
This discrepancy suggests that metabolic pathways not fully represented in liver microsomes are contributing to the in vivo clearance.
-
Phase II Metabolism: Liver microsomes are rich in Phase I enzymes but may lack sufficient cofactors for Phase II reactions unless they are supplemented (e.g., with UDPGA for glucuronidation).[2] Your compound might be rapidly cleared via conjugation. To investigate this, use hepatocytes, which contain both Phase I and Phase II enzymes and their cofactors.[10]
-
Non-CYP Mediated Metabolism: Other enzyme systems could be responsible for metabolism, such as aldehyde oxidase (AO).[11]
-
Active Transport: The compound might be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and subsequent rapid metabolism or biliary excretion.
-
Extrahepatic Metabolism: Metabolism may be occurring in other tissues besides the liver, such as the intestine, kidneys, or lungs.
Issue 3: I am observing poor in vitro-in vivo correlation (IVIVC) for my quinoline derivatives.
Answer:
Poor IVIVC is a common challenge in drug discovery.[12][13] Several factors can contribute to this:
-
Incorrect Scaling Factors: The scaling of in vitro intrinsic clearance (Clint) to in vivo hepatic clearance involves physiological parameters (liver blood flow, microsomal protein per gram of liver) that can have inter-individual and inter-species variability.[2][14]
-
Binding Effects: Non-specific binding of the compound to the microsomal proteins or the incubation vessel can lead to an underestimation of the true unbound concentration and, consequently, an inaccurate Clint value.[14] It is important to measure and correct for the fraction of unbound compound in the incubation (fu,inc).
-
Inappropriate Assay Conditions: Standard assay conditions (e.g., substrate concentration, protein concentration) may not be suitable for all compounds.[14] For instance, if the substrate concentration used is above the Michaelis-Menten constant (Km), the reaction may be saturated, leading to an underestimation of Clint.
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a quinoline derivative by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test quinoline derivative (stock solution in DMSO, e.g., 10 mM)
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Ice-cold acetonitrile containing an internal standard (for reaction termination and sample processing)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[15] Keep on ice.
-
Prepare the working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[1][2]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound with the diluted HLM in phosphate buffer at 37°C for approximately 5 minutes to allow for temperature equilibration.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[1][9]
-
-
Reaction Termination and Sample Processing:
-
Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[1] This also precipitates the microsomal proteins.
-
Vortex the plate and centrifuge at high speed to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new plate or vials for analysis.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
-
Data Presentation
Table 1: In Vitro Metabolic Stability of Quinoline Derivatives in Human Liver Microsomes
| Compound ID | t½ (min) | Clint (µL/min/mg protein) |
| QD-01 | 15 | 92.4 |
| QD-02 (fluorinated) | 45 | 30.8 |
| QD-03 (modified C-7) | >60 | <11.5 |
| Verapamil (Control) | 8 | 173.3 |
| Warfarin (Control) | >60 | <11.5 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Stability for Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of substituted quinolines.
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals are crowded and overlapping in the 1D ¹H NMR spectrum. How can I resolve them?
A1: Signal overlap in the aromatic region of quinoline spectra is a common challenge. A systematic approach, starting with simple adjustments and progressing to more advanced techniques, is recommended.
-
Change the NMR Solvent: A straightforward first step is to re-acquire the spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts compared to standard solvents like CDCl₃ or DMSO-d₆, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[1] This can often separate crowded signals.
-
Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals (Δν), which can resolve second-order effects and reduce overlap.[3]
-
Employ 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap.
-
COSY (Correlation Spectroscopy): This is the ideal first 2D experiment. It shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds), allowing you to trace proton connectivities even when their signals are overlapping in the 1D spectrum.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over the much wider ¹³C chemical shift range, it effectively resolves overlapping proton resonances.[4][6]
-
Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?
A2: Substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable changes in chemical shifts. The effect depends on the substituent's electronic nature and its position.
-
Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, and -OCH₃ increase the electron density on the ring. This increased density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to a lower ppm value).[4]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease electron density on the ring.[4] This "deshields" the nearby nuclei, exposing them more to the external magnetic field and causing their signals to shift downfield (to a higher ppm value).[4]
-
Positional Effects: The impact of a substituent is most pronounced at the ortho and para positions relative to its point of attachment.[4] For instance, a substituent on the benzenoid ring (positions 5, 6, 7, 8) will have a more significant effect on the chemical shifts of other protons on that ring than on the pyridine ring (positions 2, 3, 4), and vice versa.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Validation & Comparative
A Comparative Guide to Pfitzinger and Friedländer Quinoline Syntheses for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, the Pfitzinger and Friedländer reactions represent two of the most classical and versatile methods. While both culminate in the formation of the quinoline scaffold, a privileged structure in medicinal chemistry, they diverge in their starting materials, reaction mechanisms, and the nature of the final products. This guide provides an objective comparison of these two named reactions, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.
At a Glance: Pfitzinger vs. Friedländer Synthesis
| Feature | Pfitzinger Synthesis | Friedländer Synthesis |
| Starting Material (Nitrogen Source) | Isatin or its derivatives | 2-aminoaryl aldehyde or ketone |
| Starting Material (Carbon Source) | Carbonyl compound with an α-methylene group | Carbonyl compound with an α-methylene group |
| Typical Catalyst | Base (e.g., KOH, NaOH) | Acid (e.g., HCl, H₂SO₄, p-TsOH) or Base (e.g., NaOH, pyridine) |
| Primary Product | Substituted quinoline-4-carboxylic acids | Substituted quinolines |
| Key Mechanistic Step | Initial base-catalyzed hydrolysis of isatin's amide bond | Initial aldol condensation or Schiff base formation |
| Key Advantages | Direct route to quinoline-4-carboxylic acids, important pharmacophores.[1][2] | Operational simplicity, readily available starting materials, and milder modern protocols.[3][4] |
| Key Disadvantages | Can require harsh basic conditions, potentially leading to side reactions and difficult purification.[5][6] | Limited availability of substituted 2-aminoaryl aldehydes/ketones; potential for regioselectivity issues with unsymmetrical ketones.[7][8] |
Reaction Mechanisms
The mechanistic pathways of the Pfitzinger and Friedländer syntheses, while both leading to the quinoline ring system, are initiated by different key steps.
The Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate.[1][9] This is followed by condensation with a carbonyl compound to yield an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration afford the final quinoline-4-carboxylic acid.[1][2][9]
Conversely, the Friedländer synthesis can proceed via two main pathways depending on the reaction conditions.[10][11] The first involves an initial aldol-type condensation between the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound, followed by cyclodehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to form the quinoline product.[10][11]
Experimental Data: A Comparative Overview
The following tables summarize representative experimental data for both the Pfitzinger and Friedländer syntheses, highlighting the reaction conditions and corresponding yields.
Pfitzinger Synthesis: Representative Yields
| Isatin Derivative | Carbonyl Compound | Base | Conditions | Yield (%) | Reference |
| Isatin | Butanone | NaOH | Reflux, 8 hours | ~89% | [12] |
| α-Naphthisatin | Acetone | KOH | Boiling water-alcohol solution | 70% | [13] |
| Isatin | Acetone | KOH | Ethanol, Reflux, 24 hours | - | [2] |
| Isatin | Diethyl oxaloacetate sodium salt | KOH | Room temperature, 2 days | - | [12] |
Friedländer Synthesis: Representative Yields
| 2-Aminoaryl Aldehyde/Ketone | Carbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | HCl, H₂O | 77-95% | [8] |
| o-Nitroarylcarbaldehydes (in situ reduction) | Various ketones/aldehydes | Fe/HCl, then KOH | 58-100% | [14] |
| 2-Aminobenzaldehyde | Various ketones | Water, 70°C, catalyst-free | up to 97% | [15] |
| 2-Aminoaryl ketones | β-Ketoesters/ketones | p-TsOH, MgCl₂, or Cu(NO₃)₂ | - | [16] |
Experimental Protocols
General Protocol for Pfitzinger Synthesis (Conventional Heating)
This protocol is a generalized method based on several reported procedures.[1][2]
-
Preparation of the Basic Solution : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (or another suitable base) in ethanol (or an appropriate solvent).
-
Formation of the Isatin Salt : Add isatin to the basic solution and stir at room temperature. The color change (e.g., from purple to brown) indicates the formation of the potassium salt of isatinic acid.[1]
-
Addition of Carbonyl Compound : To this mixture, add the carbonyl compound containing an α-methylene group.
-
Reaction : Heat the reaction mixture to reflux and maintain for several hours (typically monitored by TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.
-
Purification : Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound. Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.[1]
General Protocol for Friedländer Synthesis (Solvent-Free, Acid-Catalyzed)
This protocol is based on modern, more environmentally benign procedures.[3][4]
-
Mixing of Reactants : In a reaction vessel, thoroughly mix the 2-aminoaryl aldehyde or ketone, the carbonyl compound with an α-methylene group, and a catalytic amount of a solid-supported acid catalyst (e.g., p-toluenesulfonic acid).[4][17]
-
Reaction : Heat the mixture under solvent-free conditions, with or without microwave irradiation, for the appropriate time (monitored by TLC).[3]
-
Work-up and Purification : After completion, cool the reaction mixture and dissolve it in a suitable organic solvent. The catalyst can be removed by filtration. The filtrate is then washed with a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the Pfitzinger and Friedländer syntheses.
Caption: Workflow of the Pfitzinger Synthesis.
Caption: Mechanistic Pathways of the Friedländer Synthesis.
Conclusion
Both the Pfitzinger and Friedländer syntheses are powerful tools for the construction of the quinoline nucleus. The Pfitzinger reaction is the method of choice for the direct synthesis of quinoline-4-carboxylic acids, which are valuable in drug discovery.[1][2] However, it often requires stringent basic conditions. The Friedländer synthesis, on the other hand, offers greater flexibility in terms of reaction conditions, with many modern protocols being developed that are milder and more environmentally friendly.[3] Its primary limitation can be the accessibility of the requisite 2-aminoaryl aldehyde or ketone precursors.[8] The choice between these two methods will ultimately depend on the desired substitution pattern of the target quinoline and the availability of the starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 15. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Friedlaender Synthesis [organic-chemistry.org]
Comprehensive Analysis of Quinoline Carboxylic Acid Derivatives as Anticancer Agents
An extensive review of scientific literature did not yield specific experimental data on the anticancer efficacy of Ethyl Quinoline-7-carboxylate. Therefore, a direct comparison with other anticancer agents for this specific compound cannot be provided. However, the broader class of quinoline carboxylic acid derivatives has demonstrated significant potential in cancer research. This guide offers a comparative overview of the efficacy of various quinoline carboxylic acid derivatives against established anticancer drugs, supported by available experimental data.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry and has been extensively investigated for its therapeutic properties, including anticancer activity.[1][2] Derivatives of quinoline carboxylic acid, in particular, have emerged as a promising class of compounds with diverse mechanisms of action against various cancer cell lines.[3][4]
Comparative Efficacy of Quinoline Carboxylic Acid Derivatives
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell migration, and cell cycle arrest.[1] The following table summarizes the in vitro cytotoxic activity (IC50 values) of several quinoline carboxylic acid derivatives against different human cancer cell lines, alongside data for the conventional anticancer drugs doxorubicin and cisplatin for comparison.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Quinoline Derivatives | |||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | > 82.9% inhibition | [3] |
| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline | HCT-116 (Colon) | 0.07 | [2] |
| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline | MCF-7 (Breast) | < 0.01 | [2] |
| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline | MDA-MB-435 (Breast) | < 0.01 | [2] |
| Conventional Anticancer Agents | |||
| Doxorubicin | MCF-7 (Breast) | 0.5 - 2.0 | [5] |
| Cisplatin | A549 (Lung) | ~5.0 | [6] |
| Cisplatin | HT29 (Colon) | ~7.5 | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency. The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Potential Mechanisms of Action: Induction of Apoptosis
A common mechanism by which many anticancer agents, including quinoline derivatives, exert their effect is through the induction of apoptosis. This process involves a cascade of signaling events that lead to controlled cell death. A simplified representation of a potential apoptotic pathway initiated by a quinoline derivative is depicted below.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Quinoline-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, quinoline-3-carboxylate derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
I. Anticancer Activity of Quinoline-3-Carboxylate Derivatives
Quinoline-3-carboxylate derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][4] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and protein kinases, or the induction of apoptosis.[5][6][7]
The anticancer activity of quinoline-3-carboxylate derivatives is significantly influenced by the nature and position of substituents on the quinoline ring system.
-
Substitution at the C2 Position: Bulky and hydrophobic groups at the C2 position are often associated with enhanced anticancer activity. For instance, styryl and substituted phenyl groups have been shown to be beneficial.[4]
-
Substitution at the C4 Position: The presence of a carboxylic acid group or its ester at the C4 position is crucial for activity. Hydrolysis of the ester to a carboxylic acid has been shown to enhance selectivity for cancer cells.[4]
-
Substitution on the Benzo Ring: Modifications on the benzo portion of the quinoline ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the anticancer potency. For example, a fluorine atom at the C6 position has been found in potent derivatives.[5]
-
Amide Derivatives: Conversion of the carboxylic acid at the C3 position to a carboxamide can lead to potent EGFR inhibitors.[8]
The following table summarizes the in vitro anticancer activity (IC50 values) of selected quinoline-3-carboxylate and related derivatives against various human cancer cell lines.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 4k | H | H | Substituted Phenyl | K562 | 0.28 | [2] |
| 4m | H | H | Substituted Phenyl | K562 | 0.28 | [2] |
| 4m | H | H | Substituted Phenyl | MCF-7 | 0.33 | [2] |
| 4n | H | H | Substituted Phenyl | MCF-7 | 0.33 | [2] |
| 2f | H | 2-styryl | OH | - | More selective | [4] |
| 2l | H | 2-styryl | OH | - | More selective | [4] |
| 5o | H | - | Furan-carboxamide | MCF-7 | 3.355 | [8] |
| 6b | H | - | Thiophene-carboxamide | MCF-7 | 5.069 | [8] |
| 8b | H | - | Substituted-carboxamide | MCF-7 | 0.839 | [8] |
Caption: General structure of quinoline-3-carboxylate derivatives discussed.
This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Preparation: Prepare serial dilutions of the test quinoline-3-carboxylate derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically less than 0.5%).[9]
-
Treatment: The old medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[9]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC50 value is determined.[9]
II. Antimicrobial Activity of Quinoline-3-Carboxylate Derivatives
Quinoline derivatives, particularly the fluoroquinolones, are well-established antibacterial agents.[1] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][10]
The antimicrobial potency of quinoline-3-carboxylate derivatives is dictated by specific structural features.
-
Core Moiety: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for antibacterial activity and must be fused with an aromatic ring.[11]
-
C6 Position: A fluorine substituent at the C6 position generally enhances antibacterial activity.[11]
-
C7 Position: Substitutions at the C7 position with cyclic amines like piperazine, N-methyl piperazine, or pyrrolidine lead to active compounds.[11]
-
N1 Position: Lower alkyl groups at the N1 position contribute to antibacterial activity.[11]
-
C5 Position: An amino group at the C5 position can also confer antibacterial properties.[11]
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of quinoline derivatives against various pathogenic bacteria.
| Compound | R1 | R6 | R7 | Bacterium | MIC (µg/mL) | Reference |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | S. aureus | - | [12] |
| Compound 6 | p-isopropyl phenyl | - | 3-chloro-4-fluoro | MRSA | 1.5 | [13] |
| Compound 7 | o-substituted phenyl | - | 3-chloro-4-fluoro | MRSA | - | [13] |
| Compound 2e | - | - | - | A. niger | 3.125 | [14] |
| Compound 6 | - | - | - | B. cerus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [15] |
Caption: General structure of fluoroquinolone antibiotics, a prominent class of quinoline derivatives.
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to match a 0.5 McFarland standard.[1]
-
Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in a 96-well microtiter plate to obtain a range of concentrations.[1]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]
III. Signaling Pathways and Mechanisms of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SAR of Quinolines.pptx [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Antimalarial Quinolines
For researchers, scientists, and drug development professionals, understanding the correlation—and frequent disparity—between in vitro and in vivo results is critical in the preclinical assessment of antimalarial candidates. This guide provides an objective comparison of the efficacy of key antimalarial quinolines, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
The quinoline class of antimalarials, which includes established drugs like chloroquine, amodiaquine, and mefloquine, has been a cornerstone of malaria chemotherapy.[1] Their mechanism of action primarily involves the disruption of hemoglobin digestion in the blood stages of the malaria parasite.[2] The parasite detoxifies the heme byproduct of hemoglobin degradation by polymerizing it into hemozoin. Quinolines are thought to inhibit this process, leading to a toxic buildup of free heme.[1][2] However, the rise of drug-resistant parasite strains necessitates a continuous search for new and effective quinoline derivatives and a deeper understanding of the efficacy of existing ones.
This guide presents a comparative analysis of the in vitro and in vivo performance of prominent antimalarial quinolines, highlighting the nuances of their activity in controlled laboratory settings versus complex biological systems.
Comparative Efficacy of Antimalarial Quinolines: In Vitro vs. In Vivo
The following tables summarize the quantitative data on the efficacy of chloroquine, amodiaquine, and mefloquine from both in vitro antiplasmodial assays and in vivo rodent malaria models. In vitro activity is typically expressed as the half-maximal inhibitory concentration (IC50), while in vivo efficacy is often reported as the effective dose required to suppress parasitemia by 50% (ED50) or 90% (ED90), or as the percentage of parasite suppression at a given dose.
Table 1: In Vitro Efficacy of Antimalarial Quinolines against Plasmodium falciparum
| Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Chloroquine-Sensitive) | 8.6 - 16.27 | [3][4] |
| K1 (Chloroquine-Resistant) | 155 - 379.83 | [3][4] | |
| Dd2 (Chloroquine-Resistant) | 90.2 | [3] | |
| Amodiaquine | Clinical Isolates (Sensitive) | 9.0 - 18.2 | [5] |
| Clinical Isolates (Resistant) | 88.73 | [6] | |
| Mefloquine | Clinical Isolates | 6.90 - 27 | [2][7] |
Table 2: In Vivo Efficacy of Antimalarial Quinolines against Plasmodium berghei in Mice
| Drug | Mouse Model | Efficacy Metric | Value | Reference |
| Chloroquine | P. berghei ANKA | % Suppression @ 5 mg/kg | 100% | [1] |
| P. berghei | ED50 | 1.5 mg/kg | [8] | |
| P. berghei NK65 | Curative Dose | 20 mg/kg/day for 4 days | [9] | |
| Amodiaquine | P. berghei (Chloroquine-Resistant) | Parasite reduction with Rifampicin | - | [10] |
| Mefloquine | P. berghei | % Curative Effect @ 10mg/kg | 89.95% |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of data across different studies. Below are the protocols for the key in vitro and in vivo assays cited in this guide.
In Vitro Antiplasmodial Activity Assay: SYBR Green I-Based Method
This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The principle lies in the quantification of parasitic DNA through the fluorescence of SYBR Green I dye, which intercalates with DNA.[11]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
96-well microplates
-
Test compounds and control drugs
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in a complete culture medium. Add 100 µL of these dilutions to the wells of a 96-well plate.
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in a complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the untreated control (100% growth) and plot the percentage of parasite growth inhibition against the log of the compound concentration. The IC50 value is then determined using non-linear regression analysis.
In Vivo Antimalarial Efficacy Assay: 4-Day Suppressive Test (Peter's Test)
This is a standard in vivo test to evaluate the schizonticidal activity of a potential antimalarial drug in a rodent model, typically using Plasmodium berghei.[1][12]
Materials:
-
Plasmodium berghei (e.g., ANKA strain) infected donor mouse
-
Experimental mice (e.g., Swiss albino or ICR mice)
-
Test compound and standard antimalarial drug (e.g., chloroquine)
-
Vehicle for drug administration (e.g., distilled water, 7% Tween 80)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate experimental mice intraperitoneally with 0.2 mL of P. berghei-infected blood (containing approximately 1 x 10^7 parasitized erythrocytes).
-
Drug Administration: Two hours after infection (Day 0), orally or intraperitoneally administer the first dose of the test compound or the standard drug. Treatment is continued daily for four consecutive days (Day 0 to Day 3). A control group receives only the vehicle.
-
Parasitemia Determination: On Day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculation of Parasite Suppression: The average percentage of parasitemia suppression is calculated for each group using the following formula: % Suppression = [(A - B) / A] x 100 Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.
-
Mean Survival Time (Optional): The mice can be observed for a longer period (e.g., 28-30 days) to determine the mean survival time for each group.[1]
Visualizing the Workflow and Mechanism
To better illustrate the processes involved in antimalarial drug assessment, the following diagrams have been generated using Graphviz.
Caption: General workflow for antimalarial drug screening.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasmodium falciparum in Kisumu, Kenya: differences in sensitivity to amodiaquine and chloroquine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Amodiaquine Resistance and its Association with Mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro mefloquine resistance of Plasmodium falciparum isolated from the Burmese border region of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between Chitosan and Chloroquine against Plasmodium berghei and P. falciparum Using In-Vivo and In-Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction between rifampicin, amodiaquine and artemether in mice infected with chloroquine resistant Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating EGFR/HER-2 Inhibition with Kinase Assays
A detailed comparison of leading kinase assay technologies for evaluating the efficacy of EGFR and HER-2 inhibitors, complete with experimental protocols and performance data.
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are cornerstones of treatment for numerous malignancies. The robust validation of these inhibitors is paramount for advancing drug discovery and development. This guide provides a comprehensive comparison of commonly employed kinase assays for assessing EGFR/HER-2 inhibition, offering researchers, scientists, and drug development professionals a clear overview of available technologies, their underlying principles, and practical implementation.
The dysregulation of EGFR and HER-2, both receptor tyrosine kinases, is a critical driver in the progression of various cancers.[1] Consequently, a significant focus of oncological research is the development of small molecule inhibitors that target the ATP-binding site of these kinases, thereby blocking downstream signaling pathways and curbing cell proliferation and survival.[2] The accurate determination of an inhibitor's potency and selectivity is a crucial step in this process.
Comparative Analysis of Kinase Assay Performance
The selection of an appropriate kinase assay is contingent on several factors, including the stage of drug development, the specific research question, and available laboratory instrumentation. Below is a comparative summary of key biochemical and cell-based assay platforms.
| Assay Platform | Principle | Readout | Throughput | Key Advantages | Key Considerations |
| Biochemical Assays | |||||
| Radiometric Assays (e.g., HotSpot, 33PanQinase) | Measures the transfer of 33P-labeled phosphate from ATP to a peptide or protein substrate.[3] | Radioactivity | Medium to High | Gold-standard for direct kinase activity measurement, high sensitivity. | Requires handling of radioactive materials, specialized equipment. |
| ELISA-Based Assays | Uses antibodies to detect the phosphorylated substrate in a multi-well plate format.[4][5] | Colorimetric or Chemiluminescent | Medium to High | Non-radioactive, well-established methodology. | Multiple wash steps can increase variability. |
| Fluorescence-Based Assays (e.g., Z'-LYTE™, LanthaScreen™) | Utilizes FRET (Förster Resonance Energy Transfer) to detect kinase activity.[6][7][8][9][10][11] | Fluorescence Ratio | High | Homogeneous (no-wash) format, suitable for HTS, ratiometric detection minimizes interference. | Potential for compound interference with fluorescence. |
| Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®) | Measures the amount of ADP produced or ATP remaining in the kinase reaction.[12][13][14] | Luminescence | High | High sensitivity and broad dynamic range, homogeneous format. | Indirect measurement of kinase activity. |
| Microfluidic Mobility Shift Assays (e.g., Caliper LabChip®) | Separates phosphorylated and non-phosphorylated substrates based on charge differences in a microfluidic chip.[15][16] | Fluorescence | High | Low sample and reagent consumption, provides data on both substrate and product. | Requires specialized instrumentation. |
| Cell-Based Assays | |||||
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | Measures the metabolic activity or ATP content of cells as an indicator of viability after inhibitor treatment.[1][17] | Absorbance or Luminescence | High | Reflects the overall biological effect of the inhibitor on cancer cells. | Indirect measure of target engagement, can be influenced by off-target effects. |
| Phosphorylation Assays (e.g., AlphaLISA® SureFire® Ultra™, Western Blot) | Quantifies the phosphorylation status of EGFR/HER-2 and downstream signaling proteins within the cell.[2][18][19][20][21][22] | Luminescence, Chemiluminescence, or Fluorescence | Low to High | Directly measures target inhibition in a cellular context, allows for pathway analysis. | Can be more complex and lower throughput than biochemical assays. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and the methodologies used to probe them is essential for a comprehensive understanding.
Caption: EGFR/HER-2 signaling pathway and point of inhibition.
Caption: Generalized workflow for a biochemical kinase assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of EGFR/HER-2 inhibitors.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the in vitro inhibitory activity of a compound against purified EGFR or HER-2 kinase.
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When both are bound to the peptide, FRET occurs between the europium donor and the XL665 acceptor.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X ATP solution in kinase buffer. The final ATP concentration should be at the Km for the specific kinase.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 4X inhibitor solution.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of the 4X inhibitor solution or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mix (europium cryptate-labeled antibody and streptavidin-XL665 in detection buffer).
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Phosphorylation Assay (AlphaLISA® SureFire® Ultra™)
Objective: To measure the inhibition of EGFR or HER-2 phosphorylation in a cellular context.
Principle: This is a bead-based immunoassay that quantifies a specific phosphorylated protein in cell lysates.[18] Two different antibody-coated beads, a donor and an acceptor, bind to the target protein at distinct epitopes.[21] In the presence of the target protein, the beads are brought into close proximity, and upon laser excitation of the donor bead, a singlet oxygen is generated which triggers a chemiluminescent signal from the acceptor bead.[22]
-
Cell Culture and Treatment:
-
Seed cells (e.g., A431 for EGFR, BT474 for HER-2) in a 96-well plate and allow them to adhere overnight.[3][26]
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a ligand (e.g., EGF) for 5-10 minutes to induce receptor phosphorylation.
-
-
Cell Lysis:
-
Remove the media and add 50 µL of lysis buffer to each well.
-
Incubate on an orbital shaker for 10 minutes to ensure complete lysis.
-
-
Immunoassay:
-
Transfer 10 µL of lysate to a 384-well assay plate.
-
Add 5 µL of the acceptor bead mix and incubate for 1 hour at room temperature.
-
Add 5 µL of the donor bead mix and incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
Normalize the phospho-protein signal to the total protein signal (measured in parallel wells) and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of an inhibitor on the viability of cancer cells that are dependent on EGFR or HER-2 signaling.
Principle: This luminescent assay quantifies ATP, which is an indicator of metabolically active cells.[1] A decrease in ATP levels corresponds to a reduction in cell viability.[1]
-
Cell Seeding:
-
Seed cancer cells with known EGFR or HER-2 dependency (e.g., NCI-H1975 for EGFR T790M) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[27]
-
Allow cells to attach and grow overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control and plot the percent viability against the inhibitor concentration to calculate the IC50 value.
-
Conclusion
The validation of EGFR/HER-2 inhibition is a multi-faceted process that often requires the use of orthogonal assay formats. Biochemical assays provide a direct measure of an inhibitor's potency against the purified kinase, while cell-based assays offer crucial insights into the compound's activity in a more physiologically relevant context. By understanding the principles, advantages, and protocols of these various kinase assays, researchers can design robust experimental strategies to confidently advance the development of novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Z'-LYTE™ Kinase Assay Kit - Ser/Thr 18 Peptide 800 x 20 μL Assays | Buy Online [thermofisher.com]
- 8. Invitrogen Z'-LYTE Kinase Assay Kit - Ser/Thr 11 Peptide 800 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. Z'-LYTE Reactivity Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Z'-LYTE™ Kinase Assay Kit - Tyrosine 2 Peptide 800 x 20 μLアッセイ | Contact Us [thermofisher.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. conquerscientific.com [conquerscientific.com]
- 16. confluencediscovery.com [confluencediscovery.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. revvity.com [revvity.com]
- 19. revvity.com [revvity.com]
- 20. revvity.com [revvity.com]
- 21. revvity.com [revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. researchgate.net [researchgate.net]
- 24. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Rapid screening of drug candidates against EGFR/HER2 signaling pathway using fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Quinoline-Based Kinase Inhibitors: A Comparative Analysis of IC50 Values
Quinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, leading to the development of numerous potent inhibitors targeting a variety of protein kinases. These kinases are often pivotal in signal transduction pathways that, when dysregulated, can drive the proliferation and survival of cancer cells. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for several key quinoline-based kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative IC50 Values of Selected Quinoline-Based Inhibitors
The following table summarizes the in vitro IC50 values of prominent quinoline-based drugs against their primary kinase targets. These values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% and are a key measure of a drug's potency.
| Inhibitor | Target Kinase | IC50 Value (nM) | Assay Type |
| Cabozantinib | VEGFR2 | 0.035[1][2][3][4][5] | Cell-free assay |
| c-Met | 1.3[1][2][3][4][5] | Cell-free assay | |
| RET | 5.2[1][2][3][5] | Cell-free assay | |
| KIT | 4.6[1][2][3] | Cell-free assay | |
| AXL | 7[1][2][3][4] | Cell-free assay | |
| TIE2 | 14.3[1][2][3] | Cell-free assay | |
| FLT3 | 11.3[1][2][3] | Cell-free assay | |
| Bosutinib | Src | 1.2[6][7][8] | Cell-free assay |
| Abl | 1.0[6][8][9] | Cell-free assay | |
| Lenvatinib | VEGFR1 | Ki = 1.3[10] | Cell-free assay |
| VEGFR2 | Ki = 0.74[10] | Cell-free assay | |
| VEGFR3 | Ki = 0.71[10] | Cell-free assay | |
| FGFR1 | Ki = 22[10] | Cell-free assay | |
| FGFR2 | Ki = 8.2[10] | Cell-free assay | |
| FGFR3 | Ki = 15[10] | Cell-free assay | |
| HUVEC proliferation (VEGF-induced) | 3.4[10] | Cell-based assay | |
| HUVEC tube formation (VEGF-induced) | 2.7[10] | Cell-based assay | |
| Hep3B2.1-7 cell proliferation | 230[11] | Cell-based assay | |
| HuH-7 cell proliferation | 420[11] | Cell-based assay | |
| Pelitinib | EGFR | 38.5[12][13][14] | Cell-free assay |
| HER2 (erbB2) | 1255[12][13][15] | Cell-free assay | |
| Src | 282[12][13][15] | Cell-free assay | |
| MEK/ERK | 800[12][13][15] | Cell-free assay |
Experimental Protocols
The determination of IC50 values is critical for evaluating the efficacy of an inhibitor. Below are detailed methodologies for two common assays used to assess the activity of quinoline-based inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
1. Cell Seeding:
-
Culture cancer cell lines (e.g., A549, MCF-7) to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in a complete culture medium.
-
Perform a cell count and dilute the cell suspension to a predetermined seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[16]
2. Compound Treatment:
-
Prepare a stock solution of the quinoline-based inhibitor in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the inhibitor in a complete culture medium to achieve the desired concentration range.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations.
-
Incubate the plate for a specified duration, typically 48 or 72 hours.[17]
3. MTT Addition and Formazan Solubilization:
-
Following the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[17][18]
-
Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17][19]
-
Gently shake the plate to ensure complete dissolution.[17]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used for background correction).[17]
-
Normalize the data by setting the absorbance of the vehicle-treated control wells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[16][20]
In Vitro Kinase Assay
Biochemical kinase assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor.
1. Reaction Setup:
-
Prepare a reaction buffer specific to the kinase of interest.
-
In a 96-well or 384-well plate, add the purified kinase enzyme.
-
Add the quinoline-based inhibitor at various concentrations.
-
Include a substrate peptide or protein that is a known target of the kinase.
2. Kinase Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding a solution containing adenosine triphosphate (ATP) and relevant divalent cations (e.g., MgCl2). The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.[18]
-
Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the divalent cations necessary for enzyme activity.
3. Signal Detection:
-
The amount of product formed (phosphorylated substrate) is quantified. Various detection methods can be used:
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence: Using modified substrates or antibodies that generate a fluorescent or luminescent signal upon phosphorylation. The ADP-Glo™ Kinase Assay, for example, measures the amount of ADP produced.[21]
-
4. Data Analysis:
-
The kinase activity at each inhibitor concentration is calculated relative to a no-inhibitor control.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by quinoline-based compounds.
Experimental Workflow
Caption: Standard experimental workflow for determining the IC50 value using a cell-based assay.
References
- 1. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Pelitinib (EKB-569), Irreversible EGFR inhibitor (CAS 257933-82-7) | Abcam [abcam.com]
- 14. Pelitinib | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]
- 15. rndsystems.com [rndsystems.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. clyte.tech [clyte.tech]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxicity of Novel Quinoline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] The versatility of the quinoline scaffold allows for molecular modifications to develop novel therapeutic agents that can selectively target cancer cells and overcome drug resistance. This guide provides a comparative overview of the cytotoxic effects of various recently developed quinoline derivatives against a panel of human cancer cell lines, supported by quantitative data and detailed experimental methodologies.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various quinoline derivatives against different cancer cell lines, as reported in recent literature. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity (IC50, µM) of Quinoline-Chalcone Derivatives
| Compound | MGC-803 (Gastric) | HCT-116 (Colon) | MCF-7 (Breast) | K562 (Leukemia) | HL60 (Leukemia) | Reference |
| 12e | 1.38 | 5.34 | 5.21 | - | - | [3][4] |
| 5 | - | - | - | - | - | [5][6] |
| 6 | - | - | - | - | 0.59 | [5][6] |
| 24d | - | - | 0.016 | 0.009 | - | [7] |
| 5-Fu (control) | 6.22 | 10.4 | 11.1 | - | - | [6] |
Table 2: Cytotoxicity (IC50, µM) of Various Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line(s) | Cell Type | IC50 (µM) | Reference |
| Bis-quinoline 2a | HeLa, HCT116, M14, HT1080 | Cervical, Colon, Melanoma, Fibrosarcoma | 0.14 - 15 | [8] |
| Bis-quinoline 2b | MCF-7 | Breast | 0.3 | [8] |
| 8-hydroxyquinoline-5-sulfonamide 3c | C-32, MDA-MB-231, A549 | Melanoma, Breast, Lung | Comparable to cisplatin/doxorubicin | [9] |
| DFIQ | NSCLC | Non-Small Cell Lung | 4.16 (24h), 2.31 (48h) | [10] |
| Quinoline-imidazole 12a | HepG2, A549, PC-3 | Liver, Lung, Prostate | 2.42, 6.29, 5.11 | [11] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 10 (24h), 7.5 (48h) | [12] |
| BAPPN | HepG2, HCT-116, MCF-7, A549 | Liver, Colon, Breast, Lung | 3.3, 23, 3.1, 9.96 (µg/mL) | [13] |
| 7-methyl-8-nitro-quinoline (C) | Caco-2 | Colorectal | 1.87 | |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | Colorectal | 0.53 | [14] |
Experimental Protocols
The evaluation of the cytotoxic activity of quinoline derivatives predominantly relies on cell-based assays that measure cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[14][15][16]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents:
-
Desired cancer cell lines (e.g., MCF-7, A549, HCT-116)[15]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[15]
-
Quinoline derivative test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[15]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[12] Incubate the plate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.[12] Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.[14] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[14] A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.[14][15]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Many quinoline derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[2][4][10] Some derivatives have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][17]
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several quinoline derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[9][18]
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Certain quinoline derivatives can arrest the cell cycle at specific phases, most commonly the G2/M phase, preventing cancer cells from dividing and proliferating.[3][6]
Caption: G2/M cell cycle arrest induced by quinoline derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxic potential of novel quinoline derivatives involves a series of well-defined steps, from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sid.ir [sid.ir]
A Tale of Two Isomers: A Spectroscopic Comparison of Quinoline-2-carboxylate and Quinoline-7-carboxylate
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Guide to Differentiating Positional Isomers
In the realm of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, with its derivatives exhibiting a wide array of biological activities and material properties. The specific placement of functional groups on the quinoline ring can dramatically alter a molecule's electronic landscape, and consequently, its interaction with biological targets or its photophysical behavior. This guide provides a detailed spectroscopic comparison of two key positional isomers: quinoline-2-carboxylate and quinoline-7-carboxylate.
While extensive experimental data is available for the well-studied quinoline-2-carboxylate (also known as quinaldic acid), a direct and comprehensive experimental spectroscopic profile for quinoline-7-carboxylate is less prevalent in the literature. Therefore, this guide will present a thorough analysis of quinoline-2-carboxylate based on robust experimental data and will provide a comparative discussion for quinoline-7-carboxylate by drawing upon data from closely related derivatives and theoretical predictions. This comparative approach will equip researchers with the foundational knowledge to distinguish these isomers and understand the profound impact of substituent position on spectroscopic signatures.
The Decisive Influence of Carboxylate Position: An Electronic Overview
The key difference between quinoline-2-carboxylate and quinoline-7-carboxylate lies in the position of the electron-withdrawing carboxylate group. In the 2-position, the carboxylate group is directly conjugated with the nitrogen atom of the pyridine ring. This proximity leads to significant electronic perturbations, influencing the chemical shifts of nearby protons and carbons in NMR spectroscopy, altering vibrational modes in IR spectroscopy, and affecting the electronic transitions observed in UV-Vis spectroscopy.
Conversely, in the 7-position, the carboxylate group is situated on the carbocyclic (benzene) ring and is further removed from the heterocyclic nitrogen. While still exerting an electron-withdrawing effect, its influence on the pyridine ring is less direct and is primarily transmitted through the fused ring system. These fundamental electronic differences are the root cause of the distinct spectroscopic characteristics of these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional Fingerprint
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical shifts and coupling patterns of the protons and carbons in the quinoline ring system provide a unique fingerprint for each compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of quinoline itself displays a complex pattern of seven aromatic protons. The introduction of a carboxylate group at either the 2- or 7-position simplifies this pattern to six protons and induces significant chemical shift changes.
Quinoline-2-carboxylate: The protons on the pyridine ring (H-3 and H-4) are significantly deshielded due to the anisotropic effect and the electron-withdrawing nature of the adjacent carboxylate group. Notably, the H-8 proton often experiences a downfield shift due to its peri-relationship with the nitrogen atom.
Quinoline-7-carboxylate: In this isomer, the most pronounced deshielding effects are observed for the protons on the carbocyclic ring, particularly H-6 and H-8, which are ortho to the carboxylate group. The protons on the pyridine ring (H-2, H-3, and H-4) are expected to be less affected compared to the 2-isomer.
| Proton | Quinoline-2-carboxylate (DMSO-d₆) δ (ppm) | Quinoline-7-carboxylate (Predicted) δ (ppm) |
| H-2 | - | ~8.9 |
| H-3 | 8.30 (d) | ~7.6 |
| H-4 | 8.20 (d) | ~8.4 |
| H-5 | 8.15 (d) | ~8.2 |
| H-6 | 7.75 (t) | ~8.3 |
| H-8 | 7.85 (d) | ~8.8 |
| COOH | 13.0-14.0 (br s) | 13.0-14.0 (br s) |
Table 1: Comparison of typical ¹H NMR chemical shifts for quinoline-2-carboxylate and predicted shifts for quinoline-7-carboxylate. Note that experimental values can vary with solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further clear distinctions.
Quinoline-2-carboxylate: The C-2 carbon, directly attached to the carboxylate group, will show a characteristic downfield shift. The ipso-carbon of the carboxylate group (C=O) typically resonates in the 165-175 ppm region. The positions of other carbons in the pyridine ring are also significantly affected.
Quinoline-7-carboxylate: Here, the C-7 carbon will be significantly downfield, and the effect on the pyridine ring carbons will be less pronounced. The chemical shift of the carboxyl carbon should be in a similar range to the 2-isomer.
| Carbon | Quinoline-2-carboxylate (DMSO-d₆) δ (ppm) | Quinoline-7-carboxylate (Predicted) δ (ppm) |
| C-2 | ~150 | ~152 |
| C-3 | ~122 | ~123 |
| C-4 | ~138 | ~137 |
| C-4a | ~128 | ~129 |
| C-5 | ~130 | ~128 |
| C-6 | ~128 | ~132 |
| C-7 | ~130 | ~138 |
| C-8 | ~129 | ~125 |
| C-8a | ~147 | ~148 |
| C=O | ~167 | ~167 |
Table 2: Comparison of typical ¹³C NMR chemical shifts. Data for quinoline-2-carboxylate is from experimental sources, while data for quinoline-7-carboxylate is based on predictive models and data from related structures.
Vibrational Spectroscopy (FTIR): Probing the Bonds
Infrared spectroscopy provides valuable information about the functional groups and the overall vibrational framework of the molecules. For both isomers, the most characteristic IR bands will be those associated with the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[1]
-
C=O Stretch: A strong, sharp absorption between 1680-1725 cm⁻¹ is indicative of the carbonyl group. The exact position can be influenced by conjugation. For quinoline-2-carboxylate, conjugation with the aromatic ring system may lower this frequency compared to a non-conjugated carboxylic acid. A similar effect is expected for the 7-isomer.[1]
-
C-O Stretch and O-H Bend: These appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique vibrational signature of each molecule.
While the major carboxylic acid peaks will be present in both spectra, subtle differences in the fingerprint region, arising from the different substitution patterns and their influence on the quinoline ring vibrations, can be used for differentiation. For instance, the C-H out-of-plane bending modes in the 700-900 cm⁻¹ region will differ based on the substitution pattern of the aromatic protons.
| Vibrational Mode | Quinoline-2-carboxylate (Typical Range, cm⁻¹) | Quinoline-7-carboxylate (Expected Range, cm⁻¹) |
| O-H stretch (H-bonded) | 2500-3300 (very broad, strong) | 2500-3300 (very broad, strong) |
| C=O stretch | 1690-1710 (strong) | 1690-1710 (strong) |
| C=C & C=N stretches | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |
| C-H out-of-plane bending | Varies with substitution | Varies with substitution |
Table 3: Comparison of key FTIR absorption regions.[2]
Electronic Spectroscopy (UV-Vis): A Look at Conjugation
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The quinoline ring system exhibits characteristic π → π* transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern.
Quinoline-2-carboxylate: The extended conjugation involving the carboxylate group and the pyridine nitrogen is expected to cause a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline.
Quinoline-7-carboxylate: The carboxylate group at the 7-position also extends the π-system of the benzene ring. It is likely to show a red-shift as well, but the effect on the electronic transitions involving the pyridine ring might be different from that of the 2-isomer. A detailed comparison of the absorption maxima (λmax) and molar absorptivities (ε) would be necessary for definitive differentiation. In different solvents, the absorption spectra of quinoline derivatives can be affected by solvent polarity, which can provide additional clues for characterization.[3]
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both isomers, the molecular ion peak (M⁺) would be observed at the same m/z value (173.04 g/mol ). The differentiation would rely on the analysis of their fragmentation patterns.
Quinoline-2-carboxylate: A characteristic fragmentation pathway is the loss of the carboxyl group as a radical (•COOH, 45 Da) or as carbon dioxide (CO₂, 44 Da).[4] The proximity of the carboxyl group to the nitrogen atom might also lead to unique rearrangement and fragmentation pathways.
Quinoline-7-carboxylate: This isomer is also expected to show the loss of •COOH or CO₂. However, the subsequent fragmentation of the remaining quinoline ring may differ from the 2-isomer due to the different initial charge distribution.
Experimental Protocols
Synthesis of Quinoline-2-Carboxylic Acid
A common method for the synthesis of quinoline-2-carboxylic acid is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. Another approach is the oxidation of 2-methylquinoline (quinaldine).
Step-by-step Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the quinoline-carboxylate isomer for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the tube to ensure complete dissolution.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the spectra according to standard instrument protocols.
Spectroscopic Analysis Workflow
Conclusion
The spectroscopic differentiation of quinoline-2-carboxylate and quinoline-7-carboxylate is a clear demonstration of how the positional isomerism of a functional group can profoundly impact a molecule's physical and chemical properties. While quinoline-2-carboxylate is well-characterized, the spectroscopic profile of quinoline-7-carboxylate is less documented in readily available literature.
This guide has provided a framework for distinguishing these two important isomers. The key differentiators are found in the ¹H and ¹³C NMR spectra, where the chemical shifts of the protons and carbons on both the pyridine and carbocyclic rings are uniquely influenced by the position of the carboxylate group. FTIR, UV-Vis, and mass spectrometry provide complementary data that, when taken together, allow for the unambiguous identification and characterization of each isomer. For researchers working with quinoline derivatives, a thorough understanding of these spectroscopic nuances is essential for confident structure elucidation and for drawing meaningful structure-activity relationships.
References
Predicting the Safety and Efficacy of Novel Quinoline Compounds: A Comparative Guide to ADMET Profiling
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel quinoline compounds is paramount to their success as potential therapeutic agents. This guide provides a comparative overview of computational and experimental approaches for predicting the ADMET profiles of these promising molecules, supported by published data and detailed methodologies.
Computational ADMET Prediction: An In Silico Approach
In the early stages of drug discovery, computational or in silico methods offer a rapid and cost-effective means of predicting the ADMET properties of novel compounds.[1] Various online tools and software are available to researchers, with AdmetSAR, SwissADME, and pkCSM being among the most frequently utilized for quinoline derivatives.[2][3][4] These platforms predict a wide range of pharmacokinetic and toxicological parameters based on the chemical structure of the compound.
A typical computational workflow for ADMET prediction involves designing the 2D and 3D structures of the quinoline derivatives using chemical drawing software, which are then used as input for the prediction software.[2] The output provides valuable insights into a compound's potential for oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes, and various forms of toxicity.
Below is a diagram illustrating a generalized workflow for in silico ADMET prediction:
Comparative In Silico ADMET Data for Quinoline Derivatives
The following table summarizes predicted ADMET properties for various quinoline derivatives from several studies, showcasing the utility of these computational tools.
| Compound Type | Prediction Tool | GI Absorption | BBB Permeability | P-gp Substrate | AMES Toxicity | Carcinogenicity | Acute Oral Toxicity (LD50) | Reference |
| N-Substituted Quinoline Hydrazones | AdmetSAR | High | Predicted | Predicted | Non-mutagenic | Predicted | Predicted (mol/kg) | [2] |
| 2-chloroquinoline-3-carboxamide derivatives | SwissADME & admetSAR | Orally Bioavailable | - | - | Less Toxic | - | - | [5][6] |
| Quinoline Imines | In silico tools | Good | Predicted | - | - | - | - | [7] |
| Quinoline-1,4-quinone Hybrids | In silico tools | Orally Usable | Non-neurotoxic | - | - | - | - | [8] |
| Quinoline-4-carboxylic acid derivatives | SwissADME & ProTox-II | Favorable | - | - | Predicted | Predicted | Predicted | [3] |
| Substituted Quinolines | pkCSM, admetSAR 3.0, ProTox 3.0 | Orally Bioavailable | - | - | Safer than standards | - | Predicted (LD50) | [4] |
Note: "-" indicates data was not specified in the cited source.
Experimental ADMET Profiling: In Vitro and In Vivo Assays
While in silico predictions are invaluable for initial screening, experimental validation is crucial. A variety of in vitro and in vivo assays are employed to determine the actual ADMET properties of promising quinoline compounds.
Key Experimental Protocols
Below are detailed methodologies for key toxicological assays used to evaluate quinoline compounds.
1. MTT Assay for Cytotoxicity Assessment [9]
-
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
96-well plates
-
Cell culture medium
-
Test quinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compounds and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Crystal Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Unscheduled DNA Synthesis (UDS) Assay for Genotoxicity [9]
-
Objective: To assess the genotoxic potential of a compound by measuring DNA repair synthesis.
-
Materials:
-
Primary hepatocytes or other suitable cell types
-
Culture medium
-
Test quinoline compounds
-
[³H]-Thymidine
-
Scintillation counter or autoradiography equipment
-
-
Procedure:
-
Cell Culture: Culture primary hepatocytes on coverslips.
-
Compound Treatment: Treat the cells with the test compounds in the presence of [³H]-thymidine.
-
Incubation: Incubate for 18-24 hours to allow for DNA repair and incorporation of the radiolabeled thymidine.
-
Fixation and Autoradiography: Fix the cells, mount the coverslips on microscope slides, and coat with photographic emulsion.
-
Exposure and Development: Store the slides in the dark for an appropriate exposure time, then develop the autoradiographs.
-
Grain Counting: Count the number of silver grains over the nuclei of non-S-phase cells. An increase in the number of grains compared to the control indicates genotoxicity.
-
Comparative Experimental Toxicity Data for Quinoline Compounds
The following table summarizes available experimental toxicological data for a selection of quinoline compounds.
| Compound | Assay | Result | Reference |
| Quinoline | Oral LD50 (Rat) | 270-460 mg/kg | [10] |
| 2-Methylquinoline | Oral LD50 (Rat) | 1230 mg/kg | [10] |
| Quinoline | Genotoxicity (in vitro & in vivo) | Positive | [10] |
| Quinoline | SOS-Chromotest & Ames test (with metabolic activation) | Genotoxic | [11] |
| Hydroxylated quinolines | Daphnia magna immobilization assay | Toxic | [11] |
Quinoline-Induced Toxicity Signaling Pathways
Understanding the molecular mechanisms underlying the toxicity of quinoline compounds is crucial for designing safer derivatives. Oxidative stress is a common initiating factor, leading to the activation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[9] The tumor suppressor protein p53 also plays a role in the cellular response to quinoline-induced DNA damage.[12]
The following diagram illustrates the central role of these pathways in quinoline-induced toxicity.
Conclusion
The prediction of ADMET properties is a critical step in the development of novel quinoline-based therapeutics. This guide highlights the complementary nature of in silico and experimental approaches. While computational tools provide rapid and early assessment of a large number of compounds, experimental assays are essential for validating these predictions and providing definitive data on their safety and pharmacokinetic profiles. By integrating these methodologies, researchers can make more informed decisions, accelerating the identification and optimization of quinoline derivatives with promising therapeutic potential and favorable ADMET properties.
References
- 1. ijpsm.com [ijpsm.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. sciforschenonline.org [sciforschenonline.org]
- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Methyl vs. Ethyl Quinoline Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, quinoline carboxylate esters have attracted significant attention for their potential as therapeutic agents. This guide provides an objective comparison of the biological activities of methyl and ethyl quinoline carboxylate esters, supported by experimental data, to aid researchers in drug discovery and development. The choice of the ester group, whether methyl or ethyl, can subtly influence the physicochemical properties of the molecule, such as lipophilicity and steric hindrance, which in turn can impact its biological activity.
Quantitative Data Summary
The following tables summarize the reported biological activities of various methyl and ethyl quinoline carboxylate esters. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from different research endeavors.
Table 1: Anticancer Activity of Quinoline Carboxylate Esters
| Compound ID | Ester Group | Cancer Cell Line | Activity Metric (IC₅₀, µM) | Reference |
| 1 | Methyl | HCT-116 (Colon) | 3.93 ± 0.65 | [1] |
| 2 | Methyl | Not Specified | Potentially cytotoxic | [2] |
| 3 | Ethyl | HT-29 (Colon) | 0.023 | [3] |
| 4 | Ethyl | MCF-7 (Breast) | > 50 | [3] |
Table 2: Antimicrobial and Antifungal Activity of Quinoline Carboxylate Esters
| Compound ID | Ester Group | Microorganism | Activity Metric (MIC, µg/mL) | Reference |
| 5 | Methyl | Mycobacterium tuberculosis | Not Specified | [4] |
| 6 | Ethyl | Aspergillus niger | Potent Activity | [5] |
| 7 | Ethyl | Aspergillus terreus | Potent Activity | [6] |
| 8 | Dimethyl | Candida albicans | 0.8 | [7] |
Note: Direct comparison of IC₅₀ and MIC values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for evaluating the biological activity of quinoline carboxylate esters.
1. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay [1]
This assay is used to quantify the ability of a compound to inhibit the enzymatic activity of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for some anticancer drugs.
-
Enzyme and Substrate Preparation: Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
Initiation of Reaction: The reaction is initiated by the addition of dihydroorotate.
-
Measurement: The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The change in absorbance is monitored spectrophotometrically to determine the rate of reaction and, consequently, the inhibitory effect of the compound.
2. MTT Assay for Cytotoxicity [1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
3. Broth Microdilution Susceptibility Testing for Antimicrobial Activity [8]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Materials: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A fresh, pure culture of the test microorganism is grown on an appropriate agar medium. 96-well microtiter plates, multichannel pipettes, and an incubator are required.
-
Inoculum Preparation: A suspension of the microorganism is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilution: The test compound stock solution is serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. A growth control well (no compound) and a sterility control well (no microorganism) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C ± 2°C) for a specified period (e.g., 16-20 hours for bacteria).
-
Reading and Interpretation: After incubation, the plates are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for evaluating anticancer activity and a simplified representation of a signaling pathway that can be modulated by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl quinoline-2-carboxylate | Antibacterial | TargetMol [targetmol.com]
- 5. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Activity of Quinoline Carboxylic Acids and Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of quinoline carboxylic acids against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from in-vitro and in-vivo studies, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
In-Vitro Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. The two main isoforms are COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. An ideal anti-inflammatory drug would selectively inhibit COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various quinoline carboxylic acid derivatives and standard NSAIDs against COX-1 and COX-2. The data is compiled from studies utilizing human whole blood assays, providing a relevant physiological context for comparison.
| Compound Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| NSAIDs | Celecoxib | 7.6 - 82 | 0.04 - 6.8 | 12 - 190 |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Indomethacin | 0.009 | 0.31 | 0.029 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Quinolone Carboxylic Acids | 2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid derivative | - | 0.063 | >547 |
| 6-benzoyl-2-(4-sulfamoylphenyl)quinoline-4-carboxylic acid | - | 0.077 | 1298 | |
| 2-Aryl-quinoline-4-carboxylic acid derivative | - | 0.043 | >513 |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes. A higher selectivity index indicates greater selectivity for COX-2.
In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used in-vivo assay to evaluate the anti-inflammatory activity of novel compounds. Carrageenan injection induces a localized inflammatory response, and the reduction in paw volume following treatment with a test compound is a measure of its anti-inflammatory efficacy.
| Compound Class | Compound | Dose (mg/kg) | % Inhibition of Edema |
| NSAIDs | Diclofenac Sodium | 10 | Significant |
| Indomethacin | 10 | Significant | |
| Quinolone Carboxylic Acids | 2-Phenyl quinoline-4-carboxamide derivative | 50 | Comparable to Diclofenac |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | 1.5 - 3.0 (oral, daily) | Suppressed inflammation |
Several studies have reported that derivatives of 2-phenyl quinoline-4-carboxylic acid exhibit anti-inflammatory activity comparable to that of the standard NSAID, diclofenac sodium, in this animal model.[1] Furthermore, some substituted quinoline carboxylic acids have demonstrated the ability to suppress inflammation and joint destruction in models of arthritis.[2]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of both quinoline carboxylic acids and NSAIDs are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Cyclooxygenase (COX) Pathway
As detailed in the in-vitro data, a primary mechanism for both classes of compounds is the inhibition of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a critical regulator of gene transcription involved in the inflammatory response. Both quinoline carboxylic acids and some NSAIDs have been shown to inhibit this pathway, but potentially through different mechanisms.
Caption: Comparative Inhibition of the NF-κB Signaling Pathway.
Aspirin, an NSAID, has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[3][4] In contrast, some quinoline derivatives are suggested to exert their effect by interfering with the nuclear translocation of the active NF-κB dimer.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In-Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for acute inflammation.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.
-
Procedure:
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of the quinoline derivative).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema = (Paw volume at time 't') - (Paw volume at baseline)
-
% Inhibition = [(Edema of control group) - (Edema of treated group)] / (Edema of control group) x 100
-
-
References
Safety Operating Guide
Prudent Disposal of Ethyl Quinoline-7-carboxylate: A Guide for Laboratory Professionals
Key Safety and Hazard Information
Based on data for structurally similar compounds, such as other quinoline carboxylate esters, a summary of potential hazards and necessary personal protective equipment is provided below. This information should be considered as a precautionary guideline in the absence of specific data for Ethyl Quinoline-7-carboxylate.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | May cause skin irritation. | Chemical-resistant gloves (e.g., nitrile) |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Safety glasses with side shields or goggles |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation. |
| Acute Oral Toxicity | May be harmful if swallowed. | Lab coat |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Adherence to institutional, local, state, and national regulations is mandatory.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes the pure compound, any contaminated materials (e.g., filter paper, absorbent pads), and empty containers that are not thoroughly cleaned.
-
Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the container securely closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids and bases[1].
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container[1].
-
For liquid spills, use an inert absorbent material, and then place the contaminated absorbent into the waste container.
-
Thoroughly clean the spill area with an appropriate solvent and then soap and water.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash[1].
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Complete all necessary waste manifest forms accurately, providing as much information as possible about the chemical.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethyl Quinoline-7-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Ethyl Quinoline-7-carboxylate, based on the hazard profile of structurally related compounds.
Hazard Summary:
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from related quinoline and carboxylate compounds indicate several potential hazards. These include:
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Carcinogenicity/Mutagenicity: Some quinoline compounds are suspected of causing genetic defects and cancer.[4][5][6]
Therefore, it is crucial to handle this compound with appropriate precautions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Standard |
| Eyes/Face | Tight-sealing safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, Viton) and protective clothing to prevent skin exposure.[4][7] | EN 374 for gloves. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if working outside a fume hood or if dusts are generated.[7][8] | OSHA 29 CFR 1910.134 or European Standard EN 149.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for safety.
-
Preparation:
-
Handling:
-
Always handle this compound inside a chemical fume hood to ensure adequate ventilation.[7]
-
Don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Use non-sparking tools if the compound is a powder to prevent electrostatic discharge.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][7]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
-
Waste Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Standard operating procedure for handling and disposing of this compound.
References
- 1. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl 3-quinolinecarboxylate 97 50741-46-3 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
